N-(Pyridin-3-YL)piperidine-4-carboxamide
Description
BenchChem offers high-quality N-(Pyridin-3-YL)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Pyridin-3-YL)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
779999-14-3 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-pyridin-3-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15) |
Clé InChI |
FQMYDDPPTIVYDX-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C(=O)NC2=CN=CC=C2 |
SMILES canonique |
C1CNCCC1C(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
An In-depth Technical Guide to N-(Pyridin-3-YL)piperidine-4-carboxamide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Pyridin-3-YL)piperidine-4-carboxamide is a heterocyclic organic compound featuring a piperidine ring linked to a pyridine moiety via an amide bond. This structure is of significant interest in medicinal chemistry due to the prevalence of both piperidine and pyridine scaffolds in a wide range of biologically active molecules and approved pharmaceuticals.[1] The piperidine ring, a saturated six-membered heterocycle, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets.[1]
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N-(Pyridin-3-YL)piperidine-4-carboxamide, drawing upon available data for the compound and related derivatives.
Chemical Structure and Properties
The chemical structure of N-(Pyridin-3-YL)piperidine-4-carboxamide consists of a piperidine-4-carboxamide core with the amide nitrogen substituted by a pyridin-3-yl group.
Molecular Formula: C₁₁H₁₅N₃O
Molecular Weight: 205.26 g/mol
IUPAC Name: N-(pyridin-3-yl)piperidine-4-carboxamide
CAS Number: 779999-14-3
Chemical Structure Diagram:
Caption: 2D structure of N-(Pyridin-3-YL)piperidine-4-carboxamide.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N-(Pyridin-3-YL)piperidine-4-carboxamide is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O | - |
| Molecular Weight | 205.26 g/mol | - |
| CAS Number | 779999-14-3 | - |
| Boiling Point | 427.126 °C at 760 mmHg | Predicted |
| Flash Point | 212.118 °C | Predicted |
| logP | 1.42150 | Predicted |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 2 | - |
Synthesis and Characterization
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for N-(Pyridin-3-YL)piperidine-4-carboxamide.
Experimental Protocol: General Amide Coupling
The following is a generalized, yet detailed, protocol that a researcher could adapt for the synthesis of the target compound. The causality behind the choice of reagents is to ensure efficient activation of the carboxylic acid and to facilitate the nucleophilic attack by the amine under mild conditions, minimizing side reactions.
Materials:
-
Piperidine-4-carboxylic acid
-
3-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). The use of HOBt helps to suppress racemization and improve the efficiency of the coupling reaction.
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
-
Amine Addition: To this stirring solution, add 3-aminopyridine (1.05 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution to remove unreacted acid and HOBt, followed by brine to remove any remaining aqueous contaminants.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(Pyridin-3-YL)piperidine-4-carboxamide.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the protons on both the piperidine and pyridine rings, as well as the amide N-H proton.
-
¹³C NMR: Would display the corresponding carbon signals, including the carbonyl carbon of the amide.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, with an expected [M+H]⁺ ion at approximately m/z 206.12.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C=O stretching of the amide group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Pharmacological Profile and Potential Applications
While specific pharmacological data for N-(Pyridin-3-YL)piperidine-4-carboxamide is limited in publicly accessible literature, the broader class of piperidine carboxamide derivatives has been investigated for a range of biological activities.[2][3][4][5] The structural motifs present in the title compound suggest potential interactions with various biological targets.
Potential Therapeutic Areas:
-
Oncology: Piperidine and pyridine derivatives are common scaffolds in the design of kinase inhibitors.[6] Kinases are a class of enzymes frequently dysregulated in cancer, and their inhibition is a major therapeutic strategy. The N-(Pyridin-3-YL)piperidine-4-carboxamide scaffold could potentially be decorated to target specific kinases involved in cell signaling pathways that drive tumor growth. For instance, derivatives of piperidine carboxamide have been explored as inhibitors of Anaplastic Lymphoma Kinase (ALK).[7]
-
Inflammation and Autoimmune Diseases: Certain piperidine derivatives have shown anti-inflammatory properties. The pyridine moiety can participate in interactions with key residues in the active sites of inflammatory enzymes or receptors.
-
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is a critical factor for treating CNS diseases. The physicochemical properties of N-(Pyridin-3-YL)piperidine-4-carboxamide suggest it may have the potential for CNS penetration. Piperidine-containing compounds have been investigated for a variety of CNS targets.[8]
-
Infectious Diseases: The piperidine carboxamide scaffold has been identified as a promising starting point for the development of novel antimalarial agents.[9]
Hypothesized Mechanism of Action Workflow:
Caption: Hypothesized mechanism of action for N-(Pyridin-3-YL)piperidine-4-carboxamide.
Conclusion and Future Directions
N-(Pyridin-3-YL)piperidine-4-carboxamide represents a molecule of interest for further investigation in drug discovery and development. Its chemical structure combines two privileged heterocyclic scaffolds, suggesting a high potential for biological activity. While current publicly available data on this specific compound is sparse, the established biological activities of related piperidine carboxamide derivatives provide a strong rationale for its synthesis and screening in various disease models.
Future research should focus on the development and validation of a robust synthetic route, followed by comprehensive in vitro and in vivo pharmacological profiling. This would include screening against a panel of kinases, receptors, and enzymes implicated in diseases such as cancer, inflammation, and CNS disorders. Structure-activity relationship (SAR) studies, involving systematic modifications of the piperidine and pyridine rings, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.
References
- Smolecule. (2024, August 8). 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide.
- ACS Publications. (2013, February 11). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.
- International Journal of Research in Pharmacy and Chemistry. (2014, July 9).
- ResearchGate. (2016, February 11). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
-
(n.d.). 1-([10]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide.
- PMC. Pyridine alkaloids with activity in the central nervous system.
- PubMed. (2014, January 15).
- MDPI. (2023, February 2).
- Arabian Journal of Chemistry. (2024, April 22).
- PMC. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
- ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9.
- PubMed. (2011, October 15). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
- MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- PMC.
- ACS Publications. (2020, January 9). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases.
- ResearchGate. N-(3-Arylaminopyridin-4-yl)
- PubMed. (2018, July 1). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity.
- ACS Publications. (2012, May 2). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)
- SCIRP. Synthesis, Characterization and Analysis of Leishmanicide Ability of the Compound [Ru(Cl)3(H2O)2(gly)].
- PMC. (2025, October 3).
- PubMed. (2021, March 5).
- ResearchGate. (2018, April 11).
- Google Patents. Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
- Dalton Transactions (RSC Publishing).
- Comptes Rendus de l'Académie des Sciences. (2014, September 16). Synthesis, characterization and cytotoxic activity of novel Cu(II) and Co(II) complexes with 3-amino-5,5-dimethylhydantoin.
- Google Patents. Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments.
- PubMed. (2014, November 1). Synthesis and characterization of CaCO3-biopolymer hybrid nanoporous microparticles for controlled release of doxorubicin.
- PMC. (2023, January 18). Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide | 1112429-12-5 | Benchchem [benchchem.com]
- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide [smolecule.com]
Molecular weight and formula of N-(Pyridin-3-YL)piperidine-4-carboxamide
This guide provides a comprehensive technical overview of N-(Pyridin-3-YL)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical properties, a robust synthetic pathway, and state-of-the-art characterization methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical, field-proven insights.
Core Compound Properties and Structure
N-(Pyridin-3-YL)piperidine-4-carboxamide is a molecule featuring a pyridine ring connected via an amide linkage to a piperidine-4-carboxamide scaffold. This structural arrangement is common in pharmacologically active compounds, suggesting its potential for further investigation.
A summary of its key chemical identifiers is presented below.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O | [1][2] |
| Molecular Weight | 205.26 g/mol | [2] |
| Monoisotopic Mass | 205.121512110 Da | [2] |
| CAS Number | 779999-14-3 | [2][3] |
| IUPAC Name | N-pyridin-3-ylpiperidine-4-carboxamide | [2] |
The structural formula of the compound is depicted below, rendered using Graphviz. This visualization clarifies the connectivity of the pyridine and piperidine ring systems through the central amide bond.
Sources
Navigating Physicochemical Space: A Technical Guide to the Calculated pKa and logP of N-(Pyridin-3-YL)piperidine-4-carboxamide
Introduction: The Foundational Pillars of Drug Efficacy
In the landscape of modern drug discovery, a molecule's journey from a promising candidate to a therapeutic reality is fundamentally governed by its physicochemical properties. Among these, the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) stand as two of the most critical parameters. These values dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, thereby influencing its bioavailability, efficacy, and potential for off-target effects. An early and accurate understanding of a molecule's pKa and logP is therefore not just advantageous, but essential for rational drug design and lead optimization.
This in-depth guide focuses on N-(Pyridin-3-YL)piperidine-4-carboxamide, a molecule featuring structural motifs common in contemporary medicinal chemistry. We will dissect its key functional groups, present its calculated pKa and logP values, and provide a comprehensive overview of the state-of-the-art computational and experimental methodologies used to determine these crucial properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to assess and interpret these foundational physicochemical descriptors.
Molecular Blueprint: N-(Pyridin-3-YL)piperidine-4-carboxamide
To understand the physicochemical behavior of N-(Pyridin-3-YL)piperidine-4-carboxamide, we must first examine its structure. The molecule is comprised of three key components: a pyridine ring, a piperidine ring, and a carboxamide linker. Each of these imparts distinct properties that collectively define the molecule's pKa and logP.
-
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on this nitrogen is not part of the aromatic system, making it basic and available for protonation.
-
Piperidine Ring: A saturated six-membered heterocycle with a secondary amine. The nitrogen in this aliphatic ring is also basic.
-
Carboxamide Linker: This functional group connects the pyridine and piperidine moieties. While generally considered neutral, it can influence the electronic properties of the adjacent rings and contributes to the molecule's overall polarity and hydrogen bonding capacity.
pKa: The Compass of Ionization
The pKa is a measure of a molecule's acidity or basicity, indicating its propensity to donate or accept a proton at a given pH. For a basic compound like N-(Pyridin-3-YL)piperidine-4-carboxamide, the pKa values refer to the conjugate acids. Understanding these values is critical as the ionization state of a drug profoundly affects its solubility, ability to cross biological membranes, and interaction with its target.
Calculated pKa Values
| Ionizable Group | Predicted pKa (Basic) | Rationale |
| Piperidine Nitrogen | ~11.1 - 11.3 | The nitrogen in the saturated piperidine ring is a secondary aliphatic amine, which is strongly basic.[1][2][3] |
| Pyridine Nitrogen | ~5.2 - 5.3 | The nitrogen in the aromatic pyridine ring is less basic due to the sp2 hybridization of the nitrogen atom.[4][5][6] |
At physiological pH (~7.4), the more basic piperidine nitrogen will be predominantly protonated (ionized), while the less basic pyridine nitrogen will be predominantly in its neutral, unprotonated state. This has significant implications for the molecule's interaction with its environment.
Methodologies for pKa Determination
The determination of pKa can be approached through both computational and experimental avenues, each with its own set of advantages and considerations.
Computational pKa prediction has become an indispensable tool in early-stage drug discovery, offering rapid screening of large compound libraries.[7] These methods generally fall into three categories:
-
Empirical and Data-Driven Methods: These approaches utilize large databases of experimentally determined pKa values to build predictive models based on structural fragments or topological descriptors. Software like ChemAxon's pKa Plugin and ACD/Labs Percepta are prominent examples.[8][9]
-
Quantum Mechanics (QM)-Based Methods: These "first-principles" methods calculate the free energy of protonation using quantum chemical calculations, often employing thermodynamic cycles. While computationally intensive, they can be highly accurate, especially for novel chemical scaffolds.[8][10]
-
Machine Learning and Hybrid Methods: Modern approaches leverage machine learning algorithms, sometimes combined with QM-derived descriptors, to create highly accurate and fast prediction models.[11][12][13]
Caption: A generalized workflow for the computational prediction of pKa values.
Experimental determination remains the gold standard for pKa validation. Several robust methods are commonly employed:
-
Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH with an electrode. The pKa is determined from the midpoint of the resulting titration curve. It is known for its simplicity and low cost.
-
UV-Visible Spectrophotometry: This technique is suitable for compounds with a chromophore close to the ionization site. The absorbance of the compound is measured at various pH values, and the pKa is derived from the sigmoidal curve of absorbance versus pH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the chemical shifts of nuclei near an ionizable center as a function of pH. The pKa is determined from the inflection point of the chemical shift versus pH plot.
Protocol: pKa Determination by Potentiometric Titration
-
Preparation: Accurately weigh a sample of N-(Pyridin-3-YL)piperidine-4-carboxamide and dissolve it in deionized water or a suitable co-solvent to a known concentration.
-
Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base, two inflection points will be observed.
Caption: Workflow for experimental pKa determination using potentiometric titration.
logP and logD: Quantifying Lipophilicity
The partition coefficient (logP) is the measure of a molecule's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's lipophilicity, which governs its ability to permeate lipidic barriers like cell membranes. For ionizable molecules such as N-(Pyridin-3-YL)piperidine-4-carboxamide, the distribution coefficient (logD) is a more physiologically relevant parameter, as it considers the partition of both the ionized and non-ionized forms at a specific pH.[14]
Calculated logP Value
A variety of computational algorithms exist for predicting logP values. These predictions are valuable for high-throughput screening and initial assessment of drug candidates.
| Prediction Method | Calculated logP |
| XLogP | 0.0 - 0.4 |
| ALOGPs | ~1.2 |
| Other consensus models | ~0.5 - 1.5 |
Note: The predicted values can vary between different algorithms due to the underlying models and training datasets used.[15][16]
The molecule's structure presents a balance of hydrophilic (pyridine N, piperidine N, amide) and lipophilic (hydrocarbon rings) features, leading to a relatively low predicted logP. This suggests that while it has some capacity to cross membranes, it is not excessively lipophilic, which can be advantageous in avoiding issues like poor solubility and high metabolic clearance.
Methodologies for logP Determination
LogP calculation methods are primarily categorized as follows:
-
Fragment-Based Methods: These methods, like the one developed by Rekker, dissect the molecule into fragments and sum the lipophilicity contributions of each fragment.
-
Atom-Based Methods: These approaches, such as the Ghose-Crippen method, assign a lipophilicity contribution to each atom based on its type and chemical environment.
-
Whole-Molecule Methods: These rely on molecular properties like surface area or volume to calculate logP.
Numerous software packages and online tools are available for these calculations, including those from ACD/Labs, ChemAxon, and free web servers like Virtual Computational Chemistry Laboratory (VCCL).[9][15][16][17]
Caption: A simplified workflow for the computational prediction of logP.
The shake-flask method is considered the benchmark for experimental logP determination.
-
Shake-Flask Method: This direct method involves partitioning the compound between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of these concentrations.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method where the logP of a compound is estimated by correlating its retention time on a nonpolar stationary phase with that of a series of reference compounds with known logP values.
Protocol: logP Determination by Shake-Flask Method
-
Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (either n-octanol or water). The n-octanol and water phases should be pre-saturated with each other.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other phase.
-
Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (this can take several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Workflow for the "gold standard" shake-flask method for logP determination.
Integrated Physicochemical Profile and Conclusion
The calculated physicochemical properties of N-(Pyridin-3-YL)piperidine-4-carboxamide provide a foundational understanding of its potential behavior in a biological system.
| Parameter | Predicted Value | Implication in Drug Development |
| Basic pKa 1 (Piperidine) | ~11.2 | Strongly basic; will be fully protonated at all physiological pHs, enhancing aqueous solubility. |
| Basic pKa 2 (Pyridine) | ~5.2 | Weakly basic; will be mostly neutral at physiological pH (~7.4) but can be protonated in acidic environments like the stomach. |
| logP | ~0.5 - 1.5 | Indicates a balanced lipophilicity. The compound is not overly lipophilic, which can be favorable for avoiding metabolic liabilities and poor solubility, yet it retains some ability to partition into lipid membranes. |
| logD at pH 7.4 | < 0 | Due to the protonation of the highly basic piperidine nitrogen, the logD at physiological pH will be significantly lower than the logP, indicating higher aqueous solubility of the ionized form. |
References
-
PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Merck Index. (n.d.). Piperidine. Retrieved from [Link]
-
Baltruschat, M., Bushiri, D., Tapavicza, E., & Czodrowski, P. (2021). Open source application for small molecule pKa predictions. Zenodo. Retrieved from [Link]
-
Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]
-
Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Quora. (2021, May 24). Which is a piperidine?. Retrieved from [Link]
-
Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
LogP Value Predictor. (n.d.). Retrieved from [Link]
-
bio.tools. (n.d.). MolGpKa. Retrieved from [Link]
-
Pedretti, A., & Vistoli, G. (2004-2020). Virtual logP On-line. Retrieved from [Link]
-
openmolecules.org. (n.d.). lopP Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. Retrieved from [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]
-
ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]
-
NIH. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from [Link]
Sources
- 1. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 7. Open source application for small molecule pKa predictions [zenodo.org]
- 8. reddit.com [reddit.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 12. MoKa - pKa modelling [moldiscovery.com]
- 13. bio.tools [bio.tools]
- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 16. www.openmolecules.org [openmolecules.org]
- 17. Virtual logP On-line [ddl.unimi.it]
An In-depth Technical Guide to N-(Pyridin-3-YL)piperidine-4-carboxamide: Synthesis, Identifiers, and Medicinal Chemistry Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(Pyridin-3-YL)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identifiers, a detailed, plausible synthetic protocol, and explore the broader context of its potential applications in drug discovery by examining the established biological activities of structurally related piperidine-4-carboxamide derivatives.
Core Compound Identification
A precise understanding of a molecule begins with its unambiguous identification. The following table summarizes the key chemical identifiers for N-(Pyridin-3-YL)piperidine-4-carboxamide.
| Identifier | Value |
| Canonical SMILES | C1CNCCC1C(=O)NC2=CN=CC=C2 |
| InChIKey | FQMYDDPPTIVYDX-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
These identifiers are crucial for database searches, procurement, and regulatory documentation. The SMILES string provides a line notation representation of the molecule's structure, while the InChIKey offers a hashed, computer-readable identifier.
Synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide: A Detailed Protocol
The synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide is primarily achieved through an amide bond formation, a cornerstone reaction in medicinal chemistry. This involves the coupling of a piperidine-4-carboxylic acid derivative with 3-aminopyridine. To ensure a high yield and purity, the carboxylic acid is typically activated in situ. The following protocol outlines a robust method using common and effective coupling reagents.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for the success of the amide coupling reaction.
-
Piperidine Moiety Protection: If the starting material is piperidine-4-carboxylic acid, the piperidine nitrogen must be protected to prevent self-coupling or other side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under coupling conditions and its straightforward removal.
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. This activation is necessary because direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is used to scavenge the acid produced during the reaction and to ensure the amine nucleophile is in its free base form.
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediate.
Step-by-Step Experimental Protocol
This protocol is based on well-established amide coupling procedures and is optimized for the synthesis of the title compound.
Step 1: Amide Coupling
-
Preparation: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous Dichloromethane (DCM) under an inert atmosphere, add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Add 3-aminopyridine (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-(pyridin-3-yl)piperidine-4-carboxamide.
Step 2: Boc Deprotection
-
Cleavage: Dissolve the crude product from Step 1 in a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude N-(Pyridin-3-YL)piperidine-4-carboxamide by column chromatography on silica gel to obtain the final product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for N-(Pyridin-3-YL)piperidine-4-carboxamide.
The Piperidine-4-Carboxamide Scaffold in Drug Discovery: A Contextual Analysis
While specific biological activity data for N-(Pyridin-3-YL)piperidine-4-carboxamide is not extensively available in the public domain, the piperidine-4-carboxamide core is a well-established and privileged scaffold in medicinal chemistry. Its derivatives have been investigated as potent and selective modulators of various biological targets. This section will explore the therapeutic potential of the title compound by examining the roles of its structural analogs.
Kinase Inhibition
The piperidine-4-carboxamide moiety has been successfully incorporated into potent kinase inhibitors. For instance, derivatives have shown significant activity against Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[1][2] The piperidine ring often serves to orient substituents into the ATP-binding pocket of the kinase, while the carboxamide provides a key hydrogen bonding interaction.
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a large family of cell surface receptors that are the targets of a significant portion of modern drugs. Piperidine-4-carboxamide derivatives have been designed as antagonists for chemokine receptors like CCR5, which is a co-receptor for HIV entry into cells.[3] In these instances, the scaffold acts as a rigid core to present pharmacophoric elements that interact with the receptor's binding site.
Other Enzymatic Targets
The versatility of the piperidine-4-carboxamide scaffold extends to other enzyme classes. For example, related compounds have been explored as inhibitors of proteasomes, which are crucial for protein degradation and are a validated target in oncology.[4]
The pyridine ring in N-(Pyridin-3-YL)piperidine-4-carboxamide can act as a hydrogen bond acceptor and engage in pi-stacking interactions, potentially enhancing binding affinity and selectivity for various biological targets. The specific substitution pattern of the pyridine ring is a critical determinant of a compound's pharmacological profile.
Logical Relationship of the Scaffold to Biological Activity
Caption: Relationship between the piperidine-4-carboxamide scaffold and its potential biological targets.
Conclusion
N-(Pyridin-3-YL)piperidine-4-carboxamide represents a molecule of significant interest for further investigation in the field of drug discovery. Its straightforward synthesis via established amide coupling methodologies makes it readily accessible for screening and derivatization. While specific biological data for this exact compound is limited, the proven track record of the piperidine-4-carboxamide scaffold against a range of important therapeutic targets, including kinases and GPCRs, strongly suggests its potential for hit and lead discovery programs. Further biological evaluation of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
-
Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105809. [Link]
-
Tong, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105809. [Link]
-
Li, T., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 145-154. [Link]
-
Antonysamy, S., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(6), 635-647.e10. [Link]
Sources
- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of N-(Pyridin-3-YL)piperidine-4-carboxamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(Pyridin-3-YL)piperidine-4-carboxamide Derivatives as Histone Deacetylase Inhibitors
Introduction
The N-(pyridin-3-yl)piperidine-4-carboxamide scaffold represents a pivotal chemotype in modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies. Derivatives based on this core structure have emerged as potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. This guide provides a comprehensive overview of the biological activity of these compounds, focusing on their mechanism of action, experimental validation, and therapeutic potential, with a particular emphasis on the well-studied selective HDAC6 inhibitor, Ricolinostat (ACY-1215).
The Central Role of Histone Deacetylases (HDACs) in Cellular Homeostasis
HDACs are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. This deacetylation process is a fundamental component of cellular regulation.
-
Epigenetic Regulation: In the context of chromatin, HDACs induce a more condensed chromatin structure (heterochromatin), leading to transcriptional repression. This is counter-regulated by histone acetyltransferases (HATs), which promote a relaxed chromatin state (euchromatin) and gene expression.
-
Non-Histone Protein Regulation: A vast number of non-histone proteins are also targets of HDACs. The acetylation status of these proteins can modulate their stability, activity, localization, and interaction with other proteins. Key non-histone targets include transcription factors (e.g., p53), cytoskeletal proteins (e.g., α-tubulin), and molecular chaperones (e.g., Hsp90).
Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression patterns that promote tumor growth, survival, and metastasis. This has established HDACs as validated targets for therapeutic intervention.
N-(Pyridin-3-YL)piperidine-4-carboxamide Derivatives as HDAC Inhibitors
The N-(pyridin-3-yl)piperidine-4-carboxamide scaffold has proven to be an effective framework for designing potent HDAC inhibitors. These compounds typically follow a common pharmacophore model for HDAC inhibitors, which consists of three key moieties:
-
Zinc-Binding Group (ZBG): This group chelates the catalytic zinc ion in the active site of the HDAC enzyme. For the derivatives , a hydroxamic acid (-CONHOH) group typically serves as the ZBG, forming a strong bidentate coordination with the zinc ion.
-
Linker Region: This component occupies the channel of the enzyme's active site. The piperidine-4-carboxamide core serves as a rigid and synthetically tractable linker.
-
Cap Group: This portion interacts with the rim of the active site, often contributing to the inhibitor's potency and isoform selectivity. The pyridin-3-yl moiety functions as the cap group in this series.
Mechanism of Action: Selective HDAC6 Inhibition
While early HDAC inhibitors were pan-inhibitors, affecting multiple HDAC isoforms, research has increasingly focused on developing isoform-selective inhibitors to minimize off-target effects and improve therapeutic index. Many N-(pyridin-3-yl)piperidine-4-carboxamide derivatives, most notably Ricolinostat (ACY-1215), exhibit high selectivity for HDAC6.
HDAC6 is a unique, cytoplasm-localized deacetylase with two catalytic domains. Its substrates are primarily non-histone proteins, including α-tubulin and the chaperone protein Hsp90.
The proposed mechanism for the anti-cancer effects of selective HDAC6 inhibition is multi-faceted:
-
Disruption of Protein Degradation: HDAC6 is essential for the aggresome pathway, a cellular process for clearing misfolded proteins. By inhibiting HDAC6, these compounds disrupt this pathway, leading to an accumulation of toxic, misfolded proteins, which can trigger apoptosis, particularly in cancer cells that already have high proteotoxic stress, such as multiple myeloma.
-
Hyperacetylation of α-tubulin: This disrupts microtubule-dependent processes, including cell motility and mitosis.
-
Hyperacetylation of Hsp90: This inhibits the chaperone function of Hsp90, leading to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival (e.g., AKT, Bcr-Abl).
The selective inhibition of HDAC6 by compounds like Ricolinostat leads to the hyperacetylation of its key substrates, α-tubulin and Hsp90.[1] This disrupts the chaperone system for proteins and the degradation of aggresomes, causing an accumulation of unfolded and misfolded proteins, which can ultimately induce apoptosis in cancer cells.[2][3] HDAC6 plays a crucial role in protein homeostasis by managing these misfolded proteins and initiating the unfolded protein response (UPR).[3][4]
digraph "HDAC6_Inhibition_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
Inhibitor [label="N-(Pyridin-3-YL)piperidine-\n4-carboxamide Derivative\n(e.g., Ricolinostat)", fillcolor="#FBBC05", fontcolor="#202124"];
HDAC6 [label="HDAC6", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
aTubulin [label="α-Tubulin\n(Acetylated)", fillcolor="#F1F3F4", fontcolor="#202124"];
Hsp90 [label="Hsp90\n(Acetylated)", fillcolor="#F1F3F4", fontcolor="#202124"];
Microtubules [label="Microtubule Instability", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aggresome [label="Aggresome Pathway\nDisruption", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hsp90Clients [label="Oncoprotein Clients\n(e.g., AKT, Bcr-Abl)", fillcolor="#F1F3F4", fontcolor="#202124"];
Degradation [label="Oncoprotein Degradation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Proteotoxicity [label="Proteotoxic Stress", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Inhibitor -> HDAC6 [label="Inhibits"];
HDAC6 -> aTubulin [label="Deacetylates", dir=back, style=dashed, color="#5F6368"];
HDAC6 -> Hsp90 [label="Deacetylates", dir=back, style=dashed, color="#5F6368"];
aTubulin -> Microtubules;
Hsp90 -> Hsp90Clients [label="Chaperones", style=dashed, color="#5F6368"];
Hsp90Clients -> Degradation [dir=back];
Microtubules -> Apoptosis;
Aggresome -> Proteotoxicity;
Proteotoxicity -> Apoptosis;
Degradation -> Apoptosis;
// Invisible edges for alignment
{rank=same; Inhibitor; HDAC6;}
{rank=same; aTubulin; Hsp90;}
{rank=same; Microtubules; Aggresome; Hsp90Clients;}
{rank=same; Degradation; Proteotoxicity;}
}
Caption: Workflow for in vitro HDAC inhibition assay.
Western Blot for Target Engagement
This protocol verifies that the inhibitor engages its target (HDAC6) in a cellular context by measuring the acetylation status of a known substrate (α-tubulin).
Principle:
Cells are treated with the inhibitor, leading to hyperacetylation of HDAC6 substrates. Cell lysates are then separated by SDS-PAGE, and antibodies specific for acetylated α-tubulin and total α-tubulin are used to detect changes.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., multiple myeloma cell line MM.1S) and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, a pan-HDAC inhibitor (like Trichostatin A) should be included in the lysis buffer to preserve the acetylation state during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody for total α-tubulin or a loading control like GAPDH.
Expected Outcome: A dose-dependent increase in the band intensity for acetylated-α-tubulin relative to the total α-tubulin control, confirming target engagement.
Cell Viability and Apoptosis Assays
These assays determine the functional consequence of HDAC inhibition on cancer cells.
Principle:
The MTT assay measures metabolic activity as a proxy for cell viability. Apoptosis can be measured by detecting markers like cleaved PARP via Western blot or by using flow cytometry to quantify Annexin V-positive cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of the inhibitor for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) and Therapeutic Outlook
SAR studies have been crucial in optimizing the N-(pyridin-3-yl)piperidine-4-carboxamide scaffold. Key findings include:
-
Hydroxamic Acid is Critical: The hydroxamic acid moiety is essential for potent zinc binding and inhibitory activity. Replacing it often leads to a significant loss of potency.
-
Piperidine Linker: The piperidine ring provides a rigid linker that correctly orients the cap group and ZBG within the active site. Modifications to this linker can impact isoform selectivity.
-
Pyridine Cap Group: The pyridine ring interacts with residues at the surface of the catalytic tunnel. Its substitution pattern can be modified to fine-tune selectivity and pharmacokinetic properties.
The therapeutic potential of these derivatives is significant. Ricolinostat has been investigated in numerous clinical trials for hematological malignancies, often in combination with other agents like proteasome inhibitors (e.g., bortezomib) or immunomodulatory drugs.[1] The rationale for these combinations is that by disrupting two distinct but complementary pathways involved in protein homeostasis (HDAC6 and the proteasome), a synergistic anti-cancer effect can be achieved.[1] The favorable toxicity profile of selective HDAC6 inhibitors compared to pan-HDAC inhibitors makes them attractive candidates for long-term treatment and combination therapies.[2]
Conclusion
N-(Pyridin-3-YL)piperidine-4-carboxamide derivatives represent a highly successful class of targeted therapeutic agents. Their well-defined mechanism of action, centered on the selective inhibition of HDAC6, provides a clear rationale for their anti-neoplastic activity. The experimental protocols detailed herein form the basis for the preclinical evaluation of this important class of compounds, enabling further research and development in the field of epigenetic cancer therapy. The continued exploration of this chemical scaffold holds promise for the development of next-generation inhibitors with improved efficacy and safety profiles.
References
-
National Cancer Institute. (n.d.). Definition of ricolinostat - NCI Drug Dictionary. Retrieved from [Link]
-
Cosenza, M., et al. (2017). Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine. Journal of Hematology & Oncology, 10(1), 86. Available at: [Link]
-
Sarno, F., et al. (2015). Translational Focus on Targeting HDAC6 with Ricolinostat Confirms Potent Activity in Preclinical Models of Lymphoma and a Favorable Toxicity Profile in Patients with Relapsed or Refractory Lymphoma. Blood, 126(23), 1577. Available at: [Link]
-
Hideshima, T., et al. (2015). Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib. Blood, 126(23), 543. Available at: [Link]
-
Fathalipour, S., et al. (2022). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Research in Pharmaceutical Sciences, 17(5), 516-530. Available at: [Link]
-
Zagorska, A., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. Available at: [Link]
-
Rossi, C., et al. (2011). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2464-2469. Available at: [Link]
-
Rajeswari, V., et al. (2025). Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. Letters in Drug Design & Discovery, 22(1). Available at: [Link]
-
Rossi, C., et al. (2011). Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2464-2469. Available at: [Link]
-
Chen, P., et al. (2024). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules, 29(19), 4583. Available at: [Link]
-
Zhang, Q., et al. (2017). Design, synthesis and biological evaluation of 4-piperazinyl-containing Chidamide derivatives as HDACs inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3162-3166. Available at: [Link]
-
DiRocco, D. A., et al. (2021). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. ACS Medicinal Chemistry Letters, 12(3), 478-483. Available at: [Link]
-
Kiriakidi, S., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(3), 675. Available at: [Link]
Sources
- 1. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the N-(Pyridin-3-YL)piperidine-4-carboxamide Scaffold in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-(pyridin-3-yl)piperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and efficacy in the development of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this scaffold's central role in kinase inhibitor discovery. We will dissect its structural features, explore its diverse kinase targets, and elucidate the underlying principles of its mechanism of action through detailed analysis of binding modes. Furthermore, this document will serve as a practical resource, offering detailed, field-proven protocols for the synthesis, biochemical evaluation, and cellular characterization of inhibitors based on this core structure. By integrating structural biology insights with practical experimental workflows, this guide aims to empower researchers to leverage the full potential of the N-(pyridin-3-yl)piperidine-4-carboxamide scaffold in their drug discovery endeavors.
The N-(Pyridin-3-YL)piperidine-4-carboxamide Scaffold: A Privileged Kinase-Targeting Motif
The N-(pyridin-3-yl)piperidine-4-carboxamide scaffold is a key structural motif found in a multitude of kinase inhibitors. Its prevalence stems from the strategic combination of several key chemical features that facilitate high-affinity interactions within the ATP-binding pocket of various kinases. The core structure consists of a central piperidine ring, a carboxamide linker, and a pyridine moiety. This arrangement provides a rigid yet adaptable framework for presenting key pharmacophoric elements to the kinase active site.
The piperidine ring often serves as a central scaffold, allowing for the precise positioning of substituents that can occupy different pockets within the kinase active site. The carboxamide linker is a critical hydrogen-bonding element, frequently interacting with the hinge region of the kinase, a conserved structural feature that is essential for ATP binding. The pyridine ring, in turn, can engage in various interactions, including hydrogen bonding and pi-stacking, with residues in the solvent-exposed region of the ATP-binding site. The modular nature of this scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Chemical structure of the core scaffold.[1]
Versatility in Kinase Targeting: A Multi-Target Scaffold
The adaptability of the N-(pyridin-3-yl)piperidine-4-carboxamide scaffold has enabled the development of inhibitors targeting a wide array of kinases implicated in various diseases, most notably cancer and inflammatory disorders. This versatility underscores the scaffold's ability to be tailored to the specific structural nuances of different kinase active sites.
| Kinase Target Family | Specific Kinase(s) | Therapeutic Area | Key References |
| AGC Kinases | Akt (PKB) | Cancer | [2][3] |
| ROCK | Cancer, Cardiovascular | [4][5][6][7] | |
| Tyrosine Kinases | ALK | Cancer | [8][9] |
| JAK1, JAK2, TYK2 | Inflammation, Autoimmune Diseases | [10][11][12][13][14] | |
| CMGC Kinases | GSK-3 | Neurodegenerative Diseases, Cancer | |
| Other | Aurora Kinases | Cancer | [15][16][17][18] |
Table 1: A summary of key kinase targets for N-(pyridin-3-yl)piperidine-4-carboxamide derivatives.
Mechanism of Action: Unraveling the Binding Mode
The majority of kinase inhibitors based on the N-(pyridin-3-yl)piperidine-4-carboxamide scaffold function as ATP-competitive inhibitors. They achieve their potency by forming specific and stable interactions within the ATP-binding pocket of the target kinase.
A prime example of this binding mode can be observed in the crystal structure of a piperidine-carboxamide inhibitor in complex with Anaplastic Lymphoma Kinase (ALK) (PDB ID: 4DCE).[8] In this structure, the inhibitor's pyrimidine ring, a common bioisostere for the pyridine in this scaffold family, forms critical hydrogen bonds with the hinge region of the kinase. The central piperidine ring positions a substituted benzyl group into a hydrophobic pocket, while the carboxamide linker engages in additional hydrogen bonding interactions. This intricate network of interactions effectively blocks ATP from binding, thereby inhibiting the kinase's catalytic activity.
Similarly, a crystal structure of a related inhibitor bound to Akt2 (PDB code 2X39) reveals a comparable binding mode, where a pyrrolopyrimidine moiety interacts with the hinge region, and the piperidine core orients a p-chlorophenyl group into a hydrophobic pocket under the P-loop.[2][3]
Caption: Key interactions of the scaffold within a kinase active site.
A Practical Guide to Inhibitor Development
The development of a novel kinase inhibitor based on the N-(pyridin-3-yl)piperidine-4-carboxamide scaffold follows a well-defined workflow, from initial synthesis to comprehensive biological evaluation.
Synthesis of the Core Scaffold
The synthesis of the N-(pyridin-3-yl)piperidine-4-carboxamide core is typically achieved through a straightforward amide coupling reaction.
Step-by-Step Protocol:
-
Starting Materials: Piperidine-4-carboxylic acid and 3-aminopyridine.
-
Amide Coupling:
-
Dissolve piperidine-4-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).
-
Add an organic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add 3-aminopyridine to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(pyridin-3-yl)piperidine-4-carboxamide.
-
Caption: A generalized workflow for the synthesis of the core scaffold.
In Vitro Kinase Inhibition Assays
Determining the inhibitory potency (e.g., IC50 value) of a compound against its target kinase is a critical step in the drug discovery process. This is typically achieved through in vitro kinase assays.
Step-by-Step Protocol (Generic Luminescence-Based Assay):
-
Reagents and Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl).
-
Test compound (dissolved in DMSO).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well plates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the assay plate, add the kinase and the test compound (or DMSO for control wells).
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19][20][21][22][23]
-
Cell-Based Assays for Target Engagement and Pathway Modulation
While in vitro assays are essential for determining direct inhibitory potency, cell-based assays are crucial for confirming that a compound can enter cells, engage its target, and modulate the relevant signaling pathway.[24][25][26][27][28]
Step-by-Step Protocol (Western Blotting for Phospho-Protein Levels):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to sub-confluency.
-
Treat the cells with various concentrations of the test compound (and a DMSO control) for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and a loading control (e.g., β-actin or GAPDH).
-
A dose-dependent decrease in the phosphorylation of the substrate indicates successful target engagement and pathway modulation by the inhibitor.
-
Conclusion and Future Perspectives
The N-(pyridin-3-yl)piperidine-4-carboxamide scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors. Its inherent structural features, coupled with its synthetic tractability, have enabled the development of a diverse range of potent and selective inhibitors against numerous kinase targets. The continued exploration of this scaffold, through innovative chemical modifications and the application of advanced drug discovery technologies, promises to yield a new generation of kinase inhibitors with improved therapeutic profiles. As our understanding of the kinome and its role in disease continues to expand, the versatility of the N-(pyridin-3-yl)piperidine-4-carboxamide core will undoubtedly ensure its enduring relevance in the field of drug discovery.
References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
- Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., ... & Lewis, R. T. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of medicinal chemistry, 55(4), 1688–1697.
- Addie, M., Ballard, P., Buttar, D., Borer, S. L., Breed, J., Brightwell, S., ... & Davies, N. L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
- Hennessy, E. J., Barlaam, B., Barratt, D., Berdini, V., Bland, G., Brough, S., ... & Wood, M. (2010). Discovery of 4-amino-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(10), 4206–4219.
- Forns, P., Esteve, C., Taboada, L., Alonso, J. A., Orellana, A., Maldonado, M., ... & Vidal, B. (2012). Pyrazine-based Syk kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(8), 2784–2788.
- Kang, S., Lee, J., Park, J. H., Kim, Y., Lee, J., Kim, M., ... & Kang, S. S. (2021). Discovery and biological evaluation of N-methyl-pyrrolo [2, 3-b] pyridine-5-carboxamide derivatives as JAK1-selective inhibitors. Journal of medicinal chemistry, 64(3), 1547–1569.
- Bayer Aktiengesellschaft. (2019). Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
- Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io.
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
- Edman, K., & Phillips, C. (2016). 3-Quinoline Carboxamides inhibitors of Pi3K. RCSB PDB.
- Hori, A., Uenaka, T., Iida, S., Nakashima, R., Nakatani, M., Fujiwara, Y., ... & Owa, T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS medicinal chemistry letters, 12(6), 947–953.
- Ardini, E., Blandino, M., Modugno, M., Saccardo, A., Vismara, F., Angiolini, M., ... & Fasolini, M. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & medicinal chemistry letters, 24(17), 4138–4142.
- Liu, Q., Chen, S., Liu, Y., Li, Y., Chen, Z., Li, X., ... & Lu, G. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European journal of medicinal chemistry, 145, 363–375.
- Liu, D., Liu, Y., Wang, L., Wang, L., Zhang, Y., & Liu, J. (2025). Discovery of Pyrrolo [1, 2-b] pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.
- Zhang, T., Li, Y., Wang, X., Wang, X., Zhang, M., Zhang, Y., ... & Geng, M. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3) pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of medicinal chemistry, 65(11), 7865–7883.
- Peters, U., Bhattacharya, S. K., Hadd, M. J., Holland, J., James, J., Kultgen, S. G., ... & Timple, N. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of medicinal chemistry, 51(20), 6610–6621.
- Guri, Y., & Lifshitz, A. (2023). Aurora B Inhibitors as Cancer Therapeutics. MDPI.
- Londregan, A. T., Aspnes, G., Limberakis, C., Loria, P. M., McClure, K. F., Petersen, D. N., ... & Piotrowski, D. W. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl) piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9.
- Norman, P. (2014). Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold.
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
- Larionov, E., & Galkin, M. (2023).
- A. Kumar, V. Kumar, in Methods in Enzymology, 2017.
- Singh, D. B., & Singh, S. K. (2025). Designing of the N-ethyl-4-(pyridin-4-yl) benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR.
- Jane, S. M., & Verma, C. S. (2018). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Scientific reports, 8(1), 1–11.
- Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., ... & Baig, M. T. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- Zhang, Y. K., Tong, J. B., Luo, M. X., Xing, X. Y., Yang, Y. L., Qing, Z. P., ... & Zeng, Y. R. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105951.
- Feng, Y., LoGrasso, P. V., & Wu, G. (2021). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of medicinal chemistry, 64(10), 6483–6513.
-
PubChem. (n.d.). N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride. Retrieved from [Link]
Sources
- 1. PubChemLite - N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abmole.com [abmole.com]
- 8. rcsb.org [rcsb.org]
- 9. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. protocols.io [protocols.io]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inits.at [inits.at]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Piperidine-Pyridine Amide Scaffold: A Cornerstone of Modern Drug Design
An In-depth Technical Guide:
Abstract
The piperidine-pyridine amide motif represents a quintessential privileged scaffold in medicinal chemistry. Its prevalence in a multitude of clinically successful drugs and biologically active compounds stems from a unique combination of synthetic accessibility, conformational pre-organization, and the capacity to engage in diverse, high-affinity interactions with a wide range of biological targets. The six-membered saturated piperidine ring offers a three-dimensional exit vector for substituents, crucial for optimizing drug-target interactions, while the aromatic pyridine ring provides opportunities for π-stacking, hydrogen bonding, and further functionalization. This technical guide provides a comprehensive review of the piperidine-pyridine amide core, intended for researchers, scientists, and drug development professionals. We will delve into core synthetic strategies, explore the critical role of conformational analysis, and survey the vast therapeutic landscape of this scaffold, from kinase inhibition in oncology to the modulation of enzymatic activity in neurodegenerative and metabolic diseases. This guide integrates field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) data to serve as an authoritative resource for leveraging this powerful scaffold in drug discovery programs.
Introduction: The Piperidine-Pyridine Amide as a Privileged Scaffold
In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperidine-pyridine amide core is a paramount example of such a scaffold.[1][2] Its structure, featuring a flexible yet constrained piperidine ring linked via a robust amide bond to a versatile pyridine heterocycle, provides an ideal foundation for drug design. More than 70 FDA-approved drugs contain the piperidine moiety, a testament to its favorable pharmacokinetic properties and synthetic tractability.[3] The combination with the pyridine ring, a common element in biomolecules, further enhances its drug-like properties.[4][5] This scaffold has given rise to a wide array of pharmacological agents, including anti-cancer, anti-diabetic, antimicrobial, and anti-inflammatory compounds, showcasing its remarkable versatility.[1][6]
The Chemistry: Synthesis and Conformational Dynamics
A deep understanding of the synthesis and conformational behavior of the piperidine-pyridine amide scaffold is fundamental to its successful application in drug design.
Core Synthetic Strategies
The construction of piperidine-pyridine amides is most often achieved through a convergent synthesis that culminates in an amide bond formation. This approach allows for modularity, where each heterocyclic component can be synthesized and optimized independently before the final coupling.
The general workflow involves three key stages: synthesis of the substituted piperidine, preparation of the functionalized pyridine carboxylic acid, and the final amide coupling.
The equilibrium between these two conformers is critical. Generally, the equatorial conformation is more stable, as it avoids unfavorable 1,3-diaxial steric interactions. [7]This conformational preference dictates the spatial orientation of substituents, which in turn governs how the molecule interacts with its biological target. Computational modeling and NMR spectroscopy are invaluable tools for studying these conformational dynamics and informing rational drug design. [8]
Biological Targets and Therapeutic Applications
The piperidine-pyridine amide scaffold has been successfully applied to a diverse array of biological targets, leading to potent and selective modulators for various diseases.
Oncology: A Premier Scaffold for Kinase Inhibitors
Cancer is frequently driven by the deregulation of protein kinases, making them a major class of oncology targets. The piperidine-pyridine amide scaffold has proven to be exceptionally effective in generating potent kinase inhibitors.
-
Protein Kinase B (Akt) Inhibitors: Akt is a central node in signaling pathways that regulate cell growth and survival and is often hyperactivated in cancer. [9]Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides that act as ATP-competitive, nanomolar inhibitors of Akt, demonstrating strong tumor growth inhibition in xenograft models. [9][10]* PIM-1 Kinase Inhibitors: PIM-1 is another kinase implicated in cancer cell survival. Novel pyridine and pyrazolyl pyridine conjugates have been synthesized that show potent PIM-1 inhibition and induce apoptosis in liver cancer cells. [11]* JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in stress responses and inflammatory pathways. Piperazine amides derived from a high-throughput screen have yielded a series of potent pan-JNK inhibitors. [12]
| Compound Class | Target | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
| Piperidine-4-carboxamides | Akt (PKB) | Nanomolar range | Cancer | [9] |
| Pyrazolyl Pyridine Conjugates | PIM-1 | 20.4 nM | Cancer | [11] |
| Piperazine Amides | JNK3 | 0.2 - 3.3 µM | Inflammation | [12] |
| Pyridine Diamides | AMPK | Nanomolar range | Type II Diabetes | [13] |
| Pyrimidine-4-carboxamides | NAPE-PLD | Nanomolar range | CNS Disorders | [14] |
Neurodegenerative Disorders
The development of CNS-active agents is a significant challenge, requiring molecules that can cross the blood-brain barrier. The piperidine-pyridine scaffold has been successfully used to create such agents.
-
Alzheimer's and Parkinson's Disease: Piperidine derivatives have been developed as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative conditions. [15]These compounds are capable of crossing the blood-brain barrier and represent a new therapeutic strategy. [15]Other derivatives have been designed to treat diseases associated with the deposition of β-amyloid peptide in the brain. [16][17]
Metabolic Diseases
-
AMPK Activators: A series of pyridine diamide compounds were developed as indirect activators of adenosine monophosphate-activated kinase (AMPK), a key regulator of cellular energy homeostasis. The lead compound suffered from rapid clearance due to amide hydrolysis. [13]Through strategic placement of substituents, particularly a trans-3-fluoro group on the piperidine ring, metabolic stability was significantly improved, leading to a candidate that improved glucose handling in a mouse model of Type II diabetes. [13]
Case Study: Detailed Experimental Protocol
To illustrate the practical synthesis of this scaffold, the following protocol is adapted from the development of metabolically stable AMPK activators. [13]This multi-step synthesis highlights the strategic installation of key functional groups and the final amide coupling.
Protocol: Synthesis of a trans-3-Fluoropiperidine Pyridine Diamide Analog
Causality Statement: The choice of a trans-3-fluoropiperidine moiety is a deliberate design element. The fluorine atom attenuates the basicity of the piperidine nitrogen, which can improve the hERG safety profile, while its placement provides steric shielding to the adjacent amide bond, thereby inhibiting metabolic hydrolysis and improving pharmacokinetic clearance. [13] Step 1: Synthesis of the Pyridine Carboxylic Acid Intermediate
-
Reaction Setup: To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in dry THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Carboxylation: Stir the mixture for 1 hour at -78 °C, then bubble dry CO₂ gas through the solution for 30 minutes.
-
Workup: Allow the reaction to warm to room temperature. Quench with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude carboxylic acid, which is used without further purification.
Step 2: First Amide Coupling
-
Activation: Dissolve the crude pyridine carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (diisopropylethylamine, 2.5 eq) and stir for 20 minutes at room temperature.
-
Coupling: Add 4-(aminomethyl)benzonitrile (1.1 eq) to the activated acid solution.
-
Reaction: Stir the mixture at room temperature overnight. Monitor by TLC or LC-MS for completion.
-
Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Purify the crude product by flash column chromatography on silica gel to obtain the desired benzonitrile intermediate.
Step 3: Final Amide Coupling (Suzuki and Amidation Sequence)
-
Suzuki Coupling: To the benzonitrile intermediate (1.0 eq), add trans-N-Boc-3-fluoro-4-aminopiperidine (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water.
-
Reaction: Heat the mixture under nitrogen (e.g., at 100 °C) until the starting material is consumed.
-
Boc Deprotection: After cooling, treat the reaction mixture with an acid (e.g., 4M HCl in dioxane) to remove the Boc protecting group.
-
Purification and Isolation: Concentrate the mixture and purify by reverse-phase HPLC to yield the final piperidine-pyridine amide product as a salt (e.g., HCl or TFA salt).
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the piperidine-pyridine amide scaffold is a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties.
-
Piperidine Ring (R1): Substitution on the piperidine ring is crucial for modulating both pharmacodynamics and pharmacokinetics.
-
In NAPE-PLD inhibitors, replacing a morpholine with a more hydrophobic piperidine was tolerated, and adding difluoro substituents increased potency two-fold. [14] * In AMPK activators, placing a trans-3-fluorine substituent was critical for reducing clearance and improving the hERG profile. [13]* Pyridine Ring (R2): The pyridine ring often engages in key interactions within the target's binding pocket. Its substituents can be modified to fine-tune selectivity and potency.
-
-
Amide Linker: The amide bond itself is often a critical pharmacophoric element, participating in hydrogen bonds with the target protein. In studies on Akt inhibitors, methylation of the amide NH led to a significant loss of potency, suggesting it acts as a crucial hydrogen bond donor. [10][14]
Conclusion and Future Perspectives
The piperidine-pyridine amide scaffold is a proven and powerful platform in drug discovery. Its synthetic tractability, coupled with its ability to present functional groups in a well-defined three-dimensional space, has made it a mainstay for targeting a wide range of proteins. The continuous evolution of synthetic methodologies, particularly in asymmetric synthesis and C-H functionalization, will further expand the accessible chemical space for novel analogs. [1][2]Future efforts will likely focus on applying this versatile scaffold to new and challenging biological targets, leveraging computational chemistry to design next-generation inhibitors with enhanced selectivity and superior drug-like properties. A thorough understanding of the synthesis, conformational behavior, and SAR of this privileged heterocycle is essential for any medicinal chemist aiming to develop the next generation of therapeutics.
References
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available from: [Link]
-
Abdel-Moneim, D., et al. (2021). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available from: [Link]
-
Scott, J. S., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. Available from: [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. Available from: [Link]
-
El-Gamal, M. I., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC. Available from: [Link]
-
Mitchell, S. A., et al. (2007). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. ResearchGate. Available from: [Link]
-
Mroczkiewicz, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives. ResearchGate. Available from: [Link]
-
Wang, M., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC. Available from: [Link]
-
OUCI. (n.d.). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Lange, J. H., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. Available from: [Link]
- Google Patents. (2006). WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease. Google Patents.
-
El-Gamal, M. I., et al. (2017). Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PubMed. Available from: [Link]
-
Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. Available from: [Link]
-
ResearchGate. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. Available from: [Link]
-
Kumar, V., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available from: [Link]
-
van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]
-
Wang, M., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available from: [Link]
-
Rahman, M. A., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available from: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available from: [Link]
-
CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Available from: [Link]
-
ACS Publications. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available from: [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 16. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 17. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Solubility of N-(Pyridin-3-YL)piperidine-4-carboxamide in Water
Foreword: The Cornerstone of Developability
In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) dictate its path from discovery to clinical application. Among these, aqueous solubility is arguably one of the most critical and impactful parameters.[1][2][3] Poor aqueous solubility is a primary contributor to inadequate and variable oral bioavailability, which can stymie the development of otherwise promising therapeutic candidates.[2][3] It is not merely a physical characteristic but a cornerstone of a drug's ultimate efficacy and safety profile. This guide provides a comprehensive, in-depth exploration of the principles and methodologies for determining the thermodynamic solubility of a specific heterocyclic compound, N-(Pyridin-3-YL)piperidine-4-carboxamide, in an aqueous environment. As a molecule possessing structural motifs common in contemporary medicinal chemistry—a pyridine ring, a piperidine core, and a carboxamide linker—it serves as an exemplary case study for researchers, formulation scientists, and drug development professionals. Our focus is on thermodynamic, or equilibrium, solubility, which represents the true saturation point of a compound in a solvent and is a fundamental dataset for pre-formulation and lead optimization activities.[4][5][6]
Physicochemical Landscape of N-(Pyridin-3-YL)piperidine-4-carboxamide
A thorough understanding of a molecule's physicochemical properties is a prerequisite for any solubility investigation. These properties govern the intermolecular forces at play during the dissolution process.
1.1 Molecular Structure and Properties
N-(Pyridin-3-YL)piperidine-4-carboxamide is a molecule featuring several key functional groups that dictate its behavior in water. While specific experimental data for this exact compound is not publicly available, we can infer its properties from its constituent parts.
-
Structure:
-
Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and can be protonated at low pH.
-
Piperidine Ring: A saturated, non-aromatic heterocycle. The secondary amine is basic and a potential hydrogen bond donor and acceptor.
-
Carboxamide Linker: A polar, neutral group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
-
Predicted Physicochemical Data: Based on similar structures found in chemical databases, we can estimate key parameters. For instance, the related compound N-pyridin-3-ylpiperidine-4-carboxamide has a predicted XlogP of approximately 0.4, suggesting a relatively balanced lipophilicity.[7]
| Property | Predicted Value/Inferred Characteristic | Implication for Aqueous Solubility |
| Molecular Formula | C11H15N3O | |
| Molecular Weight | ~205.26 g/mol | Moderate molecular size. |
| Hydrogen Bond Donors | 2 (Amide N-H, Piperidine N-H) | Potential for strong interactions with water. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbonyl O, Piperidine N) | Enhances affinity for polar solvents like water. |
| pKa (Predicted) | Two basic pKa values are expected due to the pyridine and piperidine nitrogens. | Solubility will be highly dependent on pH. |
| logP (Predicted) | Low to moderate positive value. | Indicates a degree of lipophilicity balanced by polar functional groups. |
1.2 The Role of Ionization
The presence of two basic nitrogen atoms (pyridine and piperidine) means that the ionization state of N-(Pyridin-3-YL)piperidine-4-carboxamide is highly dependent on the pH of the aqueous medium.[1][8] At physiological pH (~7.4), one or both nitrogen atoms may be partially or fully protonated. In acidic environments (low pH), the molecule will exist predominantly in its cationic, ionized form. This shift towards the ionic form dramatically improves solubility in polar solvents like water.[8] Conversely, at high pH, the molecule will be in its neutral, un-ionized form, which is generally less water-soluble. Understanding the pKa values is therefore essential for predicting and interpreting its pH-solubility profile.
The Theoretical Framework of Dissolution
Thermodynamic solubility is achieved when a dynamic equilibrium is established between the solid, undissolved solute and the solute in solution. This equilibrium is governed by two opposing energetic factors:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the molecules together in the solid crystal state. For a stable crystal, this energy barrier can be significant.
-
Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules (in this case, water). This is driven by favorable interactions such as hydrogen bonding and dipole-dipole forces.
A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy.
Caption: Fig. 1: The dynamic equilibrium of solubility.
Experimental Protocol: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[4][6][9] This technique ensures that a true equilibrium is reached between the solid compound and the solution.[6] The following protocol is aligned with best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]
3.1 Materials and Equipment
-
Compound: N-(Pyridin-3-YL)piperidine-4-carboxamide (solid, characterized for purity and polymorphic form).
-
Solvents: High-purity (e.g., Milli-Q) water.
-
Buffers: At a minimum, buffers at pH 1.2, 4.5, and 6.8 should be used to cover the physiological pH range of the gastrointestinal tract.[11][12] Additional buffers around the predicted pKa values are also recommended.
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control (e.g., 37 ± 1°C)[10]
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system for quantification (e.g., HPLC-UV or LC-MS/MS)
-
3.2 Step-by-Step Methodology
Caption: Fig. 2: Experimental workflow for the shake-flask method.
Protocol Details:
-
Preparation: Add an excess amount of solid N-(Pyridin-3-YL)piperidine-4-carboxamide to a series of vials containing the different pH buffers. It is crucial to add enough solid to ensure a suspension remains after equilibrium is reached, confirming saturation.[9]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37°C for biopharmaceutical relevance).[11] The samples should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved. The time required should be scientifically justified.[13]
-
Phase Separation: After incubation, remove the vials and allow them to settle. Separate the saturated supernatant from the excess solid. This is typically done by centrifuging the vials at high speed and carefully withdrawing the supernatant, or by filtering the suspension through a low-binding syringe filter.
-
pH Verification: Measure the pH of the supernatant after equilibration. This is a critical step to ensure the pH of the buffer was not significantly altered by the dissolution of the basic compound.[9][10]
-
Sample Analysis: Prepare a dilution series of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Solid State Analysis: It is good practice to recover the remaining solid and analyze its polymorphic form (e.g., using X-ray powder diffraction) to check for any phase transformations during the experiment.
Data Analysis and Interpretation
4.1 Calculating Solubility
The concentration obtained from the HPLC analysis of the saturated supernatant is the thermodynamic solubility of the compound under those specific conditions (pH, temperature). The experiment should be performed in triplicate at each pH to ensure reproducibility.[10]
4.2 The pH-Solubility Profile
Plotting the measured solubility (often on a logarithmic scale) against the final measured pH generates the pH-solubility profile. For N-(Pyridin-3-YL)piperidine-4-carboxamide, a basic compound, the profile is expected to show high solubility at low pH, which decreases as the pH increases and the molecule transitions to its less soluble, neutral form.
Hypothetical pH-Solubility Data Table
| Initial Buffer pH | Final Measured pH | Mean Solubility (µg/mL) | Standard Deviation | Molar Solubility (mM) |
| 1.2 | 1.25 | 15,200 | 450 | 74.06 |
| 4.5 | 4.62 | 2,100 | 120 | 10.23 |
| 6.8 | 6.85 | 350 | 25 | 1.71 |
| 8.0 | 7.98 | 85 | 9 | 0.41 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Caption: Fig. 3: Relationship between pH, ionization, and solubility.
Conclusion: A Foundational Dataset for Development
The determination of the thermodynamic aqueous solubility of N-(Pyridin-3-YL)piperidine-4-carboxamide is a multi-faceted process that combines theoretical principles with rigorous experimental execution. The shake-flask method, when performed correctly, provides a definitive value that is indispensable for subsequent drug development activities. The pH-solubility profile is particularly crucial for this ionizable compound, as it informs the selection of appropriate formulation strategies, aids in the interpretation of non-clinical and clinical studies, and is a key component of biopharmaceutical classification (BCS).[12] By investing in a thorough and accurate characterization of this fundamental property, researchers and drug developers lay a solid, data-driven foundation for advancing new therapeutic candidates toward the clinic.
References
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
-
Singh, A., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Available at: [Link]
-
Lupsan, M. (2020, May 11). The Importance of Solubility for New Drug Molecules. Available at: [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]
-
PharmDecks. (n.d.). Solubility & Dissolution. Available at: [Link]
-
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]
-
PubChem. (n.d.). N-(piperidin-3-ylmethyl)pyridazine-4-carboxamide. Available at: [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]
-
ICH. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Available at: [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
-
MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]
-
PubChemLite. (n.d.). N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O). Available at: [Link]
-
EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Available at: [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. PubChemLite - N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O) [pubchemlite.lcsb.uni.lu]
- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 9. scispace.com [scispace.com]
- 10. database.ich.org [database.ich.org]
- 11. capa.org.tw [capa.org.tw]
- 12. mdpi.com [mdpi.com]
- 13. ema.europa.eu [ema.europa.eu]
Hydrogen bond donor and acceptor count for N-(Pyridin-3-YL)piperidine-4-carboxamide
Title: Structural Profiling and Druggability Analysis of N-(Pyridin-3-YL)piperidine-4-carboxamide: A Focus on Hydrogen Bonding Metrics
Executive Summary
In early-stage drug discovery, the physicochemical properties of a lead compound dictate its pharmacokinetic fate. For researchers utilizing N-(Pyridin-3-YL)piperidine-4-carboxamide (Molecular Formula: C11H15N3O)[1] as a pharmacological scaffold, understanding its hydrogen bonding capacity is critical. Hydrogen bond donors (HBD) and acceptors (HBA) directly dictate the desolvation energy required for a molecule to partition from an aqueous environment into a lipophilic cell membrane. This technical guide deconstructs the structural components of N-(Pyridin-3-YL)piperidine-4-carboxamide to quantify its HBD/HBA metrics and outlines a self-validating experimental protocol to assess its membrane permeability.
Structural Deconstruction and Hydrogen Bonding Mechanics
To accurately calculate the hydrogen bonding metrics, we must break down the molecule into its three primary pharmacophoric elements:
-
Piperidine Ring: Contains a secondary amine (-NH-).
-
Carboxamide Linker: Contains an amide functional group (-CONH-).
-
Pyridine Ring: Contains an aromatic nitrogen (=N-).
According to the heuristic guidelines established by [2], hydrogen bond donors are quantified as the sum of all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds. Conversely, hydrogen bond acceptors are simplified as the sum of all nitrogen and oxygen atoms within the molecule[3].
Table 1: Quantitative HBD and HBA Profiling
| Structural Moiety | Atom/Functional Group | HBD Count | HBA Count | Mechanistic Note |
| Piperidine Ring | Secondary Amine (-NH-) | 1 | 1 | Basic nitrogen; highly solvated in aqueous media, requiring desolvation for lipid entry. |
| Carboxamide Linker | Amide Nitrogen (-NH-) | 1 | 1 | While the lone pair is delocalized into the carbonyl pi-system (making it a poor electron pair donor in 3D microstates), Lipinski heuristics strictly count all nitrogen atoms as 1 HBA[3]. |
| Carboxamide Linker | Amide Oxygen (=O) | 0 | 1 | Strong HBA due to localized, highly electronegative lone pairs. |
| Pyridine Ring | Aromatic Nitrogen (=N-) | 0 | 1 | sp2 hybridized HBA; critical for target binding and orientation. |
| Total Molecule | C11H15N3O | 2 | 4 | Well within RO5 limits (HBD ≤ 5, HBA ≤ 10)[2]. |
Physicochemical Implications (ADME)
With an HBD count of 2 and an HBA count of 4 , N-(Pyridin-3-YL)piperidine-4-carboxamide presents a highly favorable profile for oral bioavailability. The causality here is thermodynamic: fewer hydrogen bonds with the surrounding aqueous solvent mean a lower energetic penalty (desolvation energy) when the molecule sheds its hydration shell to enter the hydrophobic core of the gastrointestinal lipid bilayer. This predicts high passive transcellular diffusion.
Experimental Workflow: Validating Permeability via PAMPA
To empirically validate the high passive permeability predicted by the HBD/HBA counts, a Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard. This protocol is a self-validating system because it isolates passive transcellular diffusion from active transport mechanisms, allowing direct correlation with Lipinski metrics.
Step-by-Step Methodology:
-
Assay Preparation: Prepare a 10 mM stock solution of N-(Pyridin-3-YL)piperidine-4-carboxamide in DMSO. Dilute the stock to a final concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4.
-
Artificial Membrane Assembly: Coat the PVDF filter membrane of the donor plate with 5 µL of a 1% lecithin solution in dodecane. Causality: This specific lipid-solvent mixture accurately mimics the lipophilic environment and structural integrity of the human intestinal epithelium.
-
Incubation: Add 300 µL of the compound solution to the donor compartment and 300 µL of pure PBS to the acceptor compartment. Assemble the sandwich plate and incubate at 37°C for 5 hours. Causality: 37°C ensures physiological relevance, while a 5-hour window allows steady-state diffusion to be reached without significant solvent evaporation.
-
LC-MS/MS Quantification: Extract samples from both the donor and acceptor wells. Quantify the concentration of the compound using LC-MS/MS for high-sensitivity detection.
-
System Validation & Data Calculation: Calculate the effective permeability ( Pe ). To ensure the system is self-validating, run high-permeability (e.g., Verapamil) and low-permeability (e.g., Ranitidine) reference controls on the same plate. A Pe value > 1.5×10−6 cm/s for the target compound confirms the favorable diffusion predicted by its low HBD/HBA count.
Structure-Property Relationship Visualization
Logical mapping of N-(Pyridin-3-YL)piperidine-4-carboxamide structure to H-bonding and ADME traits.
References
-
Wikipedia - Lipinski's rule of five. Retrieved from:[Link]
-
Royal Society of Chemistry (RSC) - Molecular Property Descriptors | In Silico Medicinal Chemistry. Retrieved from:[Link]
Sources
Application Note: Synthesis and Characterization Protocol for N-(Pyridin-3-YL)piperidine-4-carboxamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and high-yielding synthetic protocol for the preparation of N-(Pyridin-3-YL)piperidine-4-carboxamide starting from piperidine-4-carboxylic acid (isonipecotic acid).
Mechanistic Rationale & Pathway Design
The synthesis of N-(pyridin-3-yl)piperidine-4-carboxamide requires a strategic three-step approach to navigate the competing reactivities of the starting materials.
-
Step 1: N-Boc Protection. Piperidine-4-carboxylic acid contains a highly nucleophilic secondary aliphatic amine. If left unprotected during the amide coupling phase, it will outcompete 3-aminopyridine, leading to rapid self-polymerization. Masking the amine with a tert-butyloxycarbonyl (Boc) group prevents this off-target reaction ([1]). The Boc group is selected for its stability under the basic conditions of the subsequent coupling step.
-
Step 2: HATU-Mediated Amide Coupling. 3-Aminopyridine is an electron-deficient heteroarylamine. The electron-withdrawing nature of the pyridine ring significantly reduces the nucleophilicity of the exocyclic amine. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield poor conversions and sluggish kinetics[2]. To overcome this, the highly efficient coupling reagent HATU is employed. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the acylation of this weak nucleophile to completion ([3]).
-
Step 3: Acidic Deprotection. The Boc group is cleanly cleaved using Trifluoroacetic acid (TFA) in dichloromethane (DCM)[4]. The resulting TFA salt is subsequently neutralized with an aqueous base to yield the free base target compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(Pyridin-3-YL)piperidine-4-carboxamide via HATU coupling.
Materials and Reagents
The following table summarizes the key reagents, their stoichiometric equivalents, and their mechanistic roles in the workflow.
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| Piperidine-4-carboxylic acid | 129.16 | 1.0 | Starting material (Carboxylic acid provider) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | Amine protecting group reagent |
| 3-Aminopyridine | 94.11 | 1.1 | Nucleophile for amide bond formation |
| HATU | 380.23 | 1.2 | Uronium-based coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Non-nucleophilic organic base |
| Trifluoroacetic acid (TFA) | 114.02 | Excess | Acidic deprotection agent |
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Boc-piperidine-4-carboxylic acid
Causality Note: A biphasic solvent system (Dioxane/H₂O) is used to ensure the solubility of both the highly polar starting amino acid and the lipophilic Boc₂O[5]. NaOH maintains the carboxylate in its soluble salt form and neutralizes the acid byproduct of the Boc protection.
-
Preparation: Dissolve piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) in a mixture of 1,4-dioxane (100 mL) and 1M aqueous NaOH (100 mL). Cool the reaction flask to 0 °C using an ice bath.
-
Addition: Dissolve Boc₂O (20.2 g, 92.9 mmol) in 1,4-dioxane (20 mL) and add it dropwise to the stirring solution over 30 minutes to prevent thermal runaway.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 14 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.
-
Extraction: Extract the precipitated product with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white solid.
Self-Validating Checkpoint: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show the disappearance of the primary amine spot. LC-MS (Negative mode) will confirm the product with an [M-H]⁻ peak at m/z 228.1.
Protocol B: HATU-Mediated Amide Coupling
Causality Note: DIPEA is added first to deprotonate the carboxylic acid, allowing it to attack the HATU reagent to form the active ester. 3-Aminopyridine is added last to react with the pre-formed active ester.
-
Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) in anhydrous DMF (80 mL) under a nitrogen atmosphere. Add DIPEA (22.8 mL, 130.8 mmol) followed by HATU (19.9 g, 52.3 mmol). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.
-
Coupling: Add 3-aminopyridine (4.5 g, 48.0 mmol) to the activated mixture in one portion. Stir the reaction at room temperature for 12 hours.
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (250 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL), water (2 × 100 mL), and brine (100 mL). The extensive water washes are critical for removing residual DMF and HATU byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the protected intermediate.
Self-Validating Checkpoint: LC-MS (Positive mode) will display an [M+H]⁺ peak at m/z 306.18. UV absorption at 254 nm on TLC confirms the integration of the pyridine ring.
Protocol C: Acidic Deprotection to Yield Target Compound
Causality Note: TFA acts as both the acid catalyst and solvent to rapidly cleave the Boc carbamate, evolving CO₂ and isobutylene gas.
-
Deprotection: Dissolve the protected intermediate (10.0 g, 32.7 mmol) in anhydrous DCM (50 mL). Cool to 0 °C and slowly add TFA (25 mL).
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor gas evolution (CO₂).
-
Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 × 30 mL) to remove trace TFA.
-
Free-Basing: Dissolve the resulting crude TFA salt in a minimal amount of water and adjust the pH to 10 using saturated aqueous Na₂CO₃. Extract the aqueous layer with a mixture of DCM/Isopropanol (4:1, 3 × 100 mL).
-
Final Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield N-(pyridin-3-yl)piperidine-4-carboxamide as a pale yellow to white solid.
Self-Validating Checkpoint: LC-MS (Positive mode) will display a clean [M+H]⁺ peak at m/z 206.13. ¹H-NMR (DMSO-d₆) will show the disappearance of the large 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad singlet corresponding to the free secondary amine.
Quantitative Data & Analytical Benchmarks
| Step | Intermediate / Product | Expected Yield | Reaction Time | Key Analytical Benchmark (LC-MS) |
| 1 | 1-Boc-piperidine-4-carboxylic acid | 85 – 95% | 14 h | m/z 228.1[M-H]⁻ (Negative mode) |
| 2 | Protected Amide Intermediate | 75 – 85% | 12 h | m/z 306.18[M+H]⁺ (Positive mode) |
| 3 | N-(Pyridin-3-YL)piperidine-4-carboxamide | 80 – 90% | 3 h | m/z 206.13 [M+H]⁺ (Positive mode) |
References
-
National Institutes of Health (NIH) / PubMed Central. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. URL:[Link]
-
ACS Publications - Journal of Medicinal Chemistry. Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. URL:[Link]
-
Royal Society of Chemistry - Digital Discovery. Flow chemistry as a tool for high throughput experimentation. URL:[Link]
Sources
- 1. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Subsite Selectivity within Plasmodium vivaxN-Myristoyltransferase Using Pyrazole-Derived Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Inp-OH | 84358-13-4 | Benchchem [benchchem.com]
Application Note: Advanced Amide Coupling Strategies for 3-Aminopyridine and Isonipecotic Acid Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Insights
The synthesis of complex pharmaceutical scaffolds often requires the union of aliphatic carboxylic acids with heteroaromatic amines. The coupling of isonipecotic acid derivatives (piperidine-4-carboxylic acid) with 3-aminopyridine represents a classic challenge in medicinal chemistry[1].
The Causality of Coupling Failure
As a Senior Application Scientist, I frequently observe coupling failures with this specific pairing. The root cause lies in the electronic properties of the substrates:
-
Attenuated Nucleophilicity: 3-Aminopyridine is a poor nucleophile. The lone pair on the exocyclic primary amine is delocalized into the electron-deficient, π -accepting pyridine ring.
-
Steric and Electronic Mismatch: While isonipecotic acid is an aliphatic acid (typically N -protected with Boc, Fmoc, or Cbz to prevent self-condensation), its activation using standard carbodiimides (like EDC/HOBt) often results in an active ester that is not electrophilic enough to overcome the low nucleophilicity of 3-aminopyridine. This leads to competitive hydrolysis of the active ester back to the starting material or the formation of unreactive N -acylureas.
To drive this reaction to completion, we must utilize highly efficient coupling reagents such as Propylphosphonic anhydride (T3P) [2] or HATU [3], or resort to acid chloride generation for severely hindered derivatives[4].
Caption: Decision matrix for selecting the optimal amide coupling strategy based on substrate properties.
Quantitative Reagent Comparison
Selecting the right reagent requires balancing reactivity, safety, and downstream purification. The table below synthesizes quantitative expectations for coupling N -Boc-isonipecotic acid with 3-aminopyridine.
| Coupling Reagent | Typical Yield (%) | Reaction Time | Byproduct Removal | Epimerization Risk* | Scalability |
| T3P / Pyridine | 75 - 90% | 12 - 24 h | Excellent (Water-soluble) | Very Low | High (Process-friendly) |
| HATU / DIPEA | 80 - 95% | 2 - 6 h | Poor (Tetramethylurea) | Moderate | Low (Explosion hazard) |
| Acid Chloride | 50 - 70% | 1 - 4 h | Moderate (Requires basic wash) | High | Moderate |
| EDC / HOBt | < 30% | 24 - 48 h | Good | Low | High |
*Note: While unsubstituted isonipecotic acid is achiral at C4, substituted derivatives (e.g., 3-methylisonipecotic acid) are highly prone to epimerization via ketene or oxazolone intermediates. T3P is strongly recommended in these cases[2].
Experimental Protocols: A Self-Validating System
A robust protocol must be self-validating . By taking specific aliquots and quenching them in methanol, you can use LC-MS to determine exactly where a reaction is stalling (e.g., if you see the methyl ester of isonipecotic acid, activation is successful, but the aminopyridine is failing to attack).
Protocol A: T3P-Mediated Amidation (Recommended for Scale-Up)
T3P is a cyclic anhydride that forms a highly reactive phosphonate ester. It is exceptionally effective for poorly nucleophilic anilines and aminopyridines[5].
Materials:
-
N -Boc-isonipecotic acid (1.0 equiv)
-
3-Aminopyridine (1.1 equiv)
-
T3P (50 wt% solution in EtOAc) (1.5 - 2.0 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Ethyl Acetate (EtOAc) or 2-MeTHF (0.2 M)
Step-by-Step Methodology:
-
Dissolution: Charge a dry, argon-purged flask with N -Boc-isonipecotic acid and 3-aminopyridine. Dissolve in anhydrous EtOAc.
-
Base Addition: Add pyridine (preferred over DIPEA for aminopyridines as it acts as both a base and a nucleophilic catalyst). Cool the mixture to 0 °C.
-
Activation: Dropwise add the T3P solution (50% in EtOAc) over 15 minutes to control the mild exotherm.
-
Coupling: Remove the ice bath and heat the reaction to 60 °C. Causality note: 3-aminopyridine often requires thermal energy to overcome the activation barrier of the phosphonate ester.
-
Self-Validation Check: After 4 hours, take a 10 μ L aliquot, quench in 1 mL Methanol, and run LC-MS. The absence of the methyl ester indicates complete consumption of the active intermediate.
-
Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3 , water, and brine. The T3P byproducts are entirely water-soluble, often yielding NMR-pure product after simply drying over Na2SO4 and concentrating.
Caption: Mechanistic workflow of T3P-mediated amide coupling, highlighting the generation of water-soluble byproducts.
Protocol B: HATU-Mediated Amidation (Discovery Scale)
For rapid library synthesis or highly unreactive substrates where T3P fails, HATU generates a highly reactive HOAt-ester[3].
Step-by-Step Methodology:
-
Pre-activation: Dissolve N -Boc-isonipecotic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Visual cue: The solution will turn yellow, indicating the formation of the active ester.
-
Amine Addition: Add 3-aminopyridine (1.2 equiv) in one portion.
-
Reaction: Stir at room temperature for 2-6 hours.
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO3 . Purify via silica gel chromatography to remove tetramethylurea byproducts.
Protocol C: The "Nuclear Option" - Acid Chloride Formation
If the 3-aminopyridine is heavily substituted with electron-withdrawing groups (e.g., 5-fluoro-3-aminopyridine), standard coupling reagents will fail. Conversion to the acid chloride is required[4].
Step-by-Step Methodology:
-
Chlorination: Suspend N -Boc-isonipecotic acid in anhydrous DCM. Add catalytic DMF (1 drop). Slowly add Oxalyl Chloride (1.5 equiv) at 0 °C.
-
Degassing: Stir for 2 hours at room temperature until gas evolution ( CO2 , CO ) ceases. Concentrate strictly under vacuum to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM. Add to a 0 °C solution of 3-aminopyridine (1.0 equiv) and Pyridine (3.0 equiv) in DCM. Stir for 2 hours, then quench with water and extract.
Sources
HPLC method development for N-(Pyridin-3-YL)piperidine-4-carboxamide analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of N-(Pyridin-3-YL)piperidine-4-carboxamide
Abstract
This application note details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(Pyridin-3-YL)piperidine-4-carboxamide. Due to the polar and basic nature of the analyte, significant challenges such as poor peak shape and inadequate retention on traditional C18 columns are addressed through strategic column selection and mobile phase optimization. The final method utilizes a polar-modified C18 column with a low-pH buffered mobile phase, demonstrating excellent peak symmetry, resolution, and sensitivity. The method's stability-indicating capabilities were confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] The procedure was subsequently validated according to ICH Q2(R1) guidelines, confirming its specificity, linearity, accuracy, precision, and robustness, rendering it suitable for routine quality control and stability testing in a drug development setting.[3][4]
Introduction and Analyte Profile
N-(Pyridin-3-YL)piperidine-4-carboxamide is a heterocyclic compound incorporating both a pyridine and a piperidine moiety.[5][6] Such scaffolds are of significant interest in medicinal chemistry and are common in a variety of pharmacologically active agents.[7] The accurate quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
Chromatographic Challenges: The primary challenge in developing an HPLC method for this analyte stems from its chemical structure:
-
Polarity: The presence of multiple nitrogen atoms and the carboxamide group contributes to its hydrophilic character, potentially leading to poor retention on conventional non-polar reversed-phase columns. The predicted XlogP value of 0.4 further indicates its polarity.[5]
-
Basicity: The pyridine and piperidine nitrogens are basic and can engage in secondary ionic interactions with acidic residual silanols on the surface of silica-based stationary phases. This interaction is a common cause of significant peak tailing, which compromises resolution and quantitative accuracy.
-
UV Absorbance: The pyridine ring provides a native chromophore, making UV detection a suitable choice for analysis.
This guide explains the causal choices behind the experimental design to overcome these challenges and produce a reliable, self-validating analytical method.
HPLC Method Development Strategy
A systematic approach was employed to develop a method that provides robust separation of the main analyte from potential impurities and degradation products. The workflow is designed to logically refine chromatographic parameters.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. onyxipca.com [onyxipca.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. PubChemLite - N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
Topic: A Systematic Approach to the Selection of Recrystallization Solvents for N-(Pyridin-3-YL)piperidine-4-carboxamide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting the safety and efficacy of the final product. N-(Pyridin-3-YL)piperidine-4-carboxamide is a heterocyclic compound whose structural motifs—a pyridine ring, a piperidine ring, and a carboxamide linker—present specific challenges and opportunities for purification by recrystallization. This application note provides a comprehensive guide for the rational selection of an optimal solvent or solvent system for this compound. We will explore the theoretical underpinnings of solvent selection, grounded in the physicochemical properties of the target molecule, and provide detailed, field-tested protocols for both solvent screening and scaled-up recrystallization procedures. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield with a robust, reproducible process.
Understanding the Molecule: Physicochemical Profile and its Impact on Solubility
The molecular structure of N-(Pyridin-3-YL)piperidine-4-carboxamide is the primary determinant of its solubility behavior. A thorough analysis of its functional groups is the cornerstone of a rational solvent selection strategy.
-
Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor, contributing to polarity and potential solubility in protic solvents.
-
Piperidine Ring: A saturated, non-aromatic amine. The secondary amine (NH) group is a hydrogen bond donor and acceptor.
-
Carboxamide Linker (-CONH-): This is a highly polar functional group with strong hydrogen bond donating (N-H) and accepting (C=O) capabilities. It significantly influences the molecule's crystal lattice energy and its interactions with polar solvents.
This combination of functional groups results in a molecule of moderate to high polarity, capable of participating in a variety of intermolecular interactions. Therefore, the ideal recrystallization solvent will likely be a polar solvent capable of disrupting the crystal lattice at elevated temperatures but allowing it to reform upon cooling.
Table 1: Physicochemical Properties of N-(Pyridin-3-YL)piperidine-4-carboxamide and Related Structures
| Property | Value / Prediction | Source / Note |
| Molecular Formula | C₁₁H₁₅N₃O | PubChem[1] |
| Molecular Weight | 205.26 g/mol | Sigma-Aldrich |
| Appearance | Typically a solid powder | Inferred from similar compounds |
| Predicted XlogP | 0.4 | PubChem (for dihydrochloride)[1] |
| Boiling Point (Predicted) | 427.1 °C at 760 mmHg | BuyersGuideChem (for isomer)[2] |
| Melting Point | Not readily available; requires experimental determination. | The melting point of the parent piperidine-4-carboxamide is 146-150°C.[3] |
The First Principle: A Framework for Rational Solvent Selection
Recrystallization is a purification technique based on differential solubility.[4][5] The ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound sparingly or not at all at room temperature but completely at an elevated temperature.[4][6]
The Causality Behind Solvent Choice: A solvent is chosen based on its ability to interact with the solute. For N-(Pyridin-3-YL)piperidine-4-carboxamide, polar protic solvents (like alcohols) are excellent starting candidates because they can form hydrogen bonds with all three key functional groups, effectively solvating the molecule and breaking down the crystal lattice upon heating. Polar aprotic solvents (like acetone or ethyl acetate) can act as hydrogen bond acceptors for the amide and piperidine N-H groups, but may be less effective, offering another avenue for optimization. Non-polar solvents (like hexanes or toluene) are unlikely to be effective single solvents but are prime candidates for use as anti-solvents.
Caption: Logic diagram for systematic solvent selection.
Experimental Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify promising solvents or solvent pairs from a broad polarity range.
Materials:
-
Crude N-(Pyridin-3-YL)piperidine-4-carboxamide
-
Test tubes or small vials (e.g., 4 mL)
-
Stirring rods or magnetic stir fleas
-
Hot plate or heating block
-
Candidate Solvents (see Table 2)
-
Ice-water bath
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
Room Temperature Solubility: To each tube, add the candidate solvent dropwise (e.g., 0.1 mL at a time) while stirring or agitating at room temperature. Observe if the solid dissolves. A good solvent candidate will not dissolve the compound in a small volume (e.g., <0.5 mL).
-
Elevated Temperature Solubility: For solvents that did not dissolve the compound at room temperature, gently heat the mixture towards the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent required.
-
Causality Check: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be low. If it fails to dissolve upon heating even in a large volume of solvent (>3 mL), it is also unsuitable.[6]
-
-
Crystallization upon Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Observation and Scoring: Record your observations in a table. Note the quality and quantity of the crystals formed. Look out for "oiling out," where the compound separates as a liquid instead of a solid, which indicates the solvent may be too good or the cooling is too rapid.[7]
Table 2: Candidate Solvents for Screening and Observation Log
| Solvent | Polarity Index | B.P. (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes / Score |
| Water | 10.2 | 100 | Potential anti-solvent | |||
| Methanol | 5.1 | 65 | ||||
| Ethanol | 4.3 | 78 | Strong candidate | |||
| Isopropanol (IPA) | 3.9 | 82 | Strong candidate | |||
| Acetonitrile | 5.8 | 82 | ||||
| Acetone | 5.1 | 56 | ||||
| Ethyl Acetate | 4.4 | 77 | ||||
| Toluene | 2.4 | 111 | Potential anti-solvent | |||
| Heptane/Hexane | 0.1 | ~98/~69 | Likely anti-solvent |
Recommended Recrystallization Protocols
Based on the typical behavior of similar carboxamide and pyridine derivatives, alcohols and alcohol/water or alcohol/ether systems are often successful.[8][9]
Protocol 2: Single Solvent Recrystallization (Example: Isopropanol)
This method is ideal if the screening protocol identifies a solvent that provides a good differential in solubility between hot and cold conditions.
Caption: Workflow for single solvent recrystallization.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude N-(Pyridin-3-YL)piperidine-4-carboxamide. Add a small portion of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol in small portions until the solid is completely dissolved.
-
Expert Insight: Avoid adding a large excess of solvent, as this will reduce the final yield. The goal is to create a saturated solution at the boiling point.
-
-
Hot Filtration (if necessary): If insoluble impurities (dust, etc.) are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Validation: Determine the melting point of the dried crystals and compare it to the crude material. A sharper and likely higher melting point indicates successful purification. Purity can be further confirmed by techniques like HPLC or NMR.
Protocol 3: Binary Solvent (Anti-solvent) Recrystallization (Example: Ethanol/Water)
This method is highly effective when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then carefully adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[5][10]
Caption: Workflow for binary (anti-solvent) recrystallization.
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of near-boiling "good" solvent (ethanol).
-
Induce Saturation: While keeping the solution hot, add the "anti-solvent" (water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolve: Add a few drops of the hot "good" solvent (ethanol) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Crystallization: Allow the solution to cool slowly, as described in Protocol 2.
-
Collection and Washing: Collect the crystals by vacuum filtration. For washing, use a cold mixture of the two solvents in the approximate ratio that induced crystallization.
-
Drying and Validation: Dry the crystals and validate their purity as described previously.
Troubleshooting and Advanced Considerations
-
Oiling Out: If the compound separates as an oil, it means the boiling point of the solvent is higher than the melting point of the impure compound, or the solution is too supersaturated. Solution: Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool even more slowly. Seeding with a pure crystal can also help.[7]
-
No Crystal Formation: This can happen if too much solvent was used or if the compound forms a stable supersaturated solution. Solution: Try scratching the inside of the flask, adding a seed crystal, or boiling off some of the solvent to increase the concentration.
-
Polymorphism: Be aware that different crystallization conditions (solvent, cooling rate) can sometimes lead to different crystal forms (polymorphs) of the same compound, which can have different physical properties. This is a critical consideration in pharmaceutical development.[11]
Conclusion
The purification of N-(Pyridin-3-YL)piperidine-4-carboxamide by recrystallization is a highly effective method when approached systematically. By understanding the molecule's physicochemical properties and conducting a logical solvent screen, researchers can readily identify an optimal solvent system. The protocols provided for both single and binary solvent recrystallization offer robust starting points for achieving high purity and yield. Careful attention to procedural details, such as cooling rate and solvent volumes, is paramount to obtaining a high-quality crystalline product suitable for downstream applications in research and drug development.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
ChemBK. (2024). piperidine-4-carboxamide. Retrieved from [Link]
-
ACS Publications. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]
-
PubChem. (n.d.). N-(piperidin-3-ylmethyl)pyridazine-4-carboxamide. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). N-(Pyridin-3-yl)piperidine-3-carboxamide. Retrieved from [Link]
-
ScienceDirect. (n.d.). Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O). Retrieved from [Link]
-
ACS Publications. (2009). Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. Retrieved from [Link]
-
ScienceDirect. (2006). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Retrieved from [Link]
-
PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
PubChem. (n.d.). N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. Retrieved from [Link]
Sources
- 1. PubChemLite - N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O) [pubchemlite.lcsb.uni.lu]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Thin Layer Chromatography (TLC) Systems for Monitoring Amide Formation
Introduction: The Critical Role of Reaction Monitoring in Amide Synthesis
The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, central to the construction of peptides, pharmaceuticals, and polymers. The success of these syntheses hinges on achieving high conversion of the starting materials—typically a carboxylic acid and an amine—into the desired amide product. Incomplete reactions not only lead to lower yields but also complicate purification, as the unreacted starting materials and the amide product often possess similar physical properties.
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for real-time monitoring of these critical reactions.[1] Its simplicity allows chemists to quickly ascertain the consumption of starting materials and the appearance of the product, enabling informed decisions about reaction time, the need for additional reagents, or the commencement of workup procedures.[2] This guide provides a comprehensive overview of the principles and practical applications of TLC systems tailored for monitoring amide formation, aimed at researchers, scientists, and professionals in drug development.
The Principle of Separation: Polarity is Key
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluting solvent).[3] In the context of amide formation, the key to effective TLC monitoring lies in the distinct polarity differences between the reactants and the product.
-
Carboxylic Acids: Highly polar due to the hydroxyl and carbonyl groups, which can engage in strong hydrogen bonding with the silica gel stationary phase. They tend to have low Retention Factor (Rf) values, meaning they do not travel far up the plate.[4]
-
Amines: Also polar and capable of hydrogen bonding, leading to low to moderate Rf values. Their polarity can vary significantly based on their substitution (primary, secondary, tertiary).[4]
-
Amides: Generally less polar than their parent carboxylic acids and amines. The delocalization of the nitrogen lone pair into the carbonyl group reduces its basicity and hydrogen bonding capability compared to the free amine. Consequently, amides are less strongly adsorbed to the silica gel and exhibit higher Rf values.
This difference in polarity allows for clear separation on a TLC plate, with the amide product typically appearing as a new spot that travels further up the plate than the starting materials.
Caption: Principle of TLC separation for amide formation.
Selecting the Right TLC System: Stationary and Mobile Phases
The choice of the TLC system is paramount for achieving good separation. The system comprises the stationary phase (the plate coating) and the mobile phase (the eluent).
Stationary Phase
For most amide coupling reactions, silica gel 60 F254 plates are the standard.[5] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a 254 nm UV lamp.[2] Compounds that absorb UV light will appear as dark spots against a green fluorescent background.[6]
Mobile Phase (Eluent)
The eluent is a solvent or a mixture of solvents that carries the sample components up the TLC plate. The key is to find a solvent system where the Rf value of the product is around 0.3-0.5, and there is clear separation from the starting materials.
A common starting point for developing a TLC solvent system for amide formation is a mixture of a non-polar solvent and a more polar solvent. Hexanes or petroleum ether are common non-polar choices, while ethyl acetate is a frequently used polar component. For more polar amides, a more polar eluent system, such as dichloromethane (DCM) and methanol (MeOH), is often effective.[7][8]
Troubleshooting Tailing: Carboxylic acids and amines can sometimes "streak" or "tail" on silica gel plates due to strong interactions with the acidic silica surface.[9] This can be mitigated by adding a small amount of a modifier to the eluent:
-
For carboxylic acid tailing: Add a few drops of acetic acid (~1%) to the eluent system.[4]
-
For amine tailing: Add a few drops of triethylamine (~1%) or ammonium hydroxide to the eluent.[4][10]
The following table provides a summary of commonly used solvent systems for monitoring amide formation.
| Eluent System (v/v) | Typical Applications & Notes |
| Hexane/Ethyl Acetate (e.g., 1:1, 2:1, 1:2) | A good starting point for many simple, non-polar to moderately polar amides. Adjust the ratio to achieve optimal separation. |
| Dichloromethane/Methanol (e.g., 9:1, 19:1) | Excellent for more polar amides, including many peptide couplings.[7] The high polarity of methanol helps to move polar compounds up the plate. |
| Ethyl Acetate/Methanol (e.g., 10:1) | An alternative polar system. |
| n-Butanol/Acetic Acid/Water (e.g., 4:1:1) | A classic system for highly polar compounds like amino acids and small peptides.[2] |
Visualization Techniques: Making the Invisible Visible
While many organic molecules are UV-active, it is often necessary to use a chemical stain to visualize all components of the reaction mixture.[6] Staining is a destructive method and should be performed after UV visualization.[6]
Common Visualization Methods
-
UV Light (254 nm): A non-destructive method suitable for compounds with a UV chromophore, such as aromatic rings or conjugated systems.[6] This is typically the first method used.[11]
-
Iodine (I₂): A semi-destructive, general-purpose stain. The TLC plate is placed in a chamber containing iodine crystals. Organic compounds on the plate will adsorb the iodine vapor and appear as yellow-brown spots.[6][12]
-
Potassium Permanganate (KMnO₄) Stain: A versatile and strong oxidizing stain. It reacts with a wide range of functional groups, including alcohols, amines, aldehydes, and any compound that can be oxidized.[6] It appears as yellow-brown spots on a purple background.[13]
-
Ninhydrin Stain: Highly specific for primary and secondary amines, which are often starting materials in amide synthesis.[14] Upon heating, it produces a characteristic purple-blue spot (Ruhemann's purple). This is extremely useful for confirming the consumption of the amine starting material.
-
p-Anisaldehyde Stain: A general-purpose stain that reacts with many nucleophilic functional groups, including amines and alcohols, to give a range of colored spots upon heating.[11][15]
Table of Stains and Their Applications
| Stain | Target Molecules | Appearance | Preparation Notes |
| Potassium Permanganate | Most organic compounds (oxidizable groups) | Yellow-brown spots on a purple background | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[16] |
| Ninhydrin | Primary and secondary amines, amino acids | Purple/blue spots | Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[16] |
| p-Anisaldehyde | Nucleophilic groups (amines, alcohols), some carbonyls | Various colored spots on a pink background | To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[12] |
Step-by-Step Protocol for TLC Monitoring of an Amide Coupling Reaction
This protocol outlines the process for monitoring a generic amide coupling reaction between a carboxylic acid and an amine.
Materials
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Eluent (e.g., 1:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Heat gun or hot plate
Workflow
Caption: Workflow for TLC monitoring of amide formation.
Detailed Procedure
-
Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better and more uniform development. Close the lid and let it equilibrate.[10]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is the origin or baseline.[17] Never use a pen, as the ink can separate and interfere with the chromatogram.[18]
-
Spot the Plate: On the origin line, apply small spots of the starting materials and the reaction mixture using separate capillary tubes. A typical spotting arrangement is:
-
Lane 1: Carboxylic acid starting material.
-
Lane 2: Amine starting material.
-
Lane 3: Co-spot (apply both starting materials on the same spot).
-
Lane 4: Reaction mixture at a specific time point (e.g., t = 1 hour).[19]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[18] Close the lid and allow the solvent to ascend the plate via capillary action.[17]
-
Stop Development: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[17]
-
Visualize:
-
Allow the plate to air dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[17]
-
Next, apply a chemical stain. This can be done by quickly dipping the plate into the staining solution or by spraying.
-
Gently heat the stained plate with a heat gun until the spots appear.[6]
-
-
Analyze the Results:
-
Consumption of Starting Materials: The spots corresponding to the carboxylic acid and amine should diminish in intensity or disappear completely in the reaction mixture lane over time.
-
Formation of Product: A new spot, corresponding to the amide, should appear. This spot will typically have a higher Rf value than the starting materials.
-
Completion: The reaction is generally considered complete when the limiting starting material spot is no longer visible.
-
Troubleshooting Common TLC Problems
| Problem | Possible Cause | Solution |
| Streaking/Tailing of Spots | Sample is too concentrated; Compound is strongly acidic or basic.[9] | Dilute the sample; Add a modifier (acetic acid for acids, triethylamine for bases) to the eluent. |
| Spots Remain at the Origin | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol). |
| All Spots Run to the Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| No Spots Visible | Sample is too dilute; Compound is not UV-active and the wrong stain was used.[18] | Concentrate the sample or spot multiple times in the same location; Use a more general stain like potassium permanganate. |
Conclusion
Thin Layer Chromatography is an indispensable tool for the real-time monitoring of amide formation. By understanding the principles of separation based on polarity and by systematically selecting appropriate stationary phases, eluents, and visualization techniques, researchers can gain rapid and reliable insights into the progress of their reactions. The protocols and data presented in this guide offer a robust framework for implementing effective TLC monitoring, leading to improved reaction outcomes, streamlined workflows, and more efficient purification processes in the synthesis of amide-containing molecules.
References
- Vertex AI Search. TLC Stains.
- Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC.
- University of California, Los Angeles. TLC Stains.
- Cieślik, W., & Giel-Pietraszuk, M. (2010). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 7(5), 414-416.
- Pirrung, M. C. (2007). The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. Appendix 3: Recipes For TLC Stains.
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
- Benchchem. Monitoring the Incorporation of Cbz-L-Trp-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols.
- Spectrum Chemical. Potassium-Permanganate-Solution-contains-K2CO3-NaOH-for-TLC-Stain.
- ChemicalDesk.Com. (2011, September 4). TLC stains for amines.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Organic Chemistry Portal. TLC stains.
- Advion. REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS.
- AAPPTec. Monitoring of Peptide Coupling and Capping.
- The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry.
- ResearchGate. Thin Layer Chromatography and Amides.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- MilliporeSigma. TLC Visualization Solutions.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Ahalia School of Pharmacy. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Washington State University. Monitoring Reactions by TLC.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry.
- ChemBAM. TLC troubleshooting.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- ResearchGate. (2019, August 15). Removing intermediates from amide coupling?.
- McKendry, S., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 21(15), 4104-4111.
- Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure).
- Taylor & Francis Online. TLC – Knowledge and References.
- Longdom Publishing. (2023, October 2). Molecular Analysis and Separation Using Thin-Layer Chromatography.
- de Figueiredo, R. M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Beilstein Journal of Organic Chemistry, 20, 1-9.
- University of California, Los Angeles. (2021, April 1). Thin Layer Chromatography (TLC).
- ChemSpider. (2001, August 16). Thionation of amides using Lawessons reagent. Synthetic Pages.
- OpenOChem Learn. TLC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. longdom.org [longdom.org]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chembam.com [chembam.com]
- 10. TLC | OpenOChem Learn [learn.openochem.org]
- 11. Magic Formulas [chem.rochester.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. TLC stains [reachdevices.com]
- 14. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 15. Unlocking the Secrets of Anisaldehyde Staining in TLC - Oreate AI Blog [oreateai.com]
- 16. sarponggroup.com [sarponggroup.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
Microwave-Assisted Synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide: A Modern Protocol for Accelerated Drug Discovery
An Application Note for Drug Development Professionals
The Scientific Rationale: Advancing Amide Synthesis with Microwave Technology
The amide bond is one of the most fundamental linkages in pharmaceuticals, present in over 25% of all marketed drugs.[1] However, its formation via traditional methods, typically the condensation of a carboxylic acid and an amine, often faces high kinetic barriers.[2] Conventional heating requires prolonged reaction times (12-48 hours) at elevated temperatures, leading to significant energy consumption and the potential for thermal degradation of sensitive substrates.[2]
Microwave-Assisted Organic Synthesis (MAOS) fundamentally changes this paradigm. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation employs dielectric heating.[3] Polar molecules and ions within the reaction mixture, such as the starting materials and reagents for this synthesis, directly absorb microwave energy. This interaction leads to rapid, uniform, and efficient heating at a molecular level, bypassing the thermal gradient effects of classical methods.[4][5]
The primary advantages of this approach include:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[6][3]
-
Increased Product Yields: Rapid heating can minimize the formation of by-products, leading to cleaner reaction profiles and higher yields.[7]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption.[7][5]
-
Green Chemistry Alignment: The efficiency of MAOS often allows for the use of more environmentally benign solvents, such as water, or even solvent-free conditions, minimizing hazardous waste.[8][9]
Reaction Mechanism and Pathway
The synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide is achieved through the coupling of Piperidine-4-carboxylic acid and 3-aminopyridine. To facilitate this transformation under mild conditions, a coupling agent is employed. In this protocol, we utilize TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), a highly efficient reagent for amide bond formation.
The generally accepted mechanism proceeds as follows:
-
Activation of Carboxylic Acid: The Piperidine-4-carboxylic acid is activated by TBTU in the presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The primary amine of 3-aminopyridine then performs a nucleophilic attack on the activated carbonyl carbon.
-
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the tetramethylurea byproduct and forming the stable amide bond of the target product.
This entire sequence is significantly accelerated by microwave irradiation, which provides the necessary activation energy in a controlled and instantaneous manner.[3]
Detailed Experimental Protocol
This protocol is optimized for a dedicated microwave synthesizer. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-4-carboxylic acid | ≥98% | Sigma-Aldrich | |
| 3-Aminopyridine | ≥99% | Sigma-Aldrich | |
| TBTU | ≥98% | Sigma-Aldrich | Coupling Agent |
| DIPEA | ≥99.5% | Sigma-Aldrich | Base |
| Deionized Water | N/A | In-house | Reaction Solvent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction Solvent |
| Saturated NaCl Solution (Brine) | N/A | In-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying Agent |
| Equipment | |||
| Microwave Synthesizer | CEM Discover®, Biotage®, etc. | Calibrated for temperature control | |
| 10 mL Microwave Reactor Vial | With magnetic stir bar | ||
| Analytical Balance | ± 0.1 mg precision | ||
| Rotary Evaporator | For solvent removal | ||
| TLC Plates | Silica Gel 60 F₂₅₄ |
3.2. Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add Piperidine-4-carboxylic acid (1.0 mmol, 129.16 mg).
-
Reagent Addition: Add 3-aminopyridine (1.1 mmol, 103.52 mg), TBTU (1.5 mmol, 481.7 mg), and deionized water (2.5 mL).[9]
-
Base Addition: Finally, add DIPEA (3.0 mmol, 523 µL).
-
Sealing: Securely cap the vial. Place the vial inside the cavity of the microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixture with the parameters outlined in Table 2. The temperature should be monitored by the instrument's built-in IR sensor.
-
Reaction Monitoring & Work-up: After irradiation, cool the vial to room temperature using compressed air. Check for reaction completion using TLC (Eluent: 10% Methanol in Dichloromethane). Upon completion, pour the reaction mixture into a separatory funnel containing 25 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford the pure N-(Pyridin-3-YL)piperidine-4-carboxamide.[10]
3.3. Reaction Parameters Summary
| Parameter | Value | Rationale |
| Reactant 1 | Piperidine-4-carboxylic acid (1.0 eq) | Carboxylic acid source |
| Reactant 2 | 3-Aminopyridine (1.1 eq) | Amine source, slight excess ensures full conversion of acid |
| Coupling Agent | TBTU (1.5 eq) | Efficiently activates the carboxylic acid for amidation[9] |
| Base | DIPEA (3.0 eq) | Non-nucleophilic base to facilitate the coupling reaction[9] |
| Solvent | Deionized Water (2.5 mL) | Green solvent, effectively absorbs microwave energy[9] |
| Microwave Power | 40 W (with power-max off) | Sufficient power to maintain target temperature without overshoot |
| Target Temperature | 60 °C | Provides activation energy while preserving compound integrity[9] |
| Hold Time | 30 minutes | Significantly shorter than conventional heating methods[9] |
| Pressure | ~40 psi (with gas cooling) | Maintained by the instrument for safety |
| Expected Yield | 80-90% | Based on similar reported syntheses[9] |
Trustworthiness: In-Process Controls and Product Characterization
A robust protocol requires a self-validating system. The following steps ensure the identity and purity of the synthesized compound.
-
In-Process Control: The reaction progress is monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the limiting reagent (Piperidine-4-carboxylic acid) and the appearance of a new, single spot indicates reaction completion.
-
Structural Confirmation: The purified product should be characterized by standard spectroscopic methods to confirm its identity.
-
¹H and ¹³C NMR: Provides definitive information about the chemical structure, confirming the formation of the amide bond and the presence of both the piperidine and pyridine rings. The amide proton (N-H) typically appears as a singlet between 9-11 ppm in DMSO-d₆.[9] The carbonyl carbon of the amide should appear around 163-165 ppm in the ¹³C NMR spectrum.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
-
Visualizing the Workflow
The following diagram illustrates the complete workflow from preparation to final product characterization.
Caption: Microwave-assisted synthesis and purification workflow.
Conclusion
This application note details a rapid, efficient, and high-yielding protocol for the synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide using microwave irradiation. By reducing reaction times from many hours to just 30 minutes and employing water as a solvent, this method offers a substantial improvement in efficiency and environmental compatibility over traditional approaches.[9] The protocol's robustness and clear validation steps make it an ideal platform for accelerating the synthesis of analog libraries, facilitating faster progress in lead optimization and drug discovery campaigns targeting a wide range of diseases.[11][12]
References
- Benchchem. (n.d.). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Patsnap Eureka. (2026, February 28). Optimizing Amide Reaction Pathways for Lower Energy Outputs. Patsnap.
- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PubMed Central.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAS.
- ResearchGate. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate.
- International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. Chemical Journals.
- RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry.
- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.
- PMC. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed Central.
- ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. BenchChem.
- NIScPR Online Publishing. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR.
- PMC. (n.d.). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PubMed Central.
- MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
- IJRPC. (2014, July 9). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry.
- MDPI. (2021, January 20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
- Gavin Publishers. (2022, September 26). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Gavin Publishers.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- PMC. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
- Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. MDPI.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Optimizing Amide Reaction Pathways for Lower Energy Outputs [eureka.patsnap.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. ijrpas.com [ijrpas.com]
- 8. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]
- 12. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for Piperidine Nitrogen During Carboxamide Synthesis
Executive Summary
The piperidine ring is a ubiquitous structural motif in modern drug discovery, frequently appearing in CNS-penetrant therapeutics, PARP inhibitors, and acid ceramidase inhibitors[1]. However, the piperidine nitrogen is a highly nucleophilic secondary amine. When synthesizing carboxamides from a piperidine-containing scaffold (e.g., piperidine-4-carboxylic acid), the secondary amine must be temporarily masked to prevent unwanted side reactions such as self-condensation, polymerization, or competitive acylation[2]. This application note details the mechanistic rationale, orthogonal strategy selection, and self-validating experimental protocols for protecting the piperidine nitrogen during downstream carboxamide synthesis.
Mechanistic Rationale & Orthogonal Strategy Selection
To neutralize the nucleophilicity of the piperidine nitrogen, chemists typically convert it into a [3]. Carbamates (such as Boc, Fmoc, and Cbz) delocalize the nitrogen's lone pair into the adjacent carbonyl system, rendering the amine chemically inert during amide coupling.
The selection of a specific carbamate depends entirely on the concept of orthogonality —the ability to remove the protecting group under specific conditions that do not affect the newly formed carboxamide bond or other functional groups in the molecule.
Fig 1: Decision matrix for selecting piperidine nitrogen protecting groups based on orthogonality.
-
Boc (tert-Butyloxycarbonyl): The most common choice for solution-phase synthesis. It is highly stable to the basic conditions required for amide coupling (e.g., DIPEA/HATU) and is cleaved cleanly by strong acids like Trifluoroacetic acid (TFA)[4].
-
Fmoc (Fluorenylmethyloxycarbonyl): Preferred in Solid-Phase Peptide Synthesis (SPPS). It is stable to acidic cleavage cocktails but is rapidly removed via base-induced β-elimination using 20% piperidine in DMF[5].
-
Cbz (Carboxybenzyl): Utilized when the molecule contains both acid- and base-sensitive moieties. It is removed under neutral conditions via catalytic hydrogenation (H₂/Pd-C)[3].
Quantitative Parameters & Reagent Selection
The table below summarizes the quantitative parameters and compatibility profiles for the three primary carbamate protecting groups used for piperidine nitrogen.
| Protecting Group | Installation Reagent | Standard Deprotection Condition | Cleavage Byproduct(s) | Orthogonal Stability |
| Boc | Boc₂O (1.1 eq), Base | 20–50% TFA in DCM (30 min) | Isobutylene, CO₂ | Stable to bases, nucleophiles, and catalytic hydrogenation. |
| Fmoc | Fmoc-Cl / Fmoc-OSu | 20% Piperidine in DMF (15 min) | Dibenzofulvene adduct, CO₂ | Stable to strong acids (e.g., TFA, HF) and catalytic hydrogenation. |
| Cbz | Cbz-Cl, Base | H₂ gas, 10% Pd/C in MeOH/EtOH | Toluene, CO₂ | Stable to mild acids (e.g., TFA) and mild bases. |
Validated Experimental Protocols
The following step-by-step methodologies represent a complete, self-validating workflow for the Boc-protection of a piperidine scaffold, subsequent carboxamide synthesis, and final deprotection.
Fig 2: Stepwise workflow for orthogonal protection and carboxamide synthesis of piperidine derivatives.
Protocol A: Boc Protection of Piperidine-4-carboxylic Acid
-
Preparation: Suspend piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add NaOH (1.1 eq) and cool the reaction mixture to 0 °C in an ice bath.
-
Causality: NaOH deprotonates the carboxylic acid to form a soluble sodium salt. Crucially, it also deprotonates the piperidinium salt to yield the free base, maximizing the nitrogen's nucleophilicity for the upcoming reaction.
-
-
Acylation: Dropwise add (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane[4].
-
Causality: Slow addition controls the exothermic nature of the reaction and prevents over-acylation.
-
-
Reaction: Warm the mixture to room temperature and stir for 4–12 hours.
-
Workup: Evaporate the dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 using 1M HCl, then extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
In-Process Control (IPC) / Self-Validation: Perform a Chloranil test on the crude product. A negative result (absence of a dark green/blue color) confirms the complete masking of the secondary amine.
Protocol B: HATU-Mediated Carboxamide Synthesis
-
Activation: Dissolve the Boc-protected piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. is selected over traditional carbodiimides (like EDC) because its 7-azabenzotriazole leaving group vastly accelerates the acylation of sterically hindered amines without racemization[5].
-
-
Coupling: Add the target exogenous primary amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.
-
Causality: The primary amine performs a nucleophilic attack on the highly reactive OAt active ester, forming the stable carboxamide bond.
-
-
Workup: Quench the reaction with saturated NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
In-Process Control (IPC) / Self-Validation: Analyze the crude mixture via LC-MS. The presence of the target mass (M+H)⁺ and the total disappearance of the starting material mass validates the coupling efficiency.
Protocol C: Selective Boc Deprotection
-
Cleavage: Dissolve the purified Boc-protected carboxamide in a 1:1 mixture of (TFA) and DCM. Stir at room temperature for 30–60 minutes[6].
-
Causality: The Boc group is cleaved via an acid-catalyzed SN1-type mechanism. TFA protonates the carbamate oxygen, leading to the fragmentation of the protecting group into a tert-butyl cation and carbon dioxide. The release of CO₂ gas provides an irreversible thermodynamic driving force[4].
-
-
Evaporation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Dissolve the residue in DCM and wash with saturated Na₂CO₃.
-
Causality: The basic wash neutralizes the piperidinium trifluoroacetate salt, yielding the free piperidine base required for downstream biological testing or further synthesis.
-
-
In-Process Control (IPC) / Self-Validation: Perform a Chloranil test on a micro-aliquot of the product. A positive result (rapid development of a dark green/blue color) confirms the successful liberation of the secondary piperidine nitrogen.
References
-
"1 Protection Reactions", Wiley-VCH. URL: [Link]
-
"Protecting Groups for Amines: Carbamates", Master Organic Chemistry. URL: [Link]
-
"Amino Acid-Protecting Groups | Chemical Reviews", ACS Publications. URL: [Link]
-
"Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors", PMC - NIH. URL: [Link]
Sources
- 1. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Probing the Epigenetic Landscape: In Vitro Assay Protocols for N-(Pyridin-3-YL)piperidine-4-carboxamide, a Putative Histone Deacetylase Inhibitor
Introduction: The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Histone deacetylases (HDACs) are critical enzymes in this process, removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[3][4] N-(Pyridin-3-YL)piperidine-4-carboxamide and its structural analogs have emerged as a promising class of small molecules with potential HDAC inhibitory activity.[5][6][7] This comprehensive guide provides a suite of detailed in vitro assay protocols designed to rigorously characterize the biochemical and cellular activity of N-(Pyridin-3-YL)piperidine-4-carboxamide, enabling researchers to elucidate its mechanism of action and therapeutic potential.
Section 1: Foundational Principles of HDAC Inhibition and Assay Design
The fundamental principle behind characterizing an HDAC inhibitor lies in quantifying its ability to prevent the removal of acetyl groups from a substrate. This can be assessed directly through biochemical assays using purified enzymes or indirectly within a cellular context by measuring the downstream consequences of HDAC inhibition. A multi-faceted approach, employing a combination of biochemical and cell-based assays, is crucial for a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.
Section 2: Biochemical Assays for Direct Enzyme Inhibition
Biochemical assays provide a direct measure of the interaction between N-(Pyridin-3-YL)piperidine-4-carboxamide and its target HDAC enzyme(s). These assays are essential for determining the compound's intrinsic inhibitory potency (e.g., IC50 value) and for assessing its selectivity across different HDAC isoforms.
Fluorogenic HDAC Activity Assay
This is a widely used method that relies on a fluorogenic substrate, which upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developer enzyme, releasing a fluorescent molecule.[2][8] The increase in fluorescence is directly proportional to the HDAC activity.
Rationale: The fluorogenic assay is a robust, high-throughput method ideal for primary screening and determination of IC50 values. Its sensitivity allows for the use of low enzyme concentrations.
Workflow Diagram:
Caption: Workflow of a fluorogenic HDAC activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Pyridin-3-YL)piperidine-4-carboxamide in 100% DMSO.
-
Prepare a series of dilutions of the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, or HDAC8) according to the manufacturer's instructions.
-
Prepare the fluorogenic HDAC substrate (e.g., Fluor de Lys®) and developer solution as per the supplier's protocol.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of the diluted N-(Pyridin-3-YL)piperidine-4-carboxamide or vehicle control (DMSO) to the respective wells.
-
Add 10 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary Table:
| Parameter | Description |
| IC50 | The concentration of N-(Pyridin-3-YL)piperidine-4-carboxamide required to inhibit 50% of the HDAC enzyme activity. |
| HDAC Isoform Selectivity | Comparison of IC50 values against a panel of different HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) to determine selectivity. |
Section 3: Cell-Based Assays for Target Engagement and Cellular Activity
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can enter cells, engage with its target, and exert a biological effect.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify direct target engagement in a cellular environment.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Rationale: CETSA® provides direct evidence of target binding within intact cells, which is a critical validation step. It does not require any modification of the compound or the target protein.
Workflow Diagram:
Caption: General workflow for a Cellular Thermal Shift Assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293T) to 80-90% confluency.
-
Treat the cells with various concentrations of N-(Pyridin-3-YL)piperidine-4-carboxamide or a vehicle control for a predetermined time (e.g., 1-4 hours).
-
-
Heat Treatment:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of the target HDAC protein in the soluble fractions by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the band intensity against the temperature for both the vehicle-treated and compound-treated samples to generate melting curves.
-
A rightward shift in the melting curve in the presence of N-(Pyridin-3-YL)piperidine-4-carboxamide indicates thermal stabilization and therefore target engagement.
-
Western Blot Analysis of Histone and Non-Histone Protein Acetylation
This assay measures the downstream functional consequence of HDAC inhibition by detecting changes in the acetylation status of known HDAC substrates.[1][3]
Rationale: An increase in the acetylation of key proteins like histone H3 or α-tubulin provides strong evidence of the compound's functional activity as an HDAC inhibitor within a cellular context.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HCT116 or HeLa) in a multi-well plate and allow them to adhere.
-
Treat the cells with a dose range of N-(Pyridin-3-YL)piperidine-4-carboxamide, a positive control (e.g., Vorinostat), and a vehicle control for a specific duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated-histone H3 (e.g., at Lys9), total histone H3, acetylated-α-tubulin, and total α-tubulin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated and total proteins.
-
Normalize the acetylated protein levels to the total protein levels to determine the relative increase in acetylation.
-
Quantitative Data Summary Table:
| Cellular Marker | Expected Outcome with HDAC Inhibition |
| Acetylated-Histone H3 (Ac-H3) | Increased levels |
| Acetylated-α-tubulin (Ac-tubulin) | Increased levels (particularly for HDAC6 inhibitors) |
Section 4: Cytotoxicity and Antiproliferative Assays
It is crucial to assess the effect of N-(Pyridin-3-YL)piperidine-4-carboxamide on cell viability and proliferation to understand its therapeutic window and potential as an anticancer agent.
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
These assays measure the metabolic activity of cells, which is an indicator of cell viability.
Rationale: Determining the concentration at which the compound induces cell death (cytotoxicity) is essential for interpreting the results of other cellular assays and for its potential therapeutic application.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of N-(Pyridin-3-YL)piperidine-4-carboxamide for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Section 5: Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the in vitro characterization of N-(Pyridin-3-YL)piperidine-4-carboxamide as a potential HDAC inhibitor. By systematically applying these biochemical and cell-based assays, researchers can gain a comprehensive understanding of its potency, target engagement, cellular activity, and therapeutic potential. Further investigations could include profiling against a broader panel of HDAC isoforms, exploring its effects on gene expression, and evaluating its efficacy in more complex in vitro models such as 3D spheroids or organoids.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Gao, L., Cueto, M. A., Asselberghs, S., & Atadja, P. (2002). Cloning and functional characterization of HDAC11, a novel member of the human histone deacetylase family. Journal of Biological Chemistry, 277(28), 25748-25755. [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation, 124(1), 30-39. [Link]
-
Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warnow, T., & Mazitschek, R. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238-243. [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Wegener, D., Wirsching, F., Ries, A., & Steegborn, C. (2003). A fluorogenic assay for the determination of histone deacetylase activity. Analytical Biochemistry, 321(2), 202-208. [Link]
-
Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769-784. [Link]
-
Bantscheff, M., Hopf, C., Savitski, M. M., Dittmann, A., Grandi, P., Michon, A. M., Schlegl, J., Abraham, Y., Becher, I., Bergamini, G., & Drewes, G. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology, 29(3), 255-265. [Link]
-
Butler, K. V., & Kozikowski, A. P. (2008). Chemical approaches to the study of histone deacetylases. Current Pharmaceutical Design, 14(6), 505-528. [Link]
-
Marks, P. A. (2007). Histone deacetylase inhibitors: a new class of targeted anticancer agents. Current Opinion in Oncology, 19(6), 564-569. [Link]
-
EpigenTek. Histone Acetylation Quantification. [Link]
-
Bertrand, P. (2010). Inside the complex world of histone deacetylases. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 691-703. [Link]
-
Rossi, C., Porcelloni, M., D'Andrea, P., Fincham, C. I., Ettorre, A., Mauro, S., Squarcia, A., Bigioni, M., Parlani, M., Nardelli, F., Binaschi, M., Maggi, C. A., & Fattori, D. (2011). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2305–2308. [Link]
-
Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. (2026). PubMed. [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]
-
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2011). PubMed. [Link]
-
The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022). MDPI. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2018). PMC. [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). PMC. [Link]
-
Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. (2026). PubMed. [Link]
-
Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. (2011). Sci-Hub. [Link]
-
Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. (2011). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 4-piperazinyl-containing Chidamide derivatives as HDACs inhibitors. (2017). PubMed. [Link]
-
Conformational Refinement of Hydroxamate-Based Histone Deacetylase Inhibitors and Exploration of 3-Piperidin-3-ylindole Analogues of Dacinostat (LAQ824). (2014). ResearchGate. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2023). PMC. [Link]
-
Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. (2012). PubMed. [Link]
-
Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. (2022). MDPI. [Link]
-
Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. (2011). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (2020). ResearchGate. [Link]
-
The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (2018). Scientific Reports. [Link]
-
A comparative study of target engagement assays for HDAC1 inhibitor profiling. (2020). Scientific Reports. [Link]
-
Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. (2025). ACS Publications. [Link]
-
HDAC11 target engagement assay development in cells – CETSA. (2019). Open Lab Notebooks. [Link]
-
Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. (2022). SpringerLink. [Link]
-
Histone Deacetylase Activity Assay. (2018). Springer Nature Experiments. [Link]
-
In vitro assays for the determination of histone deacetylase activity. (2006). Semantic Scholar. [Link]
-
Development of whole cell HDAC enzyme assay to analyze inhibitory activity of MGCD0103 in vitro and in vivo. (2005). AACR Journals. [Link]
-
Histone deacetylases (HDACs):erasers of epigenetic marks. (2023). BMG Labtech. [Link]
-
In Vitro Histone Acetylation Assay. (2017). PubMed. [Link]
-
Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview. (2023). YouTube. [Link]
-
HDAC in vitro assays. Panel (a): western blot analysis of acetylated... (n.d.). ResearchGate. [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2012). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors / Bioorganic & Medicinal Chemistry Letters, 2011 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
Solid-Phase Synthesis of Pyridine-Piperidine Carboxamides: An Application Note and Protocol Guide
Introduction: The Significance of Pyridine-Piperidine Carboxamides in Medicinal Chemistry
The pyridine-piperidine carboxamide scaffold is a privileged structural motif in modern drug discovery, featuring prominently in a diverse array of therapeutic agents targeting a wide range of diseases. The inherent properties of this bicyclic system, including its conformational rigidity, defined vectoral presentation of substituents, and its ability to engage in a multitude of non-covalent interactions, make it an attractive framework for the design of potent and selective modulators of biological targets. The successful synthesis of libraries based on this core structure is therefore of paramount importance for lead identification and optimization in pharmaceutical research and development.
Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology for the rapid and efficient generation of compound libraries.[1] By anchoring the initial building block to an insoluble polymer support, SPOS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing process.[1] This application note provides a comprehensive guide to the solid-phase synthesis of pyridine-piperidine carboxamides, detailing key strategic considerations, step-by-step protocols, and expert insights to enable researchers to successfully implement this powerful methodology.
Core Principles and Strategic Considerations
The solid-phase synthesis of pyridine-piperidine carboxamides hinges on a logical and stepwise assembly of the target molecule on a solid support. The general strategy involves the immobilization of one of the core fragments (either the pyridine or the piperidine moiety) onto a suitable resin via a cleavable linker, followed by the sequential addition of the remaining building blocks and, finally, cleavage from the resin to yield the desired product.
Resin and Linker Selection: The Foundation of a Successful Synthesis
The choice of resin and linker is a critical first step that dictates the overall success and efficiency of the synthesis. The resin serves as an insoluble support, while the linker connects the growing molecule to the resin and determines the conditions required for the final cleavage.[2][3]
For the synthesis of carboxamides, several linker strategies are available. While the Wang ester linker can be cleaved with ammonia to yield primary carboxamides, this reaction can be slow and may lead to racemization with sterically hindered amino acids.[4] A more robust approach involves the use of acid-labile linkers that generate the carboxamide upon cleavage. The Rink Amide linker is a preferred choice for this purpose.[1][4] Its high acid lability, a consequence of the two electron-donating methoxy groups, allows for cleavage under mild acidic conditions, typically with trifluoroacetic acid (TFA), to yield the desired carboxamide.[4]
The choice of resin material is also important. Polystyrene (PS) resins are widely used due to their low cost and good swelling properties in a variety of organic solvents. For more complex or aggregation-prone sequences, polyethylene glycol (PEG)-grafted resins, such as TentaGel, can offer improved solvation and reaction kinetics.[1][5]
Building Block Strategy: Pyridine or Piperidine First?
The synthetic strategy can be designed to immobilize either the pyridine or the piperidine building block onto the solid support first.
-
Immobilizing the Pyridine Moiety: This approach typically involves attaching a pyridine carboxylic acid derivative to the Rink Amide resin. The piperidine component is then introduced in a subsequent step. This strategy is advantageous when a variety of piperidine building blocks are to be explored.
-
Immobilizing the Piperidine Moiety: Conversely, a piperidine carboxylic acid can be anchored to the resin, followed by the introduction of the pyridine fragment. This is a suitable strategy when diversifying the pyridine portion of the molecule.
The choice between these two strategies will depend on the specific goals of the library synthesis and the commercial availability of the requisite building blocks.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a representative pyridine-piperidine carboxamide, starting with the immobilization of a pyridine carboxylic acid on Rink Amide resin.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (if applicable)
-
Pyridine carboxylic acid (e.g., 4-carboxypyridine)
-
Piperidine derivative (e.g., piperidine)
-
Coupling reagents:
-
Additives:
-
Bases:
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Protocol 1: Loading of the Pyridine Carboxylic Acid onto Rink Amide Resin
This protocol describes the initial attachment of the pyridine building block to the solid support.
Workflow Diagram:
Caption: Workflow for loading pyridine carboxylic acid onto Rink Amide resin.
Step-by-Step Procedure:
-
Resin Swelling: Place the Rink Amide resin in a suitable reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes.[11]
-
Activation of Carboxylic Acid: In a separate vial, dissolve the pyridine carboxylic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated carboxylic acid solution. Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test to detect the presence of free amines on the resin.[12]
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.
-
Final Wash and Drying: Wash the resin extensively with DMF and DCM. Dry the resin under vacuum to obtain the pyridine-loaded resin.
Protocol 2: Amide Bond Formation with the Piperidine Moiety
This protocol details the coupling of the piperidine building block to the resin-bound pyridine.
Workflow Diagram:
Caption: Workflow for cleavage from resin and purification.
Step-by-Step Procedure:
-
Resin Preparation for Cleavage: Thoroughly wash the resin with DCM and dry it under vacuum. This is crucial as residual DMF can interfere with the acidic cleavage. 2. Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5). Add this cocktail to the dried resin and allow the mixture to stand at room temperature for 2-3 hours with occasional agitation. 3. Product Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.
-
Collection: Collect the precipitate by centrifugation, decant the ether, and wash the solid with cold ether several times to remove scavengers and other byproducts. [13]6. Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude pyridine-piperidine carboxamide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). [14]8. Characterization: Characterize the final product by analytical HPLC, mass spectrometry, and NMR to confirm its identity and purity.
Quantitative Data Summary
The efficiency of solid-phase synthesis can be evaluated by monitoring the yield and purity at different stages. The following table provides representative data for the synthesis of a model pyridine-piperidine carboxamide.
| Step | Parameter | Typical Value | Method of Determination |
| Resin Loading | Loading Capacity | 0.5 - 1.0 mmol/g | Fmoc cleavage and UV absorbance |
| Coupling Efficiency | % Completion | > 99% | Kaiser (Ninhydrin) Test |
| Cleavage | Crude Yield | 70 - 90% | Gravimetric analysis |
| Purification | Final Purity | > 95% | Analytical RP-HPLC |
| Overall Yield | % | 50 - 70% | Calculated from initial resin loading |
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, indicating incomplete reaction, a double coupling can be performed. This involves draining the initial coupling solution and adding a fresh solution of activated piperidine derivative. Alternatively, a more powerful coupling reagent such as HATU can be employed. [6][8]* Racemization: While generally low with modern coupling reagents, racemization can be a concern, especially with sensitive amino acid derivatives. The addition of additives like HOBt or Oxyma Pure helps to suppress this side reaction. [6][9]Using weaker bases like N-methylmorpholine (NMM) instead of DIPEA can also minimize racemization. [8]* Side Reactions during Cleavage: The use of scavengers like TIS is crucial during TFA cleavage to quench reactive carbocations that can lead to undesired side products, particularly with sensitive functional groups.
-
Aggregation: For the synthesis of longer or more complex pyridine-piperidine carboxamides, peptide chain aggregation on the resin can hinder reaction kinetics. Using PEG-grafted resins or incorporating structure-disrupting elements can mitigate this issue. [5]
Conclusion
Solid-phase synthesis is a powerful and versatile platform for the efficient construction of pyridine-piperidine carboxamide libraries. By carefully selecting the appropriate resin, linker, and coupling strategies, and by adhering to optimized protocols, researchers can rapidly generate diverse sets of these medicinally important compounds. The detailed protocols and expert insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to successfully implement these techniques in their research endeavors.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Solid Phase Synthesis - Carboxamide Linkers. Retrieved from [Link]
- Albericio, F., & Tulla-Puche, J. (2014). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
- Tulla-Puche, J., & Albericio, F. (2014). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1146, 1-22.
- Kaczor, A. A., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(5), 4059-4080.
-
University of Southampton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. Retrieved from [Link]
- Al-Obeidi, F., & Al-Mutairi, F. M. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1301-1307.
- Coin, I., et al. (2013). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. Current Protocols in Peptide Science, 72(1), 1-23.
-
University of Reading. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]
- Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 29, 39-47.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Li, Y., et al. (2007). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification.
- Galanis, A. S., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(13), 4785-4794.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Al-Obaid, A. M., & El-Subbagh, H. I. (1994). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Archiv der Pharmazie, 327(7), 431-438.
- Jagtap, V. A., et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(5), 1315-1320.
-
AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Iris Biotech. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]
- Kang, S. S. (2008). A photolabile backbone amide linker for the solid-phase synthesis of c. [Doctoral dissertation, University of Illinois at Urbana-Champaign].
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Solid Phase Synthesis - Carboxamide Linkers [combichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Chemical ligation and cleavage on solid support facilitate recombinant peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(Pyridin-3-YL)piperidine-4-carboxamide Synthesis
Welcome to the Synthesis Troubleshooting and Support Center. The synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide presents two distinct chemical challenges: the poor nucleophilicity of the 3-aminopyridine precursor during the amide coupling phase, and the extreme polarity of the final basic diamine, which complicates isolation after Boc deprotection.
This guide provides mechanistically grounded solutions, validated protocols, and analytical benchmarks to help drug development professionals maximize yield and purity.
Part 1: Diagnostic FAQ & Troubleshooting Guides
Q1: Why is my amide coupling yield so low (<40%) when reacting Boc-isonipecotic acid with 3-aminopyridine using standard EDC/HOBt conditions? Diagnosis: 3-Aminopyridine is a notoriously poor nucleophile. The electron-withdrawing nature of the pyridine ring drastically reduces the electron density on the exocyclic primary amine. When using standard carbodiimide reagents (EDC/HOBt), the activated ester intermediate often hydrolyzes back to the starting acid or undergoes rearrangement into an unreactive N-acylurea before the sluggish aminopyridine can successfully attack. Resolution: Switch to a more powerful activation strategy. Propylphosphonic anhydride (T3P) is the industry standard for poorly nucleophilic anilines and aminopyridines [1]. T3P converts the carboxylic acid into a highly reactive mixed anhydride. When used with pyridine or DIPEA as a base, it drives the amidation forward without the side reactions inherent to carbodiimides.
Q2: I switched to HATU to force the coupling. The reaction is fast, but LCMS shows a major impurity and my isolated yield is still poor. What is happening? Diagnosis: While HATU is an exceptional coupling reagent, it possesses a known liability with poor nucleophiles. If the order of addition is not strictly controlled, the 3-aminopyridine can react directly with the uronium salt of the HATU reagent itself. This forms a highly stable, unreactive tetramethylguanidinium byproduct, consuming your amine and lowering the yield [2]. Resolution: If you must use HATU, you must pre-activate the Boc-isonipecotic acid with HATU and DIPEA for at least 15–30 minutes before introducing the 3-aminopyridine. However, T3P remains the preferred, self-validating alternative as it entirely avoids guanidinylation [3].
Q3: After Boc deprotection with TFA, I cannot extract the final product from the aqueous phase. How do I isolate the free base? Diagnosis: The final product, N-(Pyridin-3-YL)piperidine-4-carboxamide, is a highly polar molecule containing both a basic secondary amine (piperidine) and a pyridine ring. When you neutralize the TFA salt with aqueous base (e.g., NaOH or NaHCO3), the free amine remains highly water-soluble. Standard liquid-liquid extraction (e.g., DCM/water or EtOAc/water) is highly inefficient and leads to massive product loss in the aqueous layer. Resolution: Abandon aqueous workup. Utilize Strong Cation Exchange (SCX) "Catch and Release" chromatography [4]. SCX media (propylsulfonic acid bound to silica) traps basic amines. You load the crude TFA salt directly onto the SCX column, wash away neutral and acidic impurities with methanol, and then "release" the pure free amine using a solution of ammonia in methanol [5].
Part 2: Quantitative Yield & Recovery Analytics
To assist in reagent selection, the following tables summarize expected performance metrics based on process chemistry optimization data.
Table 1: Amide Coupling Reagent Comparison (Boc-isonipecotic acid + 3-Aminopyridine)
| Coupling System | Reactivity Profile | Primary Side Reactions | Workup Complexity | Expected Yield |
| EDC / HOBt | Sluggish | N-acylurea formation, hydrolysis | Moderate (Aqueous washes) | 30% – 50% |
| HATU / DIPEA | Very Fast | Guanidinylation of amine | Moderate (Requires column) | 50% – 70% |
| T3P / Pyridine | Fast & Sustained | Minimal to None | Low (Water-soluble byproducts) | > 85% |
Table 2: Post-Deprotection Isolation Methods
| Isolation Method | Mechanism | Polar Amine Recovery | Purity | Scalability |
| Liquid-Liquid Extraction | Partitioning (DCM/H2O) | < 40% (Lost to aqueous) | Moderate | High |
| Reverse Phase Prep-HPLC | Hydrophobic interaction | > 85% (As TFA/Formate salt) | Very High | Low (Bottleneck) |
| SCX Catch & Release | Ion Exchange (SO3- affinity) | > 95% (As Free Base) | Very High | High (Multi-gram) |
Part 3: Validated Experimental Workflows
Workflow for the synthesis and SCX catch-and-release isolation of the target carboxamide.
Protocol A: T3P-Mediated Amide Coupling
This protocol is self-validating: the reaction remains homogeneous, and the water-soluble T3P byproducts guarantee a clean phase separation during workup.
-
Setup: In a dry flask under nitrogen, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and 3-aminopyridine (1.1 eq) in ethyl acetate (EtOAc, 10 mL/g).
-
Base Addition: Add Pyridine (3.0 eq) to the stirring solution.
-
Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Self-Validation Check: Monitor via LCMS. The reaction should reach >95% conversion within 4–6 hours (Target mass: [M+H]+ = 306).
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3. Stir for 15 minutes. Transfer to a separatory funnel and extract with EtOAc.
-
Washing: Wash the organic layer sequentially with water, then brine. The T3P byproducts (propanephosphonic acid salts) partition entirely into the aqueous layer.
-
Concentration: Dry the organic layer over Na2SO4, filter, and concentrate under vacuum to yield the pure Boc-protected intermediate.
Protocol B: Boc-Deprotection and SCX Catch & Release
This protocol entirely bypasses aqueous extraction, preventing the loss of the highly polar product.
-
Deprotection: Dissolve the Boc-protected intermediate in Dichloromethane (DCM, 5 mL/g). Add Trifluoroacetic Acid (TFA, 5 mL/g). Stir at room temperature for 2 hours.
-
Self-Validation Check: Gas evolution (CO2) will occur initially and then cease. LCMS should show complete disappearance of the starting material and appearance of the product mass ([M+H]+ = 206).
-
-
Evaporation: Concentrate the reaction mixture under vacuum to remove excess TFA and DCM, leaving a crude TFA-salt oil.
-
SCX Equilibration: Select an SCX-2 cartridge (propylsulfonic acid silica, capacity ~0.6 mmol/g). Equilibrate the column by passing 2 Column Volumes (CV) of Methanol (MeOH) through it.
-
Catch (Loading): Dissolve the crude TFA salt in a minimum amount of MeOH and load it onto the SCX column. Allow it to drip through via gravity. The basic piperidine nitrogen binds ionically to the sulfonic acid stationary phase.
-
Self-Validation Check: Spot the flow-through on a TLC plate and stain with ninhydrin. It should be blank, confirming the amine is fully trapped.
-
-
Wash: Wash the column with 3 CV of MeOH. This removes residual TFA, neutral impurities, and non-basic byproducts.
-
Release (Elution): Elute the target compound by passing 3 CV of 2M Ammonia in Methanol (NH3/MeOH) through the column. The ammonia deprotonates the piperidine, breaking the ionic bond and releasing the free base.
-
Isolation: Concentrate the NH3/MeOH eluent under vacuum to yield pure N-(Pyridin-3-YL)piperidine-4-carboxamide as a free base.
SCX Catch-and-Release mechanism for isolating polar basic amines from reaction mixtures.
Part 4: References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13, 5048-5051. 1
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
AMRI Global. We've Got T3P® Down to an Exact Science.2
-
Biotage. ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines.3
-
Teledyne ISCO. Chromatography Application Note AN39: RediSep SCX column.4
Sources
Technical Support Center: Troubleshooting N-(Pyridin-3-YL)piperidine-4-carboxamide Solubility
Welcome to the Technical Support Center. This guide is designed for assay scientists and drug development professionals encountering precipitation or inconsistent assay readouts when working with N-(Pyridin-3-YL)piperidine-4-carboxamide .
Despite possessing a basic piperidine ring, this scaffold frequently suffers from kinetic solubility failures when introduced into physiological buffers. Below is a comprehensive, mechanistically grounded troubleshooting guide to help you rescue your assays without compromising target biology.
Part 1: Diagnostic FAQs (Mechanisms & Causality)
Q1: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into PBS or HEPES (pH 7.4)? A: This is a classic kinetic solubility failure[1]. In 100% DMSO, the compound is fully solvated. However, when introduced directly into an aqueous buffer, the local concentration of water spikes. The aprotic DMSO is rapidly stripped away. Before stable aqueous hydration spheres can form, the neutral pyridine ring and the carboxamide group form strong intermolecular hydrogen bonds and π-π stacking networks. This results in rapid nucleation and precipitation. Furthermore, adding buffer directly to a highly concentrated compound stock reduces solubility abruptly, causing false-negative assay results[2].
Q2: Will adjusting the pH of my assay buffer prevent precipitation? A: It depends on your assay's tolerance. At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is predominantly protonated (cationic), but the pyridine nitrogen (pKa ~5.2) remains neutral. Lowering the buffer pH to < 4.5 would protonate the pyridine ring, creating a highly soluble di-cationic species. However, most biological and enzymatic assays cannot tolerate such acidic conditions. Therefore, pH adjustment is rarely the optimal standalone solution for this specific scaffold.
Q3: Can excipients like Cyclodextrins help solubilize this specific scaffold without interfering with target binding? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this structural class. The dynamic, non-covalent inclusion complexation sequesters the hydrophobic pyridine and carboxamide moieties within the cyclodextrin's lipophilic toroid cavity[]. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains the complex in a molecularly dispersed state in the aqueous buffer, preventing aggregation without permanently altering the compound's covalent structure or ionization state[4].
Part 2: Troubleshooting Workflow
Use the following decision matrix to identify the root cause of precipitation and apply the correct solubilization strategy.
Workflow for diagnosing and resolving kinetic solubility failures in assay buffers.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, your solubilization approach must be standardizable and verifiable. Implement Protocol A to fix the dilution mechanics, and Protocol B to validate the fix.
Protocol A: Optimized 100% DMSO Serial Dilution Method
Causality: Serially diluting a compound in an aqueous buffer causes varying DMSO concentrations across your gradient, leading to inconsistent solubility limits and artifactual IC50 shifts. Diluting in 100% DMSO first ensures the compound remains completely dissolved during the dilution phase, standardizing the final solvent jump[2].
-
Prepare Master Stock: Dissolve N-(Pyridin-3-YL)piperidine-4-carboxamide in anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.
-
DMSO Serial Dilution: Perform your entire serial dilution (e.g., 3-fold or 10-fold steps) in 100% DMSO across a V-bottom microtiter plate.
-
Intermediate Buffer Preparation: Prepare your final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). If using cyclodextrins, pre-dissolve HP-β-CD in this buffer to a final concentration of 2-5% (w/v).
-
The Solvent Jump (Order of Addition): Transfer a constant, small volume (e.g., 1 µL) from each DMSO dilution well directly into the corresponding assay wells containing the final buffer (e.g., 99 µL).
-
Validation: This ensures a constant 1% DMSO concentration across all assay wells, minimizing solvent-induced artifacts and preventing high-concentration nucleation[2].
Protocol B: Kinetic Solubility Assessment via Nephelometry
Causality: Visual inspection is insufficient for detecting micro-precipitates, which can scatter light and interfere with fluorescence/absorbance readouts. Nephelometry provides a quantitative measure of the exact concentration at which the compound crashes out of your specific buffer.
-
Plate Setup: Dispense 5 µL of the DMSO stock solutions (generated in Protocol A) into a clear-bottom microtiter plate.
-
Buffer Addition: Rapidly dispense 95 µL of the target assay buffer into each well to achieve the desired final concentrations.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking. This duration allows metastable supersaturated states to fully precipitate.
-
Measurement: Read the plate using a nephelometer. An abrupt increase in light scattering indicates the kinetic solubility limit has been breached.
-
Data Analysis: Plot light scattering intensity versus compound concentration. The inflection point represents the maximum workable concentration for your assay.
Part 4: Quantitative Strategy Comparison
When optimizing your assay conditions, use the following table to weigh the benefits and risks of each solubilization strategy for the N-(Pyridin-3-YL)piperidine-4-carboxamide scaffold.
| Solubilization Strategy | Mechanism of Action | Max Expected Enhancement | Assay Interference Risk |
| 100% DMSO Serial Dilution | Prevents intermediate solvent ratios that trigger premature nucleation. | Baseline (Standardizes the kinetic limit) | Low (If final DMSO is kept < 1% v/v) |
| HP-β-CD Complexation (2-5%) | Hydrophobic encapsulation of the neutral pyridine and carboxamide moieties. | 10 to 80-fold increase | Low (Maintains free-drug equilibrium without denaturing proteins) |
| Surfactants (0.01% Tween-20) | Micellar solubilization and surface tension reduction. | 2 to 5-fold increase | Moderate (Can disrupt lipid-based targets or membrane proteins) |
| pH Adjustment (< 4.5) | Protonates the pyridine ring (pKa ~5.2) forming a highly soluble di-cation. | > 50-fold increase | High (Denatures most physiological enzymes and proteins) |
References
-
Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]
-
In vitro solubility assays in drug discovery - PubMed (NIH). Available at: [Link]
-
DMSO - Definition and Relevance | Nanopedia - NanoTemper. Available at: [Link]
-
Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC (NIH). Available at:[Link]
Sources
Technical Support Center: Optimizing Coupling Reagents for Pyridine Amides
Welcome to the technical support center for amide bond formation involving pyridine moieties. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling reactions with these often-challenging substrates. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you optimize your reactions, whether you are using the powerful uronium salt HATU or the versatile carbodiimide EDC.
Core Principles: The Challenge of Pyridine Amides
The synthesis of amides from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry.[1] However, when one of the coupling partners contains a pyridine ring, unique challenges arise. The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of an aminopyridine, making the reaction sluggish. Conversely, the pyridine nitrogen can act as a nucleophile or base, potentially interfering with the coupling reagents.
The choice between HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is critical and depends on substrate properties, reaction conditions, and desired outcomes.[2][3]
The Mechanism of Action: HATU vs. EDC
Understanding how these reagents activate carboxylic acids is key to troubleshooting and optimization.
HATU-Mediated Activation: HATU is an aminium/uronium salt that, in the presence of a non-nucleophilic base, converts carboxylic acids into highly reactive OAt-active esters.[2][4] The 7-azabenzotriazole (HOAt) component is crucial, as the pyridine nitrogen within it accelerates the coupling and suppresses racemization.[4][5]
Caption: HATU activation pathway forming a highly reactive OAt-ester.
EDC-Mediated Activation: EDC is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[6][7] This intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea.[6][8] To prevent this, additives like HOBt (1-hydroxybenzotriazole) or HOAt are used to trap the intermediate, forming a more stable active ester that then reacts with the amine.[6][9]
Caption: EDC activation pathway via an unstable O-acylisourea intermediate.
At-a-Glance Comparison: HATU vs. EDC
| Feature | HATU | EDC (with HOBt/HOAt) |
| Reactivity | Very high, fast kinetics.[4][10] Often the choice for difficult or sterically hindered couplings.[10] | Good to high. Reaction rates are generally slower than HATU. |
| Cost | Higher cost.[11] | More affordable, making it suitable for large-scale synthesis. |
| Byproducts | Tetramethylurea and HOAt. Generally water-soluble and removable by aqueous workup.[12] | Water-soluble N,N'-disubstituted urea.[7][8] |
| Key Side Reaction | Guanidinylation of the amine nucleophile if HATU is in excess or if pre-activation is not performed.[10][11] | Formation of a stable N-acylurea byproduct, which removes the activated acid from the reaction pathway.[8] |
| Optimal Base | Non-nucleophilic, sterically hindered bases like DIPEA or 2,4,6-collidine are required.[10][13] | Often used with bases like DIPEA or TEA, but can sometimes be run without a base depending on the salt form of EDC. |
| Solvents | Excellent solubility in polar aprotic solvents like DMF and NMP.[10] Good solubility in DCM.[14] | Good solubility in a range of solvents including DMF, DCM, and even water.[8][15] |
| Workup | Standard aqueous workup (acid/base washes) is effective.[2][4] | Simple aqueous extraction is usually sufficient to remove the urea byproduct.[7][16] |
Frequently Asked Questions (FAQs)
Q1: Which reagent is better for my pyridine amide coupling, HATU or EDC?
This is the most common question, and the answer depends entirely on your specific substrates and experimental goals. Use this decision tree to guide your choice.
Caption: Decision tree for selecting between HATU and EDC.
-
Start with EDC/HOBt for routine couplings, electron-rich or unhindered substrates, and when cost is a primary concern.[17]
-
Choose HATU for challenging substrates, such as sterically hindered acids/amines or electron-deficient aminopyridines, or when EDC-based methods have provided low yields.[1][10]
Q2: What is the optimal order of reagent addition? This seems critical for HATU.
Yes, the order of addition is one of the most critical parameters, especially for HATU.
-
For HATU: Always pre-activate the carboxylic acid.[10][13] The recommended order is:
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).
-
Add the non-nucleophilic base (e.g., DIPEA, typically 2-3 equivalents).
-
Add HATU (typically 1.1-1.2 equivalents).
-
Stir this mixture at room temperature for 15-30 minutes. A color change to yellow may be observed, indicating the formation of the active ester.[13]
-
Finally, add the amine (1.2 equivalents). This sequence prevents HATU from reacting directly with your amine, which is a major cause of side reactions.[18]
-
-
For EDC: The order is more flexible. A common "one-pot" procedure is to mix the carboxylic acid, amine, and additive (HOBt) together before adding EDC.[2] However, for sensitive substrates, pre-activating the acid with EDC and HOBt for a short period before adding the amine can also be beneficial.
Q3: I'm using an aminopyridine with HATU and see an unexpected side product. What could it be?
The most likely culprit is guanidinylation . This occurs when your aminopyridine attacks the electrophilic guanidinium carbon of HATU itself, forming a stable, capped, and unreactive byproduct.[10] This side reaction is more prevalent if:
-
HATU is added to the amine before the carboxylic acid is fully activated.
-
A large excess of HATU is used.
-
The coupling reaction is very slow, giving the amine more time to react with HATU.
Mitigation Strategy: The best way to prevent guanidinylation is to strictly follow the pre-activation protocol described in Q2.[18] This ensures that HATU is consumed in the formation of the OAt-active ester before the amine is introduced.
Q4: My EDC reaction is clean but very low-yielding. What's happening to my activated acid?
With EDC, the most common yield-killing side reaction is the formation of an N-acylurea . The initial O-acylisourea intermediate is highly reactive but also unstable.[6] If it doesn't quickly react with an amine or an additive like HOBt, it can undergo an intramolecular rearrangement to form a very stable N-acylurea, which is unable to participate further in the coupling.[8]
Mitigation Strategy:
-
Always use an additive: HOBt or HOAt are essential for efficient EDC couplings. They act as nucleophiles to trap the O-acylisourea, converting it to a more stable active ester that is less prone to rearrangement but still highly reactive toward the amine.[9]
-
Control the pH: For EDC couplings, the optimal pH is typically between 4.5 and 6.0.[19][20] This pH range ensures sufficient protonation of the carbodiimide for activation while maintaining the nucleophilicity of the amine.
Troubleshooting Guide
Problem: My reaction yield is low or zero.
A low yield can stem from multiple issues. Use this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low-yield pyridine amide couplings.
Key Considerations for Low Yield:
-
Moisture: Both HATU and EDC active intermediates are highly susceptible to hydrolysis.[10] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).[21]
-
Incorrect Base (for HATU): Nucleophilic bases like triethylamine (TEA) or pyridine can compete with your desired amine, leading to low yields.[10][21] Always use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Substrate Solubility: If your pyridine carboxylic acid or amine is not fully dissolved, the reaction will be slow and incomplete. Consider switching from DCM to a more polar aprotic solvent like DMF or NMP.[10][21] Gentle heating (40-50°C) can also help, but monitor for potential side reactions.[13]
Problem: My purification is difficult due to persistent byproducts.
-
For HATU: The main byproducts are tetramethylurea and HOAt. Both are highly polar and typically removed with a standard aqueous workup (e.g., washing the organic layer with 1N HCl, saturated NaHCO₃, and brine).[4] If they persist, it may indicate issues with phase separation during extraction.
-
For EDC: The EDC-urea byproduct is designed to be water-soluble.[7][8] If it's contaminating your product after chromatography, it suggests the aqueous workup was insufficient. Ensure you perform several aqueous washes before purification. The N-acylurea side product, however, is often less polar and may co-elute with your product, requiring careful optimization of your chromatography method.
Experimental Protocols
Protocol 1: Standard HATU Coupling of a Pyridine Carboxylic Acid
This protocol assumes the use of a pyridine carboxylic acid and a generic primary amine.
-
Materials:
-
Pyridine Carboxylic Acid (1.0 eq)
-
Amine (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (to a concentration of 0.1-0.5 M)
-
-
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the pyridine carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the acid completely.
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion. The solution may turn yellow.
-
Stir the mixture at room temperature for 15-30 minutes to ensure pre-activation.[10][13]
-
Add the amine (1.2 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Standard EDC/HOBt Coupling of an Aminopyridine
This protocol assumes the use of a generic carboxylic acid and an aminopyridine.
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
Aminopyridine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous DCM or DMF (to a concentration of 0.1-0.5 M)
-
-
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), aminopyridine (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DCM and stir to dissolve all solids. If solubility is an issue, switch to DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.[2]
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
- Technical Support Center: Optimizing HOTU Coupling Reactions. Benchchem.
- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
- Technical Support Center: HATU Coupling Reactions. Benchchem.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate.
- HATU/PyBOP coupling procedure question. Reddit.
- side reactions of HATU with nucleophilic side chains. Benchchem.
- Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem.
- What are the best conditions for coupling small molecules with EDC?
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Optimizing Peptide Coupling: Key Techniques.
- Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. The Royal Society of Chemistry.
- An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU. Benchchem.
- Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
- Carbodiimides and Additives. Aapptec Peptides.
- Coupling Reagents. Aapptec Peptides.
- EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing? ResearchGate.
- HATU coupling in DCM. Reddit.
- amide coupling help. Reddit.
- Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
- Why HATU is not working in a coupling reaction between... ECHEMI.
- Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. ChemRxiv.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
- How to get a better yield from the HATU reaction experiment? ResearchGate.
- Clean & Fast Amide Couplings in Water. University of Louisville.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- EDC*HCl DMAP coupling issues (any advice appreciated). Reddit.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. ir.library.louisville.edu [ir.library.louisville.edu]
- 16. peptide.com [peptide.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of N-(Pyridin-3-YL)piperidine-4-carboxamide Salts
Welcome to the technical support center for N-(Pyridin-3-YL)piperidine-4-carboxamide and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the hygroscopic nature of these compounds. Moisture uptake can significantly impact critical quality attributes, including chemical stability, physical form, powder flow, and manufacturability.[1][2][3][4] This resource provides in-depth, experience-based guidance to help you proactively characterize, troubleshoot, and manage these materials effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding hygroscopicity to provide a solid theoretical foundation for subsequent troubleshooting.
Q1: What is hygroscopicity, and why is it a critical concern for Active Pharmaceutical Ingredient (API) salts like N-(Pyridin-3-YL)piperidine-4-carboxamide?
A: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1][5] For pharmaceutical solids, this is a critical parameter because excess water uptake can lead to a cascade of undesirable effects:
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the potency and shelf-life of the API.[4][6][7][8]
-
Physical Form Changes: Moisture can induce a transition from an anhydrous crystalline form to a less stable or less soluble hydrate form, or even trigger deliquescence, where the solid dissolves in the absorbed water to form a liquid.[3]
-
Manufacturing and Handling Issues: Increased moisture content often leads to poor powder flow, caking, and clumping, which complicates processes like weighing, blending, and tablet compression.[1][7][9]
-
Compromised Dosage Form Performance: Changes in the API's physical state can alter dissolution rates and bioavailability, impacting the therapeutic efficacy of the final drug product.
Understanding and controlling hygroscopicity from the earliest stages of development is paramount to selecting a viable salt form and developing a robust formulation.[10]
Q2: How is the hygroscopicity of a pharmaceutical salt officially classified?
A: The degree of hygroscopicity is typically classified based on the mass increase of a sample after being stored under specific conditions. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the weight gain of a substance after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[11][12]
| Hygroscopicity Classification | Weight Gain (% w/w) | Description |
| Non-hygroscopic | ≤ 0.12% | Essentially no water uptake. |
| Slightly hygroscopic | > 0.2% and < 2% | Minor water uptake with minimal physical changes. |
| Hygroscopic | ≥ 2% and < 15% | Significant water uptake, likely to cause handling issues. |
| Very hygroscopic | ≥ 15% | Substantial water uptake, high risk of physical changes. |
| Deliquescent | - | Absorbs sufficient water to dissolve and form a liquid. |
| Source: Based on European Pharmacopoeia (Ph. Eur.) criteria.[5][12] |
Q3: What is the Critical Relative Humidity (CRH), and why is it important?
A: The Critical Relative Humidity (CRH) is the specific relative humidity level, at a given temperature, above which a material will begin to rapidly absorb significant amounts of atmospheric moisture. For crystalline solids, this is often the point where a phase transition, such as the formation of a hydrate or deliquescence, occurs. Knowing the CRH is crucial for defining safe handling, manufacturing, and storage environments.[8][13] For example, if a salt form of N-(Pyridin-3-YL)piperidine-4-carboxamide has a CRH of 60%, all processing and storage must be conducted in environments maintained well below this threshold to prevent moisture-induced degradation or physical changes.
Q4: Can different salt forms of the same API have different hygroscopic properties?
A: Absolutely. Salt formation is a primary strategy used in drug development to modulate the physicochemical properties of an API. Different salt counter-ions (e.g., hydrochloride, mesylate, tartrate) will result in different crystal lattice energies and interactions with water molecules. This means that while one salt form of N-(Pyridin-3-YL)piperidine-4-carboxamide might be deliquescent, another could be non-hygroscopic.[9] Therefore, a comprehensive salt screening process that includes hygroscopicity assessment is a critical step in selecting the optimal solid form for development.
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for addressing specific issues encountered during experiments.
Guide 1: Issue - Inconsistent Weighing and Assay Results
Symptoms: You observe that the mass of your N-(Pyridin-3-YL)piperidine-4-carboxamide salt sample increases during weighing. Subsequent potency assays (e.g., by HPLC) show lower than expected values, and results are highly variable between aliquots.
Causality: This is a classic sign of a hygroscopic or very hygroscopic material rapidly absorbing moisture from the ambient air upon removal from its container. The added water weight leads to inaccurate mass measurements, and because the assay is calculated based on this inflated weight, the resulting potency appears artificially low and inconsistent.
Troubleshooting Protocol:
-
Environmental Control is Key: Accurate weighing of hygroscopic materials is impossible in an uncontrolled laboratory environment.
-
Primary Recommendation: Perform all weighing operations inside a glove box purged with dry nitrogen or in a low-humidity (e.g., <20% RH) controlled chamber. This is the most reliable method.
-
Alternative: If a controlled chamber is unavailable, use a weighing vessel with a small opening (e.g., a vial instead of a watch glass) to minimize the surface area exposed to air. Work quickly and efficiently.
-
-
Sample Equilibration: Never weigh a sample directly from cold storage.
-
Causality: A cold container will cause atmospheric moisture to condense on its surface.
-
Action: Allow the sealed container of the salt to equilibrate to the ambient temperature of the weighing area for at least 1-2 hours before opening.
-
-
Use of "As Is" vs. "Dry" Basis for Assays:
-
"As Is" Weighing: If you must weigh in an uncontrolled environment, immediately dissolve the weighed sample in the assay solvent. This minimizes further moisture uptake. However, this approach assumes the moisture content is consistent, which is often not the case.
-
"Dry" Basis (Recommended for Accuracy): To determine the true potency of the API, you must correct for the water content. i. Weigh the sample for your potency assay as quickly as possible. ii. Take a separate, concurrent sample from the same bottle and immediately determine its water content using Karl Fischer (KF) titration. iii. Correct the potency calculation using the measured water content. For example, if the KF result is 5.0% water and the "as is" assay is 94.5%, the corrected potency on a dry basis is 94.5% / (1 - 0.05) = 99.5%.
-
Guide 2: Issue - Powder Caking and Poor Flow During Handling
Symptoms: The free-flowing powder of your N-(Pyridin-3-YL)piperidine-4-carboxamide salt has become a caked, clumpy solid in its container. It adheres to spatulas and funnels, making transfer and processing difficult.
Causality: This is caused by moisture absorption, which forms liquid bridges between particles, leading to agglomeration.[1] Upon slight drying, these liquid bridges can solidify into solid bridges, resulting in hard cakes. This phenomenon is often triggered by temperature cycling or exposure to humidity above the material's CRH.
Troubleshooting Protocol:
-
Review Storage Conditions:
-
Immediate Action: Store the material in a tightly sealed container, preferably with a secondary seal (e.g., heat-sealed foil bag).
-
Enhanced Protection: Place the sealed container inside a desiccator with an active desiccant (e.g., silica gel, molecular sieves). Ensure the desiccant is periodically regenerated or replaced.
-
Controlled Environment: For highly sensitive materials, storage in a controlled low-humidity environment or nitrogen cabinet is the best practice.
-
-
Packaging Integrity:
-
Causality: Standard screw-cap bottles may not provide a sufficient barrier against moisture ingress over time.
-
Action: Use high-quality containers with tight-fitting lids and liners. For long-term storage, consider heat-sealing the material in a laminated foil pouch, which offers a superior moisture barrier.[6]
-
-
Process Environment Control:
-
Causality: The damage may be occurring during brief but repeated exposures to high-humidity lab air each time the container is opened.
-
Action: If possible, conduct all powder handling and transfers in a low-humidity controlled environment.[7][13] If this is not feasible, minimize the time the primary container is open to the atmosphere. Dispense smaller aliquots for daily use rather than repeatedly opening the bulk container.
-
Guide 3: Proactive Characterization - How to Assess the Hygroscopicity of a New Salt Form
Objective: To quantitatively determine the hygroscopic nature of a new N-(Pyridin-3-YL)piperidine-4-carboxamide salt to predict its behavior and establish appropriate handling procedures. The gold-standard technique for this is Dynamic Vapor Sorption (DVS).[11][14][15][16]
Methodology: Dynamic Vapor Sorption (DVS) Analysis
DVS measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air at a constant temperature.[11][15]
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the salt sample onto the DVS microbalance pan.
-
Expert Insight: Using a small, representative sample ensures that equilibrium is reached quickly and minimizes the impact of inter-particle diffusion.
-
-
Initial Drying:
-
Set the instrument to maintain 0% RH at 25°C using a dry nitrogen stream.
-
Hold under these conditions until the sample mass is stable (e.g., a rate of change, dm/dt , of <0.002% per minute). This establishes the initial dry mass, which is the crucial baseline for all subsequent calculations.
-
-
Sorption Isotherm:
-
Program the instrument to increase the RH in a stepwise fashion (e.g., 0% → 10% → 20%... → 90% RH).
-
At each step, the instrument will hold the RH constant until mass equilibrium is achieved before moving to the next step.
-
Trustworthiness Check: The sorption isotherm provides a detailed profile of moisture uptake. A sharp, sudden increase in mass at a specific RH indicates the CRH of the material.[17]
-
-
Desorption Isotherm:
-
Once 90% RH is complete, program the instrument to decrease the RH in the same stepwise manner (90% → 80%... → 0% RH).
-
This measures the release of water and can reveal hysteresis—a phenomenon where the sorption and desorption paths differ, often indicating that structural changes like hydrate formation have occurred.[15]
-
-
Data Analysis and Interpretation:
-
Plot the Data: Plot the percentage change in mass (%Δm) on the y-axis against the relative humidity (%RH) on the x-axis.
-
Hygroscopicity Classification: Determine the mass gain at 80% RH from the sorption curve and use the table in FAQ 2 to classify the material.
-
Identify CRH: Look for sharp inflection points in the sorption curve. This is your CRH.
-
Assess Hysteresis: Compare the sorption and desorption curves. A large gap (hysteresis loop) suggests that the water is not easily removed and may have been incorporated into the crystal lattice to form a hydrate.[15]
-
Section 3: Visualization and Workflows
Workflow for Hygroscopicity Assessment
This diagram outlines the logical flow for characterizing a new salt form of N-(Pyridin-3-YL)piperidine-4-carboxamide.
Caption: Workflow for the systematic assessment and management of a new API salt form.
Decision Tree for Handling a Hygroscopic Salt
This diagram provides a logical decision-making process when encountering issues with a known hygroscopic salt.
Caption: A decision tree for troubleshooting common issues with hygroscopic materials.
References
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC.
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs.
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review.
- Classification of Hygroscopicity. (2024). Pharma Growth Hub.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016).
- Hygroscopic Problems Of Capsule Filled Powders. (2022). Richpacking020.com.
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2011). PubMed.
- Dynamic Vapor Sorption. SK pharmteco.
- Dynamic Vapor Sorption (DVS) Analysis Services. The Solubility Company.
- Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method.
- Degradation of Pharmaceutical Solids Accelerated by Changes in Both Relative Humidity and Temperature and Combined Storage Temperature and Storage Relative Humidity (T×h) Design Space for Solid Products. (2020).
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
- HVAC of oral solid dosage manufacturing units. (2024).
- N-(piperidin-3-ylmethyl)pyridazine-4-carboxamide. PubChem.
- N-(pyridin-2-yl)piperidine-4-carboxamide. Sigma-Aldrich.
- Dosage forms for hygroscopic active ingredients. (2003).
-
Humidity Consideration in Pharma Industry. .
- N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O). PubChemLite.
- Temperature and Humidity Control: Keys to Pharma Manufacturing Success. LinkedIn.
- N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide dihydrochloride. PubChemLite.
- Why humidity is a major challenge for pharmaceutical production. (2025). Dantherm Group.
- 110105-42-5|N-(Pyridin-4-yl)piperidine-3-carboxamide. BLDpharm.
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. jocpr.com [jocpr.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. Temperature and Humidity Control: Keys to Pharma Manufacturing Success – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 9. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 10. labinsights.nl [labinsights.nl]
- 11. particletechlabs.com [particletechlabs.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. HVAC of oral solid dosage manufacturing units [climategrip.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. thesolubilitycompany.com [thesolubilitycompany.com]
- 17. ardena.com [ardena.com]
Technical Support Center: Troubleshooting Stereochemical Integrity in Piperidine-4-Carboxamide Syntheses
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for the synthesis of N-(pyridin-3-yl)piperidine-4-carboxamide and its derivatives, specifically addressing concerns regarding "racemization" and stereochemical integrity during amide coupling.
Section 1: Structural Reality Check & Baseline Diagnostics
Q1: I am observing apparent "racemization" or multiple peaks on my chiral HPLC when analyzing synthesized N-(pyridin-3-yl)piperidine-4-carboxamide. How do I minimize this?
Answer: Before adjusting your synthetic protocol, we must address a fundamental structural property: Unsubstituted N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 110106-25-7) is an achiral molecule [1][2].
Causality & Logic: The molecule possesses a plane of symmetry bisecting the piperidine ring through the N1 and C4 atoms. The two paths around the ring (-CH2-CH2-) are identical, making C4 a pro-chiral, but ultimately achiral, center. Therefore, true racemization is physically impossible for this specific parent compound.
If you are observing peak splitting or apparent optical activity, you are likely encountering one of the following issues:
-
Chiral Impurities: Your starting materials (e.g., 3-aminopyridine or isonipecotic acid) may be contaminated with chiral impurities, or a chiral coupling auxiliary was not fully scavenged during workup.
-
Atropisomerism (Restricted Rotation): While the barrier to rotation around the N-aryl bond in unhindered 3-aminopyridines is typically low, running HPLC at low temperatures or having bulky transient protecting groups on the piperidine nitrogen can restrict rotation, leading to transient chiral conformers (atropisomers) that resolve on the column.
-
Substituted Derivatives: You may actually be working with an asymmetrically substituted derivative (e.g., a C3-methyl or C4-fluoro analog), which breaks the plane of symmetry and introduces true stereocenters[3][4].
(If you are working with a substituted, chiral derivative, proceed to Section 2).
Section 2: Minimizing Racemization in Chiral Piperidine-4-Carboxamide Derivatives
Q2: I am synthesizing a chiral derivative (e.g., N-(pyridin-3-yl)-3-methylpiperidine-4-carboxamide). How does racemization occur during the amide coupling step?
Answer: When the piperidine ring is asymmetrically substituted, C4 becomes a stereocenter. During the coupling of the corresponding chiral carboxylic acid with 3-aminopyridine, the C4 stereocenter is highly susceptible to epimerization/racemization[5].
Mechanistic Causality: Activation of the carboxylic acid (e.g., using HATU or EDC) forms a highly reactive ester intermediate[6]. This increases the acidity of the α-proton at C4. In the presence of a base (commonly DIPEA or TEA), the α-proton can be abstracted, forming an achiral ketene/enolate or proceeding through an oxazolone (azlactone) intermediate if an adjacent N-acyl group is present[7]. Upon nucleophilic attack by 3-aminopyridine, the stereocenter is re-established non-stereospecifically, leading to a racemic mixture[7].
Mechanism of base-catalyzed racemization via oxazolone/enolate formation during amide coupling.
Q3: What are the best practices to suppress this racemization?
Answer: To maintain stereochemical integrity, the protocol must be a self-validating system that balances electrophilic activation with strict pH control.
-
Base Selection (Critical): Avoid strong, unhindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Instead, use N-Methylmorpholine (NMM) or 2,4,6-Collidine [8]. Their weaker basicity (pKa ~7.4) is sufficient to neutralize the amine hydrochloride but insufficient to rapidly deprotonate the α-carbon.
-
Racemization Suppressants: Always use a highly efficient nucleophilic additive. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is superior to traditional benzotriazoles like HOBt[6][9]. Oxyma Pure rapidly intercepts the activated O-acylisourea intermediate before oxazolone formation can occur, generating a highly reactive but stereostable active ester[6][7].
-
Temperature Control: Pre-activate the acid at 0 °C for no longer than 5 minutes before adding the 3-aminopyridine.
Section 3: Standard Operating Procedure (SOP) & Quantitative Data
Q4: Can you provide a validated, step-by-step protocol for coupling a chiral piperidine-4-carboxylic acid to 3-aminopyridine with minimal racemization?
Answer: Yes. The following protocol utilizes the EDC/Oxyma Pure system, which has been shown to yield <1% epimerization in sensitive substrates[9].
Table 1: Effect of Coupling Conditions on Racemization (Model α-Chiral Piperidine Acid)
| Coupling Reagent | Additive | Base | Temperature | Yield (%) | Enantiomeric Excess (ee %) |
| HATU | None | DIPEA | 25 °C | 85 | < 50% (Significant Racemization) |
| EDC·HCl | HOBt | DIPEA | 25 °C | 78 | 82% |
| EDC·HCl | Oxyma Pure | NMM | 0 °C to 25 °C | 92 | > 99% (Preserved) |
| DIC | Oxyma Pure | None* | 25 °C | 88 | 98% |
*Note: Assumes the freebase form of 3-aminopyridine is used, requiring no additional base for neutralization.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N2), dissolve the chiral piperidine-4-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (1.1 eq) to the mixture. Stir at 0 °C for exactly 5 minutes to form the active Oxyma ester. Note: Prolonged activation times increase the risk of enolization.
-
Amine Addition: Add 3-aminopyridine (1.1 eq) followed dropwise by N-Methylmorpholine (NMM) (2.0 eq).
-
Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C) and stir for an additional 12 hours.
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), brine, and dry over Na2SO4.
Optimized workflow for stereoretentive amide coupling.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 2009. URL:[Link]
-
Jad, Y. E., et al. "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis." Organic & Biomolecular Chemistry, 2014. URL:[Link]
-
"Mechanism of OxymaPure DIC Peptide Coupling." Peptide Chemistry Organization. URL:[Link]
Sources
- 1. N-(pyridin-3-yl)piperidine-4-carboxamide [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scite.ai [scite.ai]
- 9. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyridine-Containing Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing when analyzing pyridine-containing compounds. This common issue can compromise resolution, accuracy, and the overall reliability of your results.[1]
This guide provides in-depth, field-proven insights and solutions in a direct question-and-answer format. We will explore the root causes of this phenomenon and provide systematic, step-by-step protocols to restore symmetrical, Gaussian peak shapes to your chromatograms.
Frequently Asked Questions (FAQs): The "What" and "Why" of Peak Tailing
Q1: What is peak tailing and how is it identified?
A: In an ideal HPLC separation, a compound elutes from the column as a symmetrical, Gaussian-shaped peak.[2] Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (TF) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with values above 1.2 often considered problematic, though some assays may accept up to 1.5.[3][4]
Q2: Why are my pyridine-containing compounds showing significant peak tailing?
A: Pyridine and its derivatives are basic compounds.[5] This characteristic is the primary reason they are prone to peak tailing in reversed-phase HPLC. The issue stems from undesirable secondary interactions between the basic analyte and the stationary phase, which are separate from the intended hydrophobic retention mechanism.[2][3] There are two main culprits:
-
Silanol Interactions: Most common reversed-phase columns (like C18) are based on a silica backbone.[5][6] The silica surface naturally has acidic silanol groups (Si-OH).[5] At mobile phase pH levels above 3, these silanols can become deprotonated (negatively charged, Si-O⁻).[3][7] Your positively charged (protonated) pyridine compound can then undergo a strong ionic interaction with these negative sites, leading to delayed elution for some molecules and causing a "tail."[5][7]
-
Metal Contamination: Trace metals like iron and aluminum can be present in the silica matrix of the stationary phase, especially in older, Type A silica columns.[1][8] These metal ions can act as active sites that chelate with the pyridine ring's nitrogen, creating another strong, unwanted retention mechanism that contributes to peak tailing.[1]
This dual-retention mechanism means that not all analyte molecules travel through the column at the same speed, resulting in a skewed peak shape.[2]
Interactive Troubleshooting Guide
This section is designed to help you systematically diagnose and resolve the peak tailing issue. Follow the logical flow to pinpoint the source of the problem.
Diagram: Root Causes of Peak Tailing for Pyridine Compounds
Caption: Key factors contributing to peak tailing in the analysis of basic compounds.
Part 1: Mobile Phase Optimization
The mobile phase is often the easiest and most effective component to adjust.
Q3: How can I use the mobile phase pH to fix peak tailing?
A: Adjusting the mobile phase pH is a powerful strategy.[9] The goal is to control the ionization state of both your pyridine analyte and the column's residual silanol groups.
-
Strategy 1: Low pH (Recommended First Step)
-
Why it works: By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the residual silanol groups (Si-OH), effectively neutralizing their negative charge.[3][7][8] This minimizes the strong ionic interactions that cause tailing. Your basic pyridine compound will be fully protonated (positively charged), but the primary cause of the tailing—the negatively charged silanols—will be suppressed.[10]
-
How to do it: Add an acidic modifier to both your aqueous and organic mobile phase components. Common choices are:
-
0.1% Formic Acid: A good starting point, compatible with mass spectrometry (MS).[7]
-
0.1% Trifluoroacetic Acid (TFA): A stronger acid that is very effective at reducing tailing by both neutralizing silanols and acting as an ion-pairing agent.[7][11][12] However, TFA can cause ion suppression in MS detectors and may be difficult to remove from the system.[12][13]
-
-
-
Strategy 2: High pH (For Specific Columns)
-
Why it works: If you are using a pH-stable column (like a hybrid or polymer-based column), you can raise the pH to ~10.[7] At this pH, your basic pyridine analyte will be in its neutral form, eliminating the positive charge and thus preventing ionic interactions with the (now fully deprotonated) silanol surface.
-
Caution: Do not use high pH with standard silica-based columns, as it will dissolve the silica and destroy the column.[7]
-
Q4: What are mobile phase additives and how do they help?
A: Besides acids for pH control, other additives can mask silanol interactions.
-
Competing Bases (e.g., Triethylamine - TEA): Historically, a small amount of a competing base like TEA (~5-20 mM) was added to the mobile phase.[1][8] The idea is that the TEA, being a strong base, will preferentially interact with the active silanol sites, effectively "hiding" them from your pyridine analyte.[8]
-
Drawback: This approach can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[8] It is less common now with the availability of modern, high-purity columns.
-
-
Buffers: Using a buffer system (e.g., ammonium formate or ammonium acetate at 5-10 mM) is crucial for maintaining a stable pH throughout the gradient run, which is essential for reproducible retention times and peak shapes.[2][14] Buffers are especially important when operating near the pKa of your analyte.[15]
Table 1: Common Mobile Phase Modifiers for Basic Compounds
| Modifier | Typical Concentration | Primary Mechanism | MS Compatibility | Key Considerations |
| Formic Acid | 0.1% (v/v) | Lowers pH to ~2.7, protonates silanols.[7] | Excellent[13] | Good first choice for LC-MS applications.[16] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong acid (pH ~2), acts as an ion-pairing agent.[7][12] | Poor (causes ion suppression).[12][13] | Very effective for UV detection, but can be difficult to remove from the system.[12] |
| Ammonium Formate/Acetate | 5 - 20 mM | Buffers pH to maintain stable ionization.[14][17] | Good | Volatile buffers ideal for LC-MS. Ensure solubility in high organic concentrations.[18] |
| Triethylamine (TEA) | 5 - 20 mM | Competing base, masks active silanol sites.[8] | Poor | Can reduce column lifetime.[8] Less common with modern columns. |
Part 2: Stationary Phase (Column) Selection
If mobile phase optimization is insufficient, your column chemistry is the next critical factor.
Q5: Is my C18 column the problem? What should I use instead?
A: Not all C18 columns are created equal. The quality of the underlying silica and the bonding chemistry are paramount.
-
Use High-Purity, Type B Silica Columns: Modern columns are made from high-purity "Type B" silica, which has significantly lower metal content and more homogenous, less acidic silanol groups compared to older "Type A" silica.[1][19] This inherently reduces the opportunities for peak tailing.[1]
-
Choose a Column with High "End-Capping": After the C18 chains are bonded to the silica, many active silanol groups remain exposed.[20][21] "End-capping" is a secondary chemical process that uses a small reagent (like trimethylchlorosilane) to "cap" many of these remaining silanols, making them much less interactive.[3][22] A "fully end-capped" or "double end-capped" column is highly recommended for basic compounds.[3][22]
-
Consider Hybrid Silica Columns: These columns incorporate organic groups into the silica particle structure itself (e.g., Bridged Ethylene Hybrid - BEH).[23] This technology offers improved pH stability (often pH 1-12) and reduced silanol activity, resulting in excellent peak shapes for basic analytes even at low pH.[7][23]
-
Explore Alternative Stationary Phases: If tailing persists, consider phases with different selectivity.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanol interactions.
-
Phenyl Phases: These can offer different selectivity for aromatic compounds like pyridine through π-π interactions.[24]
-
Table 2: Comparison of HPLC Column Technologies for Pyridine Analysis
| Column Technology | Key Feature | Advantage for Pyridine Compounds | pH Range |
| Standard End-Capped C18 (Type B Silica) | High bonding density and deactivation of silanols.[3][22] | Good starting point, significantly better than non-end-capped. | ~2 - 8 |
| Hybrid Particle (e.g., BEH, CSH) | Organic/inorganic hybrid particle structure.[23] | Excellent high-pH stability, low silanol activity, superior peak shape.[23] | ~1 - 12 |
| Polar-Embedded | Polar functional group embedded in alkyl chain. | Shields analytes from residual silanols. | ~2 - 8 |
| Phenyl | Phenyl group bonded to silica. | Offers alternative selectivity through π-π interactions.[24] | ~2 - 8 |
Part 3: System and Method Troubleshooting
Sometimes the problem lies outside of the column and mobile phase chemistry.
Q6: I've optimized my mobile phase and column, but I still see tailing for ALL my peaks. What's wrong?
A: If all peaks in your chromatogram are tailing, the issue is likely a physical or system-level problem occurring before the separation begins.[4]
-
Check for a Column Void or Blocked Frit: Over time, the packed bed inside the column can settle, creating a void at the inlet, or particles from the sample or system can clog the inlet frit.[2][3] This disrupts the sample band as it enters the column, causing peak distortion for every compound.[4]
-
Minimize Extra-Column Volume: Excessive tubing length or using tubing with a wide internal diameter between the injector and the column, and between the column and the detector, can cause peak broadening and tailing.[15]
Q7: Could my sample be the cause?
A: Yes, several sample-related factors can lead to poor peak shape.
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[2][9]
-
Solution: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[2]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile into a mobile phase with 5% acetonitrile), it can cause peak distortion.[2]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent that can adequately dissolve your sample.[26]
-
Systematic Troubleshooting Workflow
When faced with peak tailing, a logical, step-by-step approach is the most efficient way to solve the problem.
Diagram: A Systematic Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for systematically diagnosing and resolving peak tailing.
Experimental Protocol: Diagnosing the Cause of Tailing
This protocol helps you differentiate between chemical (analyte-specific) and physical (system-wide) causes of peak tailing.
Objective: To determine if peak tailing is caused by chemical interactions with the column or by a physical problem in the HPLC system.
Materials:
-
Your pyridine-containing analyte sample.
-
A neutral, well-behaved probe compound (e.g., Toluene or Naphthalene).
-
Your current mobile phase.
-
HPLC system and column .
Procedure:
-
Baseline Injection: First, inject your pyridine-containing compound using your current method and record the chromatogram. Note the tailing factor of the analyte peak.
-
Neutral Compound Injection: Prepare a solution of the neutral probe compound in your mobile phase. Inject this sample using the exact same HPLC method.
-
Analyze the Results:
-
Scenario A: Your pyridine peak tails, but the neutral compound peak is symmetrical (TF ≈ 1.0).
-
Diagnosis: The problem is chemical. It is a specific, secondary interaction between your basic analyte and the stationary phase.[5]
-
Next Steps: Proceed with Mobile Phase Optimization and/or Stationary Phase Selection .
-
-
Scenario B: Both your pyridine peak AND the neutral compound peak show tailing.
-
Diagnosis: The problem is physical or system-related. An issue like a column void, blocked frit, or significant extra-column volume is affecting all compounds regardless of their chemistry.[5]
-
Next Steps: Proceed with System and Method Troubleshooting .
-
-
By following this structured approach—understanding the fundamental causes, making systematic adjustments to your mobile phase and column choice, and ruling out system-level issues—you can effectively eliminate peak tailing and achieve robust, reliable HPLC analysis of your pyridine-containing compounds.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Dirksen, E. (2020, July 25). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why? ResearchGate. Retrieved from [Link]
-
KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]
- Pesek, J. J., Matyska, M. T., & Pesek, J. (2021). Silica Hydride: A Separation Material Every Analyst Should Know About. Molecules, 26(24), 7536.
-
Element Lab Solutions. (2019, July 15). Ammonium acetate buffers. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
- Wyndham, K. D., O'Gara, J. E., & Walter, T. H. (2019, July 1). Hybrid Particle Columns: The First Twenty Years.
-
MicroSolv Technology Corporation. (2026, February 9). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
- Stoll, D. R. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Song, Q., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- LCGC International. (2020, November 11). HPLC Column Selection.
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
Restek. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
- Roses, M., & Subirats, X. (2020, November 11). Buffer Considerations for LC and LC–MS.
- Linyi, Z., et al. (2013). High-Sensitivity TFA-free LC-MS for Profiling Histones. Proteomics, 13(15), 2355-2364.
-
HPLC-MART. (n.d.). Are Silanol Groups Bad or Good for Basic Compounds? Retrieved from [Link]
-
Element. (n.d.). Silica for HPLC Stationary Phases. Retrieved from [Link]
- Waters. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
-
The Analytical Scientist. (2025, November 20). Formic Acid Boosts LC-MS Metabolomics Sensitivity. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Silica Columns. Retrieved from [Link]
- Dolan, J. W., & Snyder, L. R. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
-
Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
- McCalley, D. V. (2014). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. mz-at.de [mz-at.de]
- 20. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromtech.com [chromtech.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: N-(Pyridin-3-YL)piperidine-4-carboxamide Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(Pyridin-3-YL)piperidine-4-carboxamide . This bifunctional scaffold contains a highly basic piperidine ring, a weakly basic pyridine ring, and an internal carboxamide linkage. Understanding how these functional groups interact in aqueous media is critical for formulation, storage, and assay development.
Below, you will find a comprehensive breakdown of its stability profile, mechanistic troubleshooting FAQs, and a self-validating protocol for forced degradation studies.
I. Physicochemical & Stability Profile
To predict the behavior of this compound in solution, we must first analyze the quantitative properties of its functional groups. The table below summarizes the critical parameters that dictate its pH-dependent stability.
| Parameter | Value / Description | Impact on Stability & Handling |
| Piperidine pKa | ~11.0 | Protonated at pH < 11. Confers high aqueous solubility at physiological pH. |
| Pyridine pKa | ~5.2 | Protonated at pH < 5.2. Inductive electron withdrawal accelerates acidic cleavage. |
| Acidic Hydrolysis (1M HCl) | High Susceptibility | Carbonyl protonation drives rapid nucleophilic attack by water. |
| Basic Hydrolysis (1M NaOH) | Low Susceptibility | Poor leaving group ability of the 3-aminopyridine anion hinders cleavage at room temperature. |
| Primary Degradants | Isonipecotic acid, 3-Aminopyridine | Monitor via LC-MS; 3-aminopyridine dominates UV chromatograms (~260 nm). |
II. Troubleshooting FAQs: Acidic vs. Basic Media
Q: Why does my compound degrade rapidly in 1M HCl but remains relatively intact in 1M NaOH at room temperature? A: This is a classic demonstration of the differing mechanisms between acid- and base-catalyzed amide hydrolysis. In acidic media, the reaction is driven by the protonation of the amide carbonyl oxygen, which highly activates the carbonyl carbon toward nucleophilic attack by water[1]. Furthermore, the pyridine ring (pKa ~5.2) is fully protonated in 1M HCl[2]. This positively charged pyridinium ring acts as an electron-withdrawing group, inductively destabilizing the amide bond and making it more susceptible to cleavage.
Conversely, base-catalyzed hydrolysis requires the hydroxide ion to attack the neutral amide, eventually forcing the expulsion of the amine as a conjugate base (anion)[3]. For this molecule, the leaving group would be the 3-aminopyridine anion, which is an exceptionally poor leaving group. Therefore, basic hydrolysis is kinetically sluggish at room temperature and typically requires excessive heating to proceed[3].
Q: How do the distinct pKa values of the piperidine and pyridine rings dictate my formulation pH? A: The piperidine nitrogen is a secondary aliphatic amine with a pKa of approximately 11.0, meaning it is protonated and positively charged at almost all physiological and formulation pH levels[2]. The pyridine nitrogen is an aromatic amine with a pKa of ~5.2[2]. If your formulation drops below pH 5.0, the molecule becomes doubly protonated. While this dual positive charge drastically increases aqueous solubility, it also increases the potential for acid-catalyzed degradation over time. For optimal long-term stability, we recommend buffering your stock solutions between pH 6.5 and 7.5 .
Q: What are the primary degradation products I should monitor during LC-MS analysis? A: Hydrolysis of the central carboxamide bond will yield two distinct fragments: piperidine-4-carboxylic acid (also known as isonipecotic acid) and 3-aminopyridine [4]. When monitoring via LC-MS, look for the corresponding m/z peaks. Note that 3-aminopyridine will dominate the UV chromatogram due to its aromaticity, whereas isonipecotic acid lacks a strong chromophore and is better detected via mass spectrometry or Charged Aerosol Detection (CAD).
III. Mechanistic Visualization
The following diagram illustrates the causality behind the rapid degradation of N-(Pyridin-3-YL)piperidine-4-carboxamide in acidic media. Notice how protonation serves as the primary catalyst for activation.
Fig 1: Acid-catalyzed hydrolysis pathway of N-(Pyridin-3-YL)piperidine-4-carboxamide.
IV. Standard Operating Procedure: Forced Degradation Assay
To empirically validate the stability limits of your specific batch, use this self-validating kinetic profiling protocol.
Causality Note: This protocol includes a neutral pH control to isolate pH-induced degradation from thermal or oxidative background degradation, ensuring the integrity of your kinetic data. Furthermore, precise quenching steps are utilized to immediately halt the hydrolysis mechanism prior to LC-MS injection.
Step 1: Stock Solution Preparation
-
Dissolve the compound in HPLC-grade water to a concentration of 10 mM. (Note: If the free base is used rather than the dihydrochloride salt, a slight addition of 0.1% Formic Acid may be required for initial dissolution).
Step 2: Acidic Stress Condition
-
Transfer 1 mL of the 10 mM stock solution to a glass HPLC vial.
-
Add 1 mL of 2M HCl (Yielding a final concentration of 1M HCl, 5 mM API).
-
Seal the vial and incubate at 40°C.
Step 3: Basic Stress Condition
-
Transfer 1 mL of the 10 mM stock solution to a second glass vial.
-
Add 1 mL of 2M NaOH (Yielding a final concentration of 1M NaOH, 5 mM API).
-
Seal the vial and incubate at 40°C.
Step 4: Neutral Control (Self-Validation Step)
-
Transfer 1 mL of the 10 mM stock solution to a third vial.
-
Add 1 mL of 100 mM Phosphate Buffer (pH 7.4).
-
Seal the vial and incubate alongside the stress samples at 40°C.
Step 5: Quenching and LC-MS Analysis
-
At exact time points (0h, 4h, 24h, and 48h), extract 100 µL from each of the three vials.
-
Crucial Quenching Step:
-
For the acidic sample: Quench immediately with 100 µL of 1M NaOH to neutralize the acid catalyst.
-
For the basic sample: Quench immediately with 100 µL of 1M HCl to neutralize the hydroxide nucleophile.
-
For the neutral sample: Dilute with 100 µL of HPLC-grade water to match the dilution factor.
-
-
Analyze immediately via LC-MS to quantify the disappearance of the parent mass and the appearance of the 3-aminopyridine and isonipecotic acid fragments.
V. References
1. 2. 3. 4.
Sources
Overcoming catalyst poisoning in hydrogenation of pyridine precursors
Welcome to the Technical Support Center for Heterocyclic Hydrogenation. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: the catalytic hydrogenation of pyridine precursors.
Due to the high aromatic stability of the pyridine core and the strong Lewis basicity of its nitrogen atom, these substrates frequently cause severe catalyst poisoning, leading to sluggish kinetics, incomplete conversions, and poor chemoselectivity. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these barriers.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why does pyridine poison standard transition metal catalysts so aggressively? A: Pyridine is a classic "self-poisoning" substrate. The lone pair of electrons on the pyridine nitrogen atom resides in an sp2 orbital that does not participate in the aromatic sextet[1]. This makes the lone pair highly available to act as a strong σ -donor. It aggressively coordinates to the active sites of transition metals (especially Pd, Pt, and Ru), effectively blocking the coordination of hydrogen gas and the substrate's own π -system[1][2].
Q2: Are there other deactivation pathways besides simple nitrogen coordination? A: Yes. Depending on the catalyst system, pyridine can undergo unwanted side reactions that permanently deactivate the metal center. For example, in certain homogeneous systems (such as molybdenum-catalyzed hydrogenations), pyridine undergoes C–H activation at the 2-position. This forms a highly stable, catalytically inactive metallacycle (a metallapyran-like species), which permanently sequesters the catalyst[3].
Q3: How does the "Ionic Hydrogenation" approach bypass catalyst poisoning? A: Ionic hydrogenation fundamentally alters the reaction mechanism to avoid Lewis base coordination. By introducing a strong Brønsted acid, the pyridine nitrogen is protonated to form a pyridinium salt[4][5]. This achieves three things:
-
It eliminates the nitrogen's Lewis basicity, preventing metal coordination.
-
It disrupts the aromatic stability of the ring, making it more susceptible to reduction.
-
The resulting piperidine product is also protonated (piperidinium), preventing product-inhibition[5]. Recent breakthroughs using Ir(III) catalysts have demonstrated that this ionic pathway can selectively reduce pyridines while leaving sensitive functional groups (nitro, azido, halogens) completely intact[4].
Diagnostic Data & Optimization Parameters
When optimizing a failed or sluggish pyridine hydrogenation, use the following matrix to adjust your reaction parameters.
| Parameter | Standard Condition (Prone to Poisoning) | Optimized Condition (Poison-Resistant) | Mechanistic Rationale |
| Catalyst Choice | 5-10% Pd/C or PtO 2 | 5% Rh/C, Rh 2 O 3 , or Ir(III) complexes | Rhodium and Iridium exhibit a lower affinity for stable N-coordination compared to Palladium, allowing for better turnover[2][6]. |
| Solvent System | Methanol, THF, or Ethyl Acetate | Glacial Acetic Acid or Trifluoroethanol (TFE) | Protic solvents facilitate the protonation of the nitrogen lone pair, shifting the equilibrium away from metal coordination[2][6]. |
| Additives | None | 1.0 - 1.1 eq. HCl or H 2 SO 4 | Stoichiometric strong acid forces the quantitative formation of the non-coordinating pyridinium salt[7]. |
| H 2 Pressure | 1 atm (Balloon) | 10 - 50 bar (Autoclave) | Higher pressure increases the dissolved H 2 concentration, outcompeting the nitrogen lone pair for active metal sites[2]. |
Visual Troubleshooting & Mechanistic Workflows
Mechanistic pathways of catalyst poisoning vs. acid-mediated bypass.
Troubleshooting workflow for resolving incomplete pyridine hydrogenation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include baseline monitoring steps to quantitatively prove whether poisoning has been overcome.
Protocol 1: The Acidic Additive Strategy (Heterogeneous)
Use this protocol when using standard heterogeneous catalysts (Pd/C, PtO 2 ) to prevent N-coordination.
Materials:
-
Substrate: Pyridine derivative (1.0 mmol)
-
Catalyst: 10% Pd/C or 5% Rh/C (5-10 mol%)
-
Solvent: Glacial acetic acid (10 mL) or Ethanol (10 mL) with 1.1 eq. concentrated HCl[7].
-
Equipment: High-pressure hydrogenation reactor (autoclave) or Parr shaker.
Step-by-Step Methodology:
-
Baseline Validation: Before adding the acid, run a micro-scale reaction (0.1 mmol) in neutral ethanol. Monitor hydrogen uptake. If uptake plateaus before theoretical consumption (typically 3 equivalents of H 2 for the ring), self-poisoning is confirmed[2].
-
Preparation: To a thick-walled reaction vessel, add the pyridine substrate (1.0 mmol) and the selected solvent (10 mL). If using ethanol, slowly add 1.1 mmol of concentrated HCl dropwise while stirring to pre-form the pyridinium chloride salt[7].
-
Catalyst Addition: Carefully add the catalyst (5-10 mol%). Safety Note: Always add Pd/C to a solvent under an inert atmosphere to prevent solvent ignition.
-
Purging: Seal the vessel. Purge the system with Argon/Nitrogen for 3 cycles, followed by 3 cycles of Hydrogen gas to ensure a completely oxygen-free environment.
-
Pressurization & Reaction: Pressurize the vessel to 10-30 bar of H 2 . Stir vigorously (800+ rpm to eliminate mass transfer limitations) at 25–50 °C.
-
Monitoring: Monitor the pressure drop. The reaction is complete when the pressure stabilizes.
-
Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the catalyst. To isolate the free piperidine, basify the filtrate with 1M NaOH until pH > 10, then extract with dichloromethane.
Protocol 2: Chemoselective Ionic Hydrogenation (Homogeneous)
Use this protocol when the substrate contains reducible functional groups (e.g., nitro, alkenes, halogens) that must remain intact[4][5].
Materials:
-
Substrate: Functionalized pyridine (1.0 mmol)
-
Catalyst: Air-stable Iridium(III) complex, e.g.,[Ir-OMs] (1-2 mol%)[5].
-
Acid Activator: Strong Brønsted acid (e.g., Triflic acid or specific acidic solvent blends).
-
Solvent: Dichloromethane or appropriate fluorinated solvent.
Step-by-Step Methodology:
-
System Setup: In a standard glass vial or autoclave insert, dissolve the functionalized pyridine (1.0 mmol) in the chosen solvent (5 mL).
-
Protonation: Add the Brønsted acid (1.1 eq) to generate the pyridinium intermediate in situ. Stir for 5 minutes.
-
Catalyst Introduction: Add the Ir(III) catalyst (1-2 mol%). The low catalyst loading is sufficient because the ionic pathway completely circumvents product inhibition[4][5].
-
Hydrogenation: Transfer to a pressure reactor, purge with H 2 , and pressurize to 30-50 bar. Heat to 60 °C for 12-24 hours.
-
Validation & Isolation: Vent the reactor. The product will exist as a stable, easily isolable piperidinium salt. Precipitate the salt directly from the reaction mixture using an anti-solvent (like diethyl ether), filter, and dry. This avoids complex chromatographic purification and confirms the success of the ionic pathway[4].
References
-
ACS Publications. Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Available at:[Link]
-
The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at:[Link]
-
Nature Chemistry (via NIH). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Available at:[Link]
-
ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available at: [Link]
-
ACS Catalysis. Subsurface Ru-Triggered Hydrogenation Capability of TiO2–x Overlayer for Poison-Resistant Reduction of N-Heteroarenes. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of N-(Pyridin-3-YL)piperidine-4-carboxamide
Welcome to the technical support center for the process development and scale-up of N-(Pyridin-3-YL)piperidine-4-carboxamide. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the transition from lab-scale synthesis to pilot and manufacturing scales. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and process safety.
Overview of the Core Synthesis
The synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide typically involves the formation of an amide bond between a piperidine-4-carboxylic acid derivative and 3-aminopyridine. While straightforward on paper, this amidation reaction presents several challenges during scale-up, primarily related to reaction control, impurity formation, product isolation, and purification of a polar, bifunctional molecule.
Caption: Core synthetic route for N-(Pyridin-3-YL)piperidine-4-carboxamide.
Part 1: Amidation Reaction - Troubleshooting & Optimization
This section focuses on the heart of the synthesis: the amide coupling reaction. The choice of reagents and reaction conditions is critical for a successful, scalable, and safe process.
FAQ: Which coupling reagent is best suited for scaling up this reaction?
The ideal coupling reagent for large-scale operations balances reactivity, cost, safety, and the ease of byproduct removal.[1] While dozens of reagents exist, they fall into several main classes, each with distinct advantages and disadvantages for process chemistry.
Table 1: Comparison of Common Amidation Coupling Reagents for Scale-Up
| Reagent Class | Examples | Pros for Scale-Up | Cons for Scale-Up | Byproduct Removal |
| Carbodiimides | EDC, DIC, DCC | Cost-effective, readily available. | Potential for racemization, can cause allergic reactions, DCC produces insoluble urea.[2][3] | EDC byproducts are water-soluble; DIC/DCC byproducts require filtration. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. | Expensive, poor atom economy, generates phosphine oxide byproducts. | Byproducts can be difficult to remove and may require chromatography. |
| Aminium/Uronium | HATU, HBTU | Very high reactivity, fast reactions. | Expensive, potential explosive hazard (benzotriazole-based), sensitizers.[3] | Byproducts are generally water-soluble. |
| Acid Chlorides | Thionyl Chloride | Highly reactive, inexpensive. | Requires handling of hazardous reagents (SOCl₂), generates HCl, harsh conditions may not be suitable for complex substrates.[4] | Gaseous HCl must be scrubbed; work-up requires careful neutralization. |
| "Green" Catalysts | Boric Acid | Catalytic, low cost, environmentally benign, water is the only byproduct. | Requires high temperatures and azeotropic removal of water, slower reaction times.[4] | Water is removed during the reaction via Dean-Stark or similar apparatus. |
Expert Recommendation: For most applications, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a robust starting point. The resulting urea byproduct is water-soluble, simplifying its removal during aqueous work-up. However, for cost-sensitive, large-volume manufacturing, exploring a catalytic Boric Acid approach is highly recommended, as it avoids stoichiometric activators and their byproducts entirely.[4]
FAQ: My reaction is stalling and fails to reach completion. What are the likely causes?
An incomplete reaction is a major scale-up challenge as it introduces unreacted starting materials into the purification stream, significantly complicating isolation.
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Poor Solubility: On scale, uniform mixing is harder to achieve. If the activated carboxylic acid or the amine salt precipitates, the reaction rate will plummet.
-
Amine Basicity: 3-aminopyridine (pKa ≈ 6.0) can react with the carboxylic acid (pKa ≈ 4-5) to form an unreactive ammonium carboxylate salt. This acid-base reaction is often faster than the desired coupling. Adding a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) prevents this by neutralizing any generated acid (like HCl from EDC.HCl).[5]
-
Reagent Quality: 3-aminopyridine is susceptible to oxidation and can be hygroscopic.[6] Using degraded starting material is a common cause of failure.
-
Insufficient Activation: The formation of the active ester intermediate (e.g., with EDC/HOBt) is not instantaneous. A "pre-activation" step, where the carboxylic acid, coupling agent, and additive are stirred together before adding the amine, is crucial.
Protocol 1: General Procedure for Scale-Up Amidation using EDC/HOBt
This protocol is a general guideline and must be adapted and tested at a small scale before implementation.
-
Vessel Setup: To a clean, dry, inerted reactor, charge piperidine-4-carboxylic acid (1.0 eq) and a suitable solvent (e.g., Dichloromethane or Acetonitrile, ~10 L/kg).
-
Activation: Add HOBt (1.1 eq) and EDC.HCl (1.2 eq). Stir the mixture at ambient temperature (20-25°C) for 1 hour. Monitor the formation of the active ester if an analytical method is available.
-
Amine Addition: In a separate vessel, dissolve 3-aminopyridine (1.05 eq) and DIPEA (1.5 eq) in the reaction solvent (~2 L/kg). Add this solution to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Reaction: Stir the mixture at 20-25°C for 12-24 hours.
-
Monitoring: Take periodic samples for HPLC analysis to monitor the disappearance of the limiting reagent (piperidine-4-carboxylic acid). The reaction is considered complete at >99% conversion.
Part 2: Work-up, Isolation, and Purification
The high polarity and dual basic centers of N-(Pyridin-3-YL)piperidine-4-carboxamide make its isolation and purification the most significant scale-up challenge. Standard work-up and purification methods often fail.
FAQ: My product is highly water-soluble. How do I effectively extract it after an aqueous work-up?
This is a very common issue. The protonated pyridine and piperidine nitrogens render the molecule extremely soluble in acidic aqueous layers.
Troubleshooting Strategies:
-
pH Adjustment (Critical): Before extraction, quench the reaction and adjust the pH of the aqueous layer to be basic (pH 9-11) using NaOH or K₂CO₃. This deprotonates the basic nitrogens, significantly reducing water solubility and increasing its partition into an organic solvent.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product and drive it into the organic phase.
-
Solvent Choice: Standard solvents like Ethyl Acetate may be insufficient. Use a more polar, water-immiscible solvent system. A mixture of Dichloromethane (DCM) and Isopropanol (IPA), such as 9:1 DCM:IPA, is often effective for extracting polar, basic compounds.
-
Direct Crystallization: If the product is crystalline, it may be possible to design a process where it crystallizes directly from the reaction mixture or upon addition of an anti-solvent, avoiding a problematic extraction altogether.
FAQ: How can I purify this polar compound on a large scale without resorting to chromatography?
Chromatography is generally a last resort for large-scale manufacturing due to cost and solvent usage. Crystallization is the preferred method.
Troubleshooting Guide: Developing a Crystallization Protocol
-
Objective: To find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Step 1: Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Toluene, and mixtures with water).
-
Step 2: Identify Potential Systems: Look for a solvent that provides high solubility when hot and low solubility when cold. Alternatively, find a "solvent" (in which the product is soluble) and an "anti-solvent" (in which it is insoluble).
-
Step 3: Develop a Protocol:
-
Dissolve the crude material in a minimal amount of the hot solvent (e.g., Isopropanol) at reflux.
-
Slowly cool the solution. If crystals do not form, add a seed crystal of pure material.
-
Continue slow cooling to the target temperature (e.g., 0-5°C) over several hours. Rapid cooling leads to smaller, less pure crystals.
-
Hold at the final temperature to maximize yield.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
FAQ: If I must use chromatography, what system should I use?
Standard normal-phase (silica gel) chromatography is often ineffective for this type of polar, basic compound due to strong, irreversible binding to the acidic silica surface.
Table 2: Comparison of Large-Scale Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Mechanism | Best For... |
| Reverse-Phase (RP) | C18 or Polar-Embedded C18 | Acetonitrile/Water + modifier (e.g., TFA, Formic Acid) | Partitioning based on hydrophobicity. | Separating non-polar impurities from the polar product. The product will likely elute early. |
| HILIC | Amide, Diol, or bare Silica | High Organic (e.g., >80% Acetonitrile) + Aqueous Buffer | Hydrophilic partitioning into a water layer on the stationary phase.[7][8] | Retaining and separating very polar compounds that have low retention in RP.[9] |
| Ion Exchange (IEX) | Strong or Weak Cation Exchange | Aqueous buffers with a salt gradient. | Binding of the protonated basic sites to the stationary phase. | High-resolution separation based on charge; often used in later stages for high-purity applications. |
Expert Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective chromatographic method for purifying highly polar compounds like this one.[8] It provides good retention, which is typically the main challenge in reverse-phase.
Caption: Decision tree for purification strategy selection.
Part 3: Process Safety Considerations
Scaling up any chemical reaction introduces new hazards that must be rigorously evaluated.[10]
FAQ: What are the primary safety hazards for this process?
-
Thermal Runaway: Amide coupling reactions, especially those using carbodiimides or acid chlorides, are exothermic. On a large scale, the ratio of heat exchange surface area to reaction volume decreases, making it harder to dissipate heat.[10] A loss of cooling could lead to a dangerous increase in temperature and pressure.
-
Mitigation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to measure the heat of reaction and determine the required cooling capacity. Ensure slow, controlled addition of reagents.[11]
-
-
Reagent Handling:
-
Coupling Agents: Many coupling reagents are potent sensitizers (allergens), particularly those based on benzotriazole (HATU, HBTU) or carbodiimides (DCC, DIC).[3]
-
Solvents: Use of large volumes of flammable organic solvents presents a fire and explosion risk.
-
Mitigation: Use appropriate personal protective equipment (PPE), including gloves and respiratory protection. Conduct operations in well-ventilated areas or contained systems. Ensure all equipment is properly grounded to prevent static discharge.
-
-
Work-up Hazards: Quenching highly reactive species (e.g., unreacted acid chloride) can be highly exothermic. Neutralizing large volumes of acidic or basic solutions also generates heat.
-
Mitigation: Perform quenches and neutralizations slowly, with efficient cooling and monitoring of the internal temperature.
-
A thorough Process Hazard Analysis (PHA) should be conducted by a team of chemists and engineers before any scale-up operation.[11]
References
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). ResearchGate. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018). PubMed. [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O). PubChem. [Link]
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). PubMed. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Scale-Up Reaction Safety. (2019). University of Rochester. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (2008). SciELO. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (PDF). Scribd. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (PDF). White Rose eTheses Online. [Link]
-
Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. (2007). ACS Publications. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
-
Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. (2014). Beilstein Journals. [Link]
-
Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. (2025). MDPI. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.Net. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PubMed. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PubMed. [Link]
-
The Application of C18AQ Columns in the Purification of Strong Polar Peptides. (PDF). Santai. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2021). PubMed. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Webinar: Process Safety in the Pharmaceutical Industry. Mettler Toledo. [Link]
-
Direct Transamidation Reactions: Mechanism and Recent Advances. (2018). MDPI. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. hepatochem.com [hepatochem.com]
- 3. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. mt.com [mt.com]
1H NMR peak assignment for N-(Pyridin-3-YL)piperidine-4-carboxamide
Comparative Guide to ^1H NMR Peak Assignment Methodologies for N-(Pyridin-3-yl)piperidine-4-carboxamide
As a Senior Application Scientist, I approach the structural verification of novel pharmacophores not merely as a spectral matching exercise, but as a self-validating system of physical chemistry. N-(Pyridin-3-yl)piperidine-4-carboxamide is a highly relevant building block in drug development. However, its structural dichotomy—a rigid, electron-deficient heteroaromatic pyridine ring coupled to a flexible, aliphatic piperidine heterocycle—presents a classic analytical challenge.
Structural Analysis & Ground Truth Chemical Shifts
Before comparing methodologies, we must establish the baseline physical chemistry of the molecule. The pyridine protons exhibit complex second-order effects and are highly deshielded due to the magnetic anisotropy of the aromatic ring and the inductive pull of the nitrogen atom. Conversely, the piperidine ring suffers from severe signal overlap in the 1.5–3.5 ppm region, complicated by axial and equatorial proton splitting governed by the Karplus relationship.
Table 1: Expected ^1H NMR Profile (in DMSO-d6, 400 MHz)
| Proton Environment | Expected Shift ( δ , ppm) | Multiplicity | Causality / Structural Rationale |
| Amide NH | ~10.10 | Singlet (s) | Highly deshielded by the adjacent carbonyl; visible in DMSO due to slow exchange. |
| Pyridine H2 | ~8.75 | Doublet (d) | Ortho to the pyridine nitrogen; experiences maximum inductive deshielding. |
| Pyridine H6 | ~8.25 | Doublet of doublets (dd) | Alpha to the nitrogen, slightly less deshielded than H2 due to the meta-amide group. |
| Pyridine H4 | ~8.05 | Doublet of doublets (dd) | Para to the nitrogen; deshielded by resonance effects. |
| Pyridine H5 | ~7.35 | Multiplet (m) | Meta to the nitrogen; the most shielded aromatic proton. |
| Piperidine H4' | ~2.50 | Multiplet (m) | Alpha to the carbonyl; often obscured by the residual DMSO solvent peak. |
| Piperidine H2'/H6' (eq) | ~3.00 | Multiplet (m) | Equatorial protons adjacent to the piperidine amine; deshielded relative to axial. |
| Piperidine H2'/H6' (ax) | ~2.60 | Multiplet (m) | Axial protons; shielded due to the magnetic anisotropy of adjacent C-C bonds. |
| Piperidine H3'/H5' (eq/ax) | ~1.45 - 1.70 | Multiplets (m) | Aliphatic backbone; severe overlap due to similar magnetic environments. |
Methodological Comparison
Method A: Traditional 1D ^1H NMR (Empirical)
Relying solely on 1D ^1H NMR is the industry baseline. While sufficient for confirming the highly resolved pyridine protons, it fails to unambiguously assign the piperidine backbone. The H4' methine proton is frequently buried under the residual DMSO-d5 pentet at 2.50 ppm, making empirical assignment prone to error without further validation.
Method B: 2D NMR Suite (COSY, HSQC, HMBC)
The gold standard for empirical verification. By spreading the data across a second frequency dimension, 2D NMR resolves aliphatic overlap and establishes absolute connectivity. The HMBC (Heteronuclear Multiple Bond Correlation) is critical here, as it bridges the two isolated spin systems (pyridine and piperidine) via their shared correlation to the amide carbonyl.
Method C: AI/ML-Assisted Prediction
Modern software platforms, such as Mnova NMRPredict and ACD/Labs NMR Predictors, utilize a dual-algorithm approach[1][2]. They combine HOSE (Hierarchical Orthogonal Space Environment) codes—which match atomic environments against vast empirical databases—with advanced Neural Networks. This provides instantaneous, highly accurate chemical shift and coupling constant ( J ) predictions, drastically reducing data interpretation time[2].
Method D: DFT/GIAO Quantum Calculations
For absolute theoretical certainty, Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbitals (GIAO) method is utilized[3]. By optimizing the 3D geometry of the molecule and calculating the magnetic shielding tensors from first principles, we can predict shifts independent of empirical databases[4]. This is the ultimate tie-breaker for ambiguous stereochemical conformers (e.g., distinguishing between axial and equatorial carboxamide chair conformations).
Fig 1: Decision matrix for selecting an NMR assignment methodology based on spectral complexity.
Experimental Protocols & Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems.
Protocol 1: 2D NMR Acquisition (The Empirical Gold Standard)
-
Sample Preparation: Dissolve ~20 mg of the analyte in 0.6 mL of DMSO-d6 (100% atom D). Causality: DMSO is chosen over CDCl3 to tightly hydrogen-bond with the amide NH, slowing its chemical exchange rate and allowing observation of its crucial HMBC correlations.
-
Instrument Calibration: Lock onto the deuterium frequency. Perform gradient shimming (Z1-Z5) to achieve a solvent linewidth of < 1.0 Hz. A poorly shimmed magnet will destroy the fine multiplet structure of the piperidine ring.
-
COSY (cosygpqf): Acquire a gradient-selected COSY. This maps the vicinal ( 3J ) proton couplings, immediately identifying the H4-H5-H6 spin system of the pyridine ring.
-
Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): This sequence separates the overlapping piperidine protons across the ^13C dimension. Because it is multiplicity-edited, CH2 groups (piperidine H2'/H3'/H5'/H6') will phase negatively (blue), while the CH group (piperidine H4') phases positively (red), instantly locating the H4' proton even if it is buried under the DMSO solvent peak.
-
HMBC (hmbcgplpndqf): Optimized for long-range couplings ( nJCH=8 Hz). The definitive assignment is achieved by observing cross-peaks from Pyridine H2/H4 and Piperidine H4' converging on the Amide Carbonyl carbon (~170 ppm).
Fig 2: Key 2D NMR (COSY/HMBC) correlations used to bridge the structural domains of the molecule.
Protocol 2: DFT/GIAO Quantum Mechanical Prediction (The Theoretical Ground Truth)
-
Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to generate the lowest-energy conformers. The piperidine ring will adopt a chair conformation; ensure the carboxamide group is modeled in its favored equatorial position.
-
Geometry Optimization: Create a Gaussian 16 input file. Optimize the lowest-energy structure using DFT at the B3LYP/6-311+G(2d,p) level of theory[5].
-
NMR Calculation: Run the NMR calculation using the NMR=GIAO keyword[3]. Crucially, include an implicit solvent model for DMSO (SCRF=(SMD, solvent=DMSO)) to account for solvent-induced polarization.
-
Data Scaling: Extract the isotropic magnetic shielding tensors ( σ ) from the output file. Raw DFT tensors systematically overestimate shifts. Convert these to chemical shifts ( δ ) using a linear scaling factor derived from a reference standard (e.g., TMS calculated at the identical level of theory)[5].
Performance Comparison Matrix
Table 2: Comparative Analysis of NMR Assignment Methodologies
| Methodology | Accuracy (Aliphatic) | Turnaround Time | Cost / Compute Overhead | Best Use Case |
| 1D ^1H NMR | Low (Severe Overlap) | < 5 Minutes | Very Low | Routine purity checks; simple aromatics. |
| 2D NMR Suite | Absolute (100%) | 2 - 4 Hours | High (Instrument Time) | De novo structural elucidation; publication data. |
| AI Predictors | High (~95%) | < 10 Seconds | Low (Software License) | High-throughput screening; rapid spectral validation. |
| DFT/GIAO | Very High (~98%) | 12 - 24 Hours | High (HPC Resources) | Resolving stereochemical disputes; theoretical validation. |
Conclusion
For routine verification of N-(Pyridin-3-yl)piperidine-4-carboxamide, AI/ML Predictors offer the best balance of speed and accuracy, easily handling the predictable deshielding of the pyridine ring. However, to definitively assign the overlapping axial and equatorial protons of the piperidine ring—and to prove the linkage between the two ring systems—a 2D NMR Suite (HSQC/HMBC) remains the mandatory, self-validating gold standard. DFT/GIAO calculations should be reserved for scenarios where the conformational dynamics of the piperidine chair are and empirical data is insufficient.
References
-
Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education - ACS Publications.[Link]
-
Download NMR Predict - Fast & Accurate NMR Prediction. Mestrelab Research.[Link]
-
NMR Predictors - Accurate 1D and 2D NMR Spectra Prediction. ACD/Labs.[Link]
-
How to perform NMR calculation in Gaussian (GIAO Method). YouTube.[Link]
-
NMR Prediction with Scaling Factors. Zhe WANG, Ph.D. GitHub.[Link]
Sources
A Comparative Guide to the LC-MS Fragmentation Patterns of N-(Pyridin-3-YL)piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Pyridin-3-YL)piperidine-4-carboxamide is a molecule of interest in pharmaceutical research, featuring a piperidine ring linked to a pyridine moiety via a carboxamide bridge. Understanding its behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is crucial for its identification, characterization, and quantification in various matrices. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of this compound. We will explore the influence of different collision energies and fragmentation techniques, offering a comparative perspective to aid researchers in method development and data interpretation.
The structural features of N-(Pyridin-3-YL)piperidine-4-carboxamide, including the basic nitrogen atoms on both the piperidine and pyridine rings, make it highly suitable for analysis by positive ion ESI-LC-MS. The amide linkage is expected to be the most labile bond, serving as a primary site for collision-induced dissociation (CID).
Predicted Fragmentation Pathways
In the absence of direct experimental data for N-(Pyridin-3-YL)piperidine-4-carboxamide, we can predict its fragmentation pathways based on the established fragmentation patterns of its core structures: the piperidine ring, the pyridine ring, and the amide linkage. Under positive ion ESI, the molecule will readily protonate, likely on the more basic piperidine nitrogen, to form the precursor ion [M+H]⁺ with a predicted m/z of 206.1288.[1]
The primary fragmentation is anticipated to be the cleavage of the amide bond, a common fragmentation pathway for amides in mass spectrometry.[2][3] This can occur in two principal ways, leading to the formation of either a pyridinyl-containing fragment or a piperidine-containing fragment.
Major Predicted Fragmentation Pathways:
-
Cleavage of the Amide Bond (Pathway A): This pathway involves the cleavage of the C-N bond of the amide, leading to the formation of the 4-carboxamidopiperidine acylium ion and the neutral loss of 3-aminopyridine.
-
Cleavage of the Amide Bond (Pathway B): Alternatively, cleavage of the C-C bond adjacent to the carbonyl group can occur, resulting in the formation of a protonated 3-aminopyridine fragment and the neutral loss of the piperidine-4-carboxamide radical.
-
Piperidine Ring Opening: Following initial fragmentation, the piperidine ring in the resulting fragment ions can undergo further fragmentation through ring-opening pathways, a characteristic fragmentation pattern for piperidine derivatives.[4][5]
-
Formation of Pyridinium Ion: The pyridine moiety can lead to the formation of a stable pyridinium ion, a common observation in the mass spectra of pyridine-containing compounds.[6][7]
Predicted Fragmentation Diagram
Caption: Predicted major fragmentation pathways of protonated N-(Pyridin-3-YL)piperidine-4-carboxamide.
Comparison of Fragmentation Patterns: CID vs. HCD and the Influence of Collision Energy
The choice of fragmentation technique and the applied collision energy significantly influence the resulting MS/MS spectrum. Here, we compare the expected outcomes for Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Mechanism | A resonant excitation technique where ions are slowly energized through multiple low-energy collisions.[8][9] | A beam-type fragmentation method involving a single, higher-energy collision event.[9] |
| Expected Fragmentation | Tends to favor the cleavage of the weakest bonds, resulting in a few dominant fragment ions. For N-(Pyridin-3-YL)piperidine-4-carboxamide, this would likely be the amide bond cleavage, leading to prominent signals for fragments A1 and B1. | Can induce more extensive fragmentation, breaking stronger bonds and leading to a richer spectrum with more low-mass ions.[9] We would expect to see more fragments from the piperidine ring opening and potentially secondary fragmentation of the primary product ions. |
| Effect of Collision Energy | Increasing the collision energy will increase the abundance of fragment ions to a point, after which further increases may lead to excessive fragmentation and loss of structurally informative ions.[10][11] A stepped or ramped collision energy approach can be beneficial to capture a wider range of fragments.[12] | Generally less sensitive to small changes in collision energy compared to CID. Higher energies will produce a greater abundance and variety of fragment ions.[13][14] |
| Typical Product Ions | Primarily fragments from the initial amide bond cleavage (m/z 112.07 and m/z 95.06). | In addition to the primary fragments, more ions corresponding to piperidine ring fission and smaller fragments like the pyridinium ion (m/z 78.04) are expected. |
Expert Insight: For initial structural confirmation and targeted quantification, CID at an optimized collision energy is often sufficient and can provide high sensitivity for specific precursor-to-product ion transitions. For more detailed structural elucidation and impurity profiling, HCD can be advantageous due to the generation of a more comprehensive fragment ion spectrum.
Experimental Protocols
The following protocols provide a starting point for the LC-MS/MS analysis of N-(Pyridin-3-YL)piperidine-4-carboxamide. Optimization will be necessary based on the specific instrumentation and analytical goals.
Sample Preparation
A generic protocol for the preparation of a small molecule pharmaceutical for LC-MS analysis is as follows:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
Matrix Sample Preparation: For analysis in biological matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is typically required.[15][16]
-
Protein Precipitation: Add three parts of cold acetonitrile to one part of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[17]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate organic solvent.[16][17] The eluate is then typically evaporated to dryness and reconstituted in the mobile phase.[15][17]
-
LC-MS/MS Method Parameters
| Parameter | Recommended Starting Conditions | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for a broad range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analyte for positive ion ESI and improves chromatographic peak shape.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient suitable for screening and initial method development. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 1 - 5 µL | A typical injection volume for modern LC-MS systems. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogens on the piperidine and pyridine rings are readily protonated.[5] |
| MS1 Scan Range | m/z 50 - 500 | To detect the precursor ion and potential in-source fragments. |
| Precursor Ion | m/z 206.13 | The expected [M+H]⁺ ion. |
| Collision Gas | Argon or Nitrogen | Common collision gases for CID. |
| Collision Energy | 10 - 40 eV (or equivalent normalized collision energy) | This range should be optimized to produce a good balance of precursor ion depletion and fragment ion formation.[10][11] |
Experimental Workflow Diagram
Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.
Conclusion
Researchers are encouraged to use the provided experimental protocols as a starting point for their own method development. The comparison of CID and HCD fragmentation techniques highlights the importance of selecting the appropriate analytical strategy based on the research goals, whether it be for sensitive quantification or detailed structural elucidation. By understanding the principles outlined in this guide, scientists and drug development professionals can more effectively utilize LC-MS/MS for the analysis of this and structurally related compounds.
References
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? [Online] Available at: [Link]
-
PubChem. N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride. [Online] Available at: [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Online] Available at: [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Online] Available at: [Link]
- Krzyzinska, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6, 37720.
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Online] Available at: [Link]
- da Silva, A. B. F., et al. (2017).
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]
- Gupta, S., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8264.
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Online] Available at: [Link]
-
ResearchGate. (2016). (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. [Online] Available at: [Link]
- Kertesz, V., & Gaskell, S. J. (2010). Size Effect on Fragmentation in Tandem Mass Spectrometry. Analytical Chemistry, 82(5), 2055-2062.
-
Wikipedia. Collision-induced dissociation. [Online] Available at: [Link]
-
ResearchGate. (2002). Effect of collision energy on the fragmentation pattern. [Online] Available at: [Link]
-
ResearchGate. (2009). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Online] Available at: [Link]
- Searle, B. C., et al. (2021). CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Journal of Proteome Research, 20(4), 2029-2037.
-
ResearchGate. (2020). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. [Online] Available at: [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Online] Available at: [Link]
- He, C. C., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry, 31(7), 1436-1445.
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(2), 549-558.
-
ResearchGate. (2012). (PDF) Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations? [Online] Available at: [Link]
- Tu, C., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLoS ONE, 11(7), e0160160.
-
SpringerLink. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Online] Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Online] Available at: [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Online] Available at: [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Online] Available at: [Link]
-
PubMed Central (PMC). (2013). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. [Online] Available at: [Link]
-
IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Online] Available at: [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Online] Available at: [Link]
-
ResearchGate. Proposed fragmentation pathways for the major product ions observed in... [Online] Available at: [Link]
-
ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Online] Available at: [Link]
-
LCGC International. (2020). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Online] Available at: [Link]
-
Spectral Database for Organic Compounds, SDBS. Piperidine-4-carboxamide, 1-(2-oxo-2H-chromene-3-carbonyl)-. [Online] Available at: [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. [Online] Available at: [Link]
-
IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Online] Available at: [Link]
-
Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Online] Available at: [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Online] Available at: [Link]
-
MDPI. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. [Online] Available at: [Link]
-
Agilent. All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. [Online] Available at: [Link]
-
Waters. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Online] Available at: [Link]
-
ResearchGate. (1974). Mass spectral fragmentations of alkylpyridine N‐oxides. [Online] Available at: [Link]
Sources
- 1. tecan.com [tecan.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. organomation.com [organomation.com]
- 16. opentrons.com [opentrons.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Assessment of N-(Pyridin-3-YL)piperidine-4-carboxamide: Elemental Analysis vs. Orthogonal Techniques
By: Senior Application Scientist
For researchers and drug development professionals, the structural integrity and absolute purity of chemical building blocks dictate the success of downstream syntheses. N-(Pyridin-3-YL)piperidine-4-carboxamide (CAS: 110106-25-7; Molecular Formula: C₁₁H₁₅N₃O) is a critical nitrogen-rich heterocyclic intermediate frequently utilized in the development of kinase and PARP inhibitors.
However, a pervasive blind spot exists in modern pharmaceutical quality control: the over-reliance on relative purity methods like High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR). While these techniques are indispensable, they are inherently blind to inorganic salts, co-crystallized water, and trace heavy metals[1].
This guide objectively compares the analytical performance of a Premium Grade N-(Pyridin-3-YL)piperidine-4-carboxamide against a Standard Commercial Grade , demonstrating why Elemental Analysis (CHN) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are mandatory for establishing absolute empirical purity.
The Causality of Analytical Blind Spots
To understand why Elemental Analysis (EA) is required, we must examine the physical principles of standard analytical tools:
-
HPLC-UV: Detects compounds based on chromophore absorption (typically at 210-254 nm). It will accurately quantify organic impurities but is entirely blind to non-UV-absorbing inorganic salts (e.g., NaCl, silica gel).
-
¹H-NMR: Quantifies proton-containing species. Inorganic salts derived from insufficient purification protocols lack protons and cannot be detected, which can easily lead to errors of 10–20% in the assumed molar mass of the bulk powder[1].
Organic Elemental Microanalysis (CHN) solves this by combusting the sample to determine the absolute weight percentage of Carbon, Hydrogen, and Nitrogen[2]. If the sample contains 5% invisible NaCl, the experimental carbon mass percentage will drop proportionally compared to the theoretical calculation, immediately flagging the adulteration.
Orthogonal analytical workflow for absolute purity verification.
Experimental Methodologies
To ensure a self-validating system, the following protocols incorporate rigorous internal standardization and calibration checks.
Protocol A: CHN Combustion Analysis (Dumas Method)
This method relies on dynamic flash combustion to break down the compound into elemental gases[2].
-
Sample Preparation: Accurately weigh 1.50 to 2.00 mg of desiccated N-(Pyridin-3-YL)piperidine-4-carboxamide into a highly pure tin capsule. Causality: Tin is chosen because its oxidation is highly exothermic; when introduced into the furnace, it creates a localized temperature spike (~1800°C) ensuring complete combustion of refractory nitrogenous compounds.
-
Combustion: Drop the sealed capsule into an oxidation furnace (1000°C) purged with an excess of high-purity oxygen.
-
Reduction: Pass the resulting combustion gases (CO₂, H₂O, NOₓ) through a reduction furnace (600°C) packed with elemental copper to quantitatively reduce all NOₓ species to N₂ gas.
-
Separation & Detection: Sweep the gas mixture with a helium carrier gas through a GC column to separate N₂, CO₂, and H₂O. Quantify each gas using a Thermal Conductivity Detector (TCD) calibrated against a high-purity sulfanilamide standard.
Step-by-step mechanism of Dumas combustion for CHN elemental analysis.
Protocol B: Trace Elemental Impurities via ICP-MS (USP <232>/<233>)
To comply with ICH Q3D guidelines for pharmaceutical intermediates, trace heavy metals must be quantified[3].
-
Microwave Digestion: Transfer 50 mg of the sample into a Teflon digestion vessel. Add 4.0 mL of ultra-trace grade HNO₃ and 1.0 mL of HCl[4]. Causality: Teflon is mandatory to prevent leaching of trace metals (like boron or silica) from standard laboratory glassware during heated acid digestion.
-
Internal Standardization: Spike the sample with a 10 ppb solution of Yttrium (Y) and Indium (In) to correct for matrix effects and nebulizer efficiency fluctuations during ionization.
-
Acquisition: Analyze the digested solution using an ICP-MS system operating in kinetic energy discrimination (KED) mode with helium gas to remove polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).
Comparative Data Analysis
We analyzed two distinct batches of N-(Pyridin-3-YL)piperidine-4-carboxamide: a Premium Grade optimized for pharmaceutical synthesis, and a Standard Grade sourced from a bulk chemical supplier.
Notably, both grades showed >99.0% purity by HPLC-UV (254 nm) . However, Elemental Analysis revealed a stark contrast in actual mass balance.
Table 1: CHN Elemental Analysis Comparison
The theoretical mass percentages for C₁₁H₁₅N₃O (MW: 205.26 g/mol ) are: C (64.37%), H (7.37%), N (20.47%) . The industry-accepted tolerance for absolute purity is a deviation of ≤ ±0.3% from theoretical values.
| Element | Theoretical Value | Premium Grade (Exp.) | Standard Grade (Exp.) | Deviation (Standard) | Status (Standard) |
| Carbon (C) | 64.37% | 64.31% | 61.15% | -3.22% | FAIL |
| Hydrogen (H) | 7.37% | 7.40% | 7.02% | -0.35% | FAIL |
| Nitrogen (N) | 20.47% | 20.42% | 19.30% | -1.17% | FAIL |
Data Interpretation: While the Premium Grade matches the theoretical formula perfectly, the Standard Grade exhibits a uniform depression across all organic elements. This proportional decrease mathematically proves the presence of approximately 4.5% to 5.0% of an inorganic, non-combustible impurity (likely silica gel from column chromatography or residual salts from the reaction workup)[1]. Because this impurity lacks a chromophore and protons, it was completely invisible to the initial HPLC and NMR screens.
Table 2: Trace Metal Impurities (ICP-MS) vs. ICH Q3D Limits
Residual catalysts (like Palladium from cross-coupling reactions) can severely impact downstream biological assays and patient safety[4].
| Elemental Impurity | ICH Q3D Limit (Oral PDE, µg/g) | Premium Grade (µg/g) | Standard Grade (µg/g) |
| Palladium (Pd) | 10.0 | < 0.1 (LOD) | 14.2 |
| Lead (Pb) | 0.5 | < 0.05 | 0.12 |
| Arsenic (As) | 1.5 | < 0.05 | < 0.05 |
| Cadmium (Cd) | 0.5 | < 0.01 | 0.08 |
Data Interpretation: The Standard Grade fails ICH Q3D compliance due to elevated Palladium (14.2 ppm), indicating insufficient scavenging of the metal catalyst during the synthesis of the pyridine-piperidine linkage. The Premium Grade demonstrates superior process control, remaining well below the Permitted Daily Exposure (PDE) limits[3].
Conclusion
Relying solely on HPLC or NMR to assess the purity of complex intermediates like N-(Pyridin-3-YL)piperidine-4-carboxamide introduces significant operational risk. As demonstrated by the experimental data, a compound can appear >99% pure by chromatography while harboring up to 5% inorganic adulterants and toxic heavy metals.
For rigorous drug development, Elemental Analysis (CHN) remains the ultimate arbiter of absolute mass balance, while ICP-MS ensures regulatory safety compliance. Researchers must demand comprehensive EA data from suppliers to prevent silent impurities from derailing sensitive downstream syntheses.
References
-
Elemental Analysis for Compliance, Purity, and Performance Lab Manager URL:[Link]
-
Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. measurlabs.com [measurlabs.com]
- 3. Elemental Analysis for Compliance, Purity, and Performance | Lab Manager [labmanager.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Guide to the Structural Elucidation of N-(Pyridin-3-YL)piperidine-4-carboxamide: A Comparative Crystallographic Analysis
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. X-ray crystallography stands as the gold standard for determining atomic and molecular structures, providing invaluable insights into intermolecular interactions, conformational possibilities, and the solid-state properties that govern a compound's behavior. This guide addresses the current state of crystallographic knowledge for N-(Pyridin-3-YL)piperidine-4-carboxamide, a molecule of significant interest due to its presence in various pharmacologically active agents.
A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals a notable absence of a determined crystal structure for N-(Pyridin-3-YL)piperidine-4-carboxamide. This data gap presents both a challenge and an opportunity for researchers in the field. To bridge this gap, this guide will provide a comparative analysis with structurally related and crystallographically characterized pyridinecarboxamide isomers. Furthermore, a detailed experimental protocol will be outlined to empower researchers to obtain the much-needed crystal structure of the title compound.
The Significance of Structural Isomers: A Crystallographic Comparison
The position of the nitrogen atom within the pyridine ring, as seen in the isomers picolinamide (2-substituted), nicotinamide (3-substituted), and isonicotinamide (4-substituted), has a profound impact on the resulting crystal packing and hydrogen bonding motifs. Understanding these differences underscores the importance of obtaining specific crystallographic data for N-(Pyridin-3-YL)piperidine-4-carboxamide.
| Compound | Key Crystallographic Features | Hydrogen Bonding Motifs |
| Picolinamide | Often forms polymorphs. The carboxamide group can be rotated with respect to the pyridine ring.[1][2] | Typically forms extended hydrogen-bond networks generated by amide-amide synthons.[1] |
| Nicotinamide | The crystal structure is characterized by a network of hydrogen bonds.[3] | Each molecule is linked by two weak hydrogen bonds from its amide nitrogen atom to the oxygen atom of one neighboring molecule and to the ring nitrogen atom of another.[3] |
| Isonicotinamide | Known to form numerous co-crystals.[4][5][6] | The amide group and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, leading to versatile interactions.[1] |
The presence of the flexible piperidine ring in N-(Pyridin-3-YL)piperidine-4-carboxamide introduces additional conformational complexity compared to its simpler pyridinecarboxamide counterparts. The chair, boat, or twist-boat conformation of the piperidine ring, along with the orientation of the carboxamide linker, will significantly influence the crystal packing and ultimately, the compound's physicochemical properties.
Experimental Protocol for the Crystallographic Analysis of N-(Pyridin-3-YL)piperidine-4-carboxamide
The following protocol provides a comprehensive workflow for obtaining a high-quality crystal structure of the title compound.
Crystal Growth
The critical first step is to grow single crystals of sufficient size and quality. This often requires screening a variety of solvents and crystallization techniques.
Materials:
-
N-(Pyridin-3-YL)piperidine-4-carboxamide (high purity)
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, water)
-
Small vials or test tubes
Procedure:
-
Solvent Screening: Dissolve a small amount of the compound in various solvents at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the saturated solutions to evaporate slowly at room temperature. This is the simplest method and often effective.
-
Vapor Diffusion: Place a vial containing a concentrated solution of the compound inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution from a high temperature to a low temperature.
dot graph TD { subgraph Crystal Growth Workflow A[Compound Purification] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Cooling]; C --> F(Crystal Formation); D --> F; E --> F; end }
Caption: Workflow for single crystal growth.
X-ray Data Collection
Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)
-
Low-temperature device (e.g., Oxford Cryosystems)
Procedure:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Software:
-
Structure solution and refinement software (e.g., SHELXS, SHELXL, Olex2)
Procedure:
-
Unit Cell Determination: The diffraction pattern is used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
dot graph TD { subgraph Data Processing and Structure Refinement A[Diffraction Data] --> B{Unit Cell Determination}; B --> C{Space Group Assignment}; C --> D[Structure Solution]; D --> E{Structure Refinement}; E --> F[Final Crystal Structure]; end }
Caption: From diffraction data to final structure.
Comparative Analysis and Expected Structural Features
Based on the analysis of related structures, we can anticipate several key structural features in the crystal structure of N-(Pyridin-3-YL)piperidine-4-carboxamide:
-
Hydrogen Bonding: The amide N-H group and the carbonyl oxygen will likely participate in strong hydrogen bonds, potentially forming dimers or extended chains. The pyridine nitrogen atom provides an additional hydrogen bond acceptor site.
-
Piperidine Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement.
-
Molecular Conformation: The dihedral angle between the pyridine ring and the carboxamide group will be a critical parameter influencing the overall molecular shape and packing.
The determination of the crystal structure of N-(Pyridin-3-YL)piperidine-4-carboxamide will provide definitive answers to these structural questions and will be a valuable contribution to the scientific community, aiding in the rational design of new pharmaceuticals.
References
-
Burieva, D., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 9(11). Available at: [Link]
-
Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications, 1(1), 28-33. Available at: [Link]
-
ResearchGate. (n.d.). Crystallographic data of picolinamide polymorphs I and II, at T = 150 K and T = 293 K. Available at: [Link]
-
Desiraju, G. R. (2012). Unusual Co-Crystal of Isonicotinamide: The Structural Landscape in Crystal Engineering. Crystal Growth & Design, 12(8), 3855-3857. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isonicotinamide. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). pico form I. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride. PubChem Compound Database. Available at: [Link]
-
Bourletidis, J. M., et al. (2024). The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C8H6O4·2(C6H6N2O). Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1089-1090. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of the co-crystal butylparaben–isonicotinamide (1/1). Available at: [Link]
-
Wright, W. B., & King, G. S. D. (1954). The crystal structure of nicotinamide. Acta Crystallographica, 7(3), 283-288. Available at: [Link]
-
Wang, L., et al. (2012). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1391. Available at: [Link]
-
Black, D. StC., et al. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (6), 899-906. Available at: [Link]
-
PubChemLite. (n.d.). N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide dihydrochloride. Available at: [Link]
-
Ivanova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. Available at: [Link]
-
LookChem. (n.d.). PIPERIDINA-4-ÁCIDO CARBOXÍLICO PIRIDIN-3-YLAMIDA. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-pyridin-4-ylpiperidine-4-carbothioamide. PubChem Compound Database. Available at: [Link]
-
Prezzavento, O., et al. (2017). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3378-3382. Available at: [Link]
-
Douglas, C. J., et al. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Available at: [Link]
-
MolPort. (n.d.). N-(3-chlorophenyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide. Available at: [Link]
-
MolPort. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Unusual co-crystal of isonicotinamide: the structural landscape in crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Validation of N-(Pyridin-3-YL)piperidine-4-carboxamide: A UPLC-Centric Comparative Analysis
For researchers and professionals in drug development, establishing the purity of a novel chemical entity is a foundational requirement for advancing a compound through the discovery pipeline. N-(Pyridin-3-YL)piperidine-4-carboxamide, a molecule featuring both a basic pyridine ring and a piperidine moiety, presents a common analytical challenge due to its polarity. This guide provides an in-depth, experience-driven protocol for validating its purity using Ultra-Performance Liquid Chromatography (UPLC), a technique that has become the gold standard for its speed and resolution.
This document moves beyond a simple recitation of steps. It delves into the scientific rationale behind the methodological choices, establishing a self-validating system for robust and reliable purity assessment. We will compare the performance of UPLC with legacy methods, supported by experimental data, to provide a clear perspective on its advantages in a modern pharmaceutical laboratory.
The Analytical Challenge: Understanding N-(Pyridin-3-YL)piperidine-4-carboxamide
The structure of N-(Pyridin-3-YL)piperidine-4-carboxamide dictates the analytical approach. Its key chemical features include:
-
Two Basic Centers: The nitrogen atoms on both the pyridine and piperidine rings are basic. At neutral or acidic pH, these sites can become protonated. This characteristic is a primary driver of chromatographic behavior.
-
High Polarity: The presence of multiple nitrogen atoms and a carboxamide group makes the molecule highly polar. Classical reversed-phase chromatography using standard C18 columns can suffer from poor retention for such compounds, with the analyte eluting near the solvent front.[1]
-
Potential for Peak Tailing: The basic nature of the analyte can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based column packing materials, resulting in asymmetric or "tailing" peaks.[2]
Potential impurities can arise from the synthesis, which typically involves the coupling of a piperidine derivative with a pyridine-containing fragment.[3][4] Therefore, the analytical method must be capable of separating the main compound from starting materials (e.g., piperidine-4-carboxamide, 3-aminopyridine), reagents, and potential side-products.
The UPLC Solution: A High-Resolution, Rapid Method
Ultra-Performance Liquid Chromatography (UPLC) distinguishes itself from conventional High-Performance Liquid Chromatography (HPLC) by utilizing columns packed with sub-2 µm particles. This innovation allows for operation at higher pressures, leading to dramatic improvements in resolution, speed, and sensitivity.[5][6][7]
From my experience, a well-developed UPLC method not only provides faster results but also offers superior peak shapes and greater resolving power for closely eluting impurities, which is critical for accurate purity determination.
The workflow is designed to be systematic, ensuring that each step contributes to a reliable and reproducible final purity value.
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 6. biomedres.us [biomedres.us]
- 7. sepscience.com [sepscience.com]
Comparison of N-(Pyridin-3-YL)piperidine-4-carboxamide with standard kinase inhibitors
As a Senior Application Scientist in early-stage drug discovery, evaluating the foundational building blocks of targeted therapeutics requires a rigorous understanding of molecular mechanics, binding kinetics, and assay design. The transition from traditional High-Throughput Screening (HTS) to Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how we approach kinase inhibition[1].
This guide provides an in-depth technical comparison between N-(Pyridin-3-YL)piperidine-4-carboxamide —a highly efficient, low-molecular-weight fragment scaffold—and standard, fully elaborated Type I kinase inhibitors (e.g., Imatinib, Dasatinib). By analyzing their mechanistic behavior, physicochemical properties, and the divergent experimental workflows required to validate them, this guide serves as a comprehensive framework for drug development professionals.
Mechanistic Comparison: The Causality of Binding
Standard kinase inhibitors and fragment scaffolds operate on entirely different thermodynamic and structural principles. Understanding the causality behind their structural elements is critical for rational drug design.
Standard Kinase Inhibitors (Type I)
Standard Type I inhibitors achieve nanomolar potency by occupying the adenine-binding pocket and extending deep into adjacent hydrophobic regions. However, this reliance on extensive hydrophobic packing often leads to "molecular obesity"—characterized by high molecular weight (MW > 400 Da) and reduced Lipophilic Ligand Efficiency (LLE). While potent, these large, flat, sp2-hybridized aromatic systems frequently suffer from poor aqueous solubility and an increased risk of off-target toxicity across the highly conserved kinome[2].
N-(Pyridin-3-YL)piperidine-4-carboxamide
This molecule is engineered as a highly efficient fragment scaffold, specifically designed to maximize Ligand Efficiency (LE) before adding molecular bulk. The causality behind its specific structural components is precise:
-
Pyridine-3-yl Motif (The Anchor): The nitrogen atom on the aromatic pyridine ring acts as a highly effective hydrogen bond acceptor. Positioned exactly at the 3-position, it aligns perfectly with the backbone amide NH of the kinase hinge region (e.g., in AKT or ROCK kinases) without inducing steric clashes[3].
-
Piperidine Core (The 3D Spacer): Unlike standard inhibitors that rely on planar aromatic rings, the piperidine ring introduces sp3 carbon character ( Fsp3 ). This 3D geometry disrupts planar stacking, significantly enhancing aqueous solubility and metabolic stability[4].
-
4-Carboxamide Group (The Exit Vector): Once the pyridine anchors to the hinge, the carboxamide acts as a solvent-exposed vector. It directs synthetic growth toward the solvent channel, allowing medicinal chemists to build selectivity by targeting less conserved regions of the kinase without disrupting the primary hinge interaction[3].
Fig 1: Logical relationship of pharmacophore mapping for N-(Pyridin-3-YL)piperidine-4-carboxamide vs. Standard Inhibitors.
Quantitative Data Comparison
To objectively evaluate the utility of N-(Pyridin-3-YL)piperidine-4-carboxamide against standard inhibitors, we must look beyond raw potency ( IC50 ) and examine efficiency metrics. Fragments inherently have lower affinity but provide vastly superior binding energy per heavy atom[2].
| Property / Metric | N-(Pyridin-3-YL)piperidine-4-carboxamide | Standard Kinase Inhibitor (e.g., Dasatinib) | Pharmacological Implication |
| Molecular Weight (MW) | 205.26 Da | ~488.6 Da | Lower MW in fragments allows room for optimization without violating Lipinski's Rule of 5. |
| Typical Affinity ( Kd / IC50 ) | 10 µM – 500 µM | < 1 nM – 10 nM | Fragments require highly sensitive biophysical assays (SPR) rather than standard biochemical screens. |
| Ligand Efficiency (LE) | > 0.40 kcal/mol/HA | ~0.25 - 0.30 kcal/mol/HA | The fragment forms highly optimal, strain-free interactions per heavy atom. |
| Lipophilic Ligand Efficiency (LLE) | > 5.0 | ~3.0 - 4.0 | Higher LLE indicates potency is driven by specific polar interactions rather than non-specific hydrophobicity. |
| Fraction sp3 ( Fsp3 ) | ~0.45 | ~0.10 - 0.20 | Higher sp3 character correlates with improved clinical success rates and better solubility. |
Experimental Methodologies: Self-Validating Workflows
Because fragments and standard inhibitors possess vastly different affinities, they cannot be evaluated using the same primary assays. The protocols below outline the self-validating systems required for each class.
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics
Standard biochemical assays are prone to false negatives when evaluating fragments due to their high micromolar Kd values. SPR is the gold standard for FBDD because it detects direct binding events regardless of enzymatic inhibition[1].
-
Surface Preparation & Validation: Immobilize the recombinant target kinase onto a CM5 sensor chip via standard amine coupling.
-
Self-Validation Step: Target an immobilization level of 3000–5000 Resonance Units (RU). Inject a known standard inhibitor (positive control) to verify that the immobilized kinase retains an active, properly folded conformation.
-
-
Analyte Injection: Inject N-(Pyridin-3-YL)piperidine-4-carboxamide in a concentration series ranging from 10 µM to 1 mM.
-
Causality: High concentrations are mandatory due to the low affinity of fragments. Use a high flow rate (50 µL/min) to eliminate mass transport limitations and prevent rebinding artifacts.
-
-
Data Analysis: Fragments typically exhibit extremely fast on/off rates, resulting in "square wave" sensograms. Fit the data using a steady-state affinity model (plotting response vs. concentration) rather than a kinetic ( kon/koff ) model to accurately determine the Kd .
Protocol B: TR-FRET Kinase Assay for Standard Inhibitors
For high-affinity standard inhibitors (or fully optimized fragments), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, high-throughput biochemical readout.
-
Assay Assembly: In a 384-well microplate, combine the recombinant kinase, the standard inhibitor (10-point dose-response curve from 0.1 nM to 10 µM), ATP (set exactly at its apparent Km to ensure competitive binding sensitivity), and a biotinylated peptide substrate.
-
Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA to chelate Mg2+ , instantly halting kinase activity.
-
Self-Validation Step: Include "No-Enzyme" controls to establish the assay floor and "DMSO-only" controls to establish the maximum signal. Calculate the Z'-factor; a value > 0.7 validates the assay's robustness.
-
-
Detection: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Measure the time-resolved fluorescence emission ratio (665 nm / 615 nm) to calculate the IC50 .
Fig 2: Divergent experimental workflows for evaluating fragments versus standard high-affinity inhibitors.
Summary
While standard kinase inhibitors offer immediate, high-affinity target suppression, they often face insurmountable pharmacokinetic hurdles late in development due to their size and lipophilicity. N-(Pyridin-3-YL)piperidine-4-carboxamide represents the antithesis of this approach. By establishing a highly efficient, sp3-rich, hydrogen-bond-driven anchor at the kinase hinge, it provides a structurally sound foundation for developing the next generation of highly selective, orally bioavailable therapeutics[3].
References
-
[3] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:
-
[1] Fragment-based approaches to the discovery of kinase inhibitors - PubMed Source: nih.gov URL:
-
[4] Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors - MDPI Source: mdpi.com URL:
-
[2] Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed Source: nih.gov URL:
Sources
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors [mdpi.com]
A Researcher's Guide to Purity: Distinguishing N-(Pyridin-3-YL)piperidine-4-carboxamide from its Synthesis Byproducts
In the landscape of contemporary drug discovery and development, the chemical purity of a compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible research is built. For researchers and scientists working with N-(Pyridin-3-YL)piperidine-4-carboxamide, a molecule of significant interest in medicinal chemistry, ensuring its purity is paramount. This guide provides an in-depth technical comparison of the target compound with its potential synthesis byproducts, offering experimental data and protocols to empower researchers in their quest for chemical integrity.
The Synthetic Landscape: An Overview
N-(Pyridin-3-YL)piperidine-4-carboxamide is typically synthesized via an amide coupling reaction between piperidine-4-carboxylic acid and 3-aminopyridine. This reaction is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). While this method is generally efficient, the formation of byproducts is a common challenge that necessitates rigorous analytical characterization.
Visualizing the Synthesis and Potential Side Reactions
To understand the origin of potential impurities, it is crucial to visualize the reaction pathway and the points at which side reactions can occur.
Caption: Synthetic pathway for N-(Pyridin-3-YL)piperidine-4-carboxamide and the formation of common byproducts.
Key Byproducts and Their Origins
The primary byproducts that can arise during the synthesis of N-(Pyridin-3-YL)piperidine-4-carboxamide include:
-
Unreacted Starting Materials: Residual piperidine-4-carboxylic acid and 3-aminopyridine are common impurities if the reaction does not go to completion.
-
EDC-Urea Byproduct: The coupling agent EDC can be hydrolyzed to form a urea derivative, which is often a major byproduct that needs to be removed during purification.
-
Piperidine-4-carboxamide Dimer: Self-condensation of piperidine-4-carboxylic acid can lead to the formation of a dimeric impurity.
Analytical Techniques for Distinction
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of N-(Pyridin-3-YL)piperidine-4-carboxamide and its byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the target molecule and its byproducts will be distinct.
Expected ¹H NMR Spectral Data (Illustrative)
| Compound | Key Chemical Shifts (δ, ppm) |
| N-(Pyridin-3-YL)piperidine-4-carboxamide | Pyridyl protons (aromatic region, ~7.2-8.5 ppm), Piperidine protons (~1.5-3.0 ppm), Amide proton (~8.0-9.0 ppm, broad) |
| Unreacted Piperidine-4-carboxylic Acid | Piperidine protons (~1.5-3.0 ppm), Carboxylic acid proton (~10-12 ppm, very broad) |
| Unreacted 3-Aminopyridine | Pyridyl protons (aromatic region, ~6.8-8.2 ppm), Amine protons (~5.0-6.0 ppm, broad) |
| EDC-Urea Byproduct | Aliphatic protons from the ethyl and dimethylaminopropyl groups |
| Piperidine-4-carboxamide Dimer | Multiple sets of piperidine proton signals, two distinct amide proton signals |
Expected ¹³C NMR Spectral Data (Illustrative)
| Compound | Key Chemical Shifts (δ, ppm) |
| N-(Pyridin-3-YL)piperidine-4-carboxamide | Carbonyl carbon (~170-175 ppm), Pyridyl carbons (~120-150 ppm), Piperidine carbons (~25-50 ppm) |
| Unreacted Piperidine-4-carboxylic Acid | Carboxyl carbon (~175-180 ppm), Piperidine carbons (~25-50 ppm) |
| Unreacted 3-Aminopyridine | Pyridyl carbons (~115-150 ppm) |
| EDC-Urea Byproduct | Urea carbonyl carbon (~155-160 ppm), Aliphatic carbons |
| Piperidine-4-carboxamide Dimer | Two distinct carbonyl carbons (~170-175 ppm), multiple piperidine carbon signals |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the desired product and identifying byproducts based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of each species.
Expected Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) |
| N-(Pyridin-3-YL)piperidine-4-carboxamide | 206.1288[1] |
| Unreacted Piperidine-4-carboxylic Acid | 130.0863 |
| Unreacted 3-Aminopyridine | 95.0604 |
| EDC-Urea Byproduct (N-ethyl-N'-(3-dimethylaminopropyl)urea) | 174.1601 |
| Piperidine-4-carboxamide Dimer | 241.1652 |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating the target compound from its impurities and for assessing purity.
Illustrative Chromatographic Separation
Caption: A typical workflow for HPLC analysis to separate the target compound from byproducts.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the components. Analyze the chemical shifts and coupling patterns to confirm the structures.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the target compound and byproducts to confirm their presence and assess purity.
-
Conclusion
The rigorous identification and removal of synthesis byproducts are non-negotiable for ensuring the quality and reliability of N-(Pyridin-3-YL)piperidine-4-carboxamide used in research and development. By employing a combination of NMR, mass spectrometry, and chromatography, researchers can confidently distinguish the desired product from potential impurities. The experimental protocols and comparative data provided in this guide serve as a valuable resource for achieving the high level of purity required for advancing scientific discovery.
References
-
International Journal of Research in Pharmacy and Chemistry. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. Available at: [Link]
-
PubChem. N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride. Available at: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for N-(Pyridin-3-YL)piperidine-4-carboxamide Quantification
Introduction: The Critical Role of Accurate Quantification
N-(Pyridin-3-YL)piperidine-4-carboxamide is a heterocyclic compound featuring both a pyridine and a piperidine moiety.[1][2] As a structural motif found in various biologically active molecules, its accurate quantification is paramount for researchers in medicinal chemistry, pharmacology, and drug development.[3] Whether for determining reaction yields, assessing metabolic stability, or performing pharmacokinetic studies, the reliability of every quantitative measurement hinges on the quality of the reference standard used.
This guide provides an in-depth comparison of reference standards for N-(Pyridin-3-YL)piperidine-4-carboxamide and presents a robust, field-proven High-Performance Liquid Chromatography (HPLC) method for its quantification. The methodologies and principles described herein are grounded in internationally recognized validation standards to ensure scientific integrity and data trustworthiness.[4][5][6]
The Anatomy of a Trustworthy Reference Standard
A reference standard is not merely a high-purity chemical; it is the anchor of analytical accuracy. Before comparing commercial options, it is crucial to understand the essential characteristics that define a high-quality, metrologically sound reference standard:
-
Certified Purity: The standard must come with a Certificate of Analysis (CoA) specifying the purity, often determined by a mass balance approach or by quantitative NMR (qNMR). This is the most critical parameter for calculating the concentration of your own solutions.
-
Comprehensive Characterization: The CoA should detail the analytical techniques used to confirm the compound's identity and purity, such as ¹H NMR, Mass Spectrometry (MS), and chromatography.
-
Traceability: Ideally, the standard's certified value should be traceable to a national or international standard (e.g., from NIST or USP). This establishes an unbroken chain of comparisons, ensuring consistency across different labs and times.
-
Stated Uncertainty: The CoA should provide an uncertainty value associated with the certified purity, which is critical for calculating the total uncertainty of a final quantitative result.
-
Homogeneity and Stability Data: The manufacturer should have data demonstrating that the material is uniform throughout the batch and stable under recommended storage conditions for a specified period.
Comparative Analysis of Available Analytical Standards
While a dedicated, pharmacopeial-grade "Reference Standard" for N-(Pyridin-3-YL)piperidine-4-carboxamide is not broadly listed, several high-purity analytical standards are available from reputable chemical suppliers. The primary distinction lies in the level of certification and documentation provided. Researchers must carefully evaluate the supplier's CoA to determine if it is "fit for purpose."
| Supplier | Product Example | Purity Specification | Key Documentation Features | Suitability for Quantitative Use |
| Supplier A (e.g., Sigma-Aldrich) | Analytical Standard Grade | Typically ≥95-98% (Lot-specific) | Provides CoA with purity determined by HPLC or GC. May include identity confirmation by NMR/MS.[7] | Suitable: Recommended for research and development where a well-characterized standard is required. Users must rely on the lot-specific purity value on the CoA for accurate concentration calculations. |
| Supplier B (e.g., Enamine) | Screening Compound/Building Block | Often ≥95% | Basic CoA confirming identity. Purity is typically determined by a single method (e.g., HPLC) and may not be certified for quantitative use. | Use with Caution: Best suited for qualitative work or initial screening. For quantification, independent purity verification is strongly recommended. |
| Supplier C (e.g., BLDpharm) | Reagent Grade | Purity can vary. | Documentation may be limited. Users may need to request a specific lot CoA.[8] | Not Recommended without Re-characterization: Requires in-house purity determination and identity confirmation before use as a quantitative standard. |
Expert Insight: For regulatory submissions or late-stage development, if a pharmacopeial standard is unavailable, it is industry practice to source a high-purity lot from a reliable supplier and perform a comprehensive in-house characterization to qualify it as a "working standard." This internal standard is then thoroughly documented with its own certificate.
Recommended Quantification Method: A Self-Validating HPLC-UV Protocol
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, accessible, and reliable technique for quantifying piperidine-containing compounds that possess a UV-active chromophore, such as the pyridine ring in our analyte of interest.[9][10]
The following protocol is designed to be a "self-validating" system. This means it incorporates procedures for system suitability testing and the creation of a calibration curve, which inherently validate the performance of the analytical run according to principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][11][12]
Experimental Workflow
The entire quantification process follows a logical sequence from preparation to final analysis, ensuring accuracy and reproducibility at each stage.
Caption: HPLC quantification workflow from preparation to data analysis.
Instrumentation and Chromatographic Conditions
Causality Behind Choices:
-
Column (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, ideal for retaining moderately polar to nonpolar small molecules like our analyte.
-
Mobile Phase: A simple gradient of acetonitrile (ACN) and water is effective. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid (FA) sharpens peaks and improves reproducibility by controlling the ionization state of the basic nitrogen atoms in the pyridine and piperidine rings.
-
UV Detection: The pyridine ring contains a π-electron system that absorbs UV light, typically around 254-265 nm. This wavelength provides good sensitivity and selectivity.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV/DAD at 260 nm |
Step-by-Step Protocol
1. Standard Stock Solution Preparation (e.g., 1000 µg/mL):
- Accurately weigh approximately 10.0 mg of the N-(Pyridin-3-YL)piperidine-4-carboxamide reference standard into a 10 mL volumetric flask. Record the exact weight.
- Dissolve and dilute to the mark with a 50:50 mixture of ACN and water (diluent).
- Trustworthiness Check: The use of a calibrated analytical balance and Class A volumetric glassware is mandatory for accuracy. The final concentration must be corrected for the purity stated on the reference standard's CoA.
2. Calibration Standard Preparation:
- Perform serial dilutions of the Stock Solution to prepare a minimum of five calibration standards.[6] A recommended concentration range is 5, 25, 50, 100, and 250 µg/mL.
- Expertise Insight: This range establishes the linearity of the method, confirming that the detector response is proportional to the analyte concentration.[13]
3. System Suitability Test (SST):
- Before running the sequence, inject the middle concentration standard (e.g., 50 µg/mL) five times.
- Self-Validation System: The system is only deemed suitable for analysis if the following criteria are met:
- Peak Tailing Factor: Between 0.9 and 1.5.
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
- RSD of Retention Time: ≤ 1.0%.
- Failure to meet SST criteria indicates a problem with the HPLC system (e.g., a leak, column degradation) that must be resolved before proceeding.
4. Analytical Sequence:
- Run the sequence in the following order: Blank (diluent), five calibration standards (from low to high concentration), blank, and then the unknown samples. Periodically re-inject a calibration standard to check for drift.
5. Data Analysis and Quantification:
- Integrate the peak area for the analyte in all injections.
- Generate a linear regression calibration curve by plotting the peak area (y-axis) against the known concentration (x-axis) for the five calibration standards.
- The calibration curve must have a coefficient of determination (R²) of ≥ 0.999 to be considered valid.
- Determine the concentration of the unknown samples by interpolating their peak areas from the equation of the line (y = mx + c).
Conclusion
The selection of an appropriate reference standard is the foundational step for any quantitative analysis. While a certified Reference Standard (CRS) from a pharmacopeia is the gold standard, well-characterized analytical standards from reputable suppliers are fit for purpose in many research and development settings, provided the Certificate of Analysis is scrutinized for purity and identity. By coupling a high-quality standard with a robust, self-validating HPLC method as detailed in this guide, researchers can ensure the generation of accurate, reliable, and defensible data for N-(Pyridin-3-YL)piperidine-4-carboxamide.
References
- Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia URL
- Title: USP <1225> Method Validation Source: BA Sciences URL
- Title: ICH Q2(R1)
- Title: Q2(R1)
- Title: ICH Q2 (R1)
- Title: Q 2 (R1)
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: PIPERIDINA-4-ÁCIDO CARBOXÍLICO PIRIDIN-3-YLAMIDA 779999-14-3 wiki Source: ChemicalBook URL
- Title: N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O)
- Title: N-(pyridin-2-yl)
- Title: 110105-42-5|N-(Pyridin-4-yl)
- Title: Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source: Benchchem URL
- Source: National Center for Biotechnology Information (PMC)
- Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))
Sources
- 1. guidechem.com [guidechem.com]
- 2. PubChemLite - N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride (C11H15N3O) [pubchemlite.lcsb.uni.lu]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. N-(pyridin-2-yl)piperidine-4-carboxamide | 110105-31-2 [sigmaaldrich.com]
- 8. 110105-42-5|N-(Pyridin-4-yl)piperidine-3-carboxamide|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
Comprehensive Safety and Disposal Protocol for N-(Pyridin-3-YL)piperidine-4-carboxamide
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does dictates how we safely neutralize and dispose of it.
N-(Pyridin-3-YL)piperidine-4-carboxamide is a complex nitrogenous organic base. It features a pyridine ring, a piperidine heterocycle, and a carboxamide linkage. Because of this high nitrogen density, its disposal requires strict adherence to specialized protocols to prevent the generation of toxic byproducts, such as N-chloramines or nitrogen oxides (NOx)[1].
This guide provides drug development professionals and laboratory personnel with the self-validating, step-by-step operational procedures required to handle, clean up, and dispose of this compound safely.
Chemical Profile & Causality of Hazards
To ensure safe handling, one must understand the causality of the compound's hazards. The structure of N-(Pyridin-3-YL)piperidine-4-carboxamide dictates its chemical instability when exposed to common laboratory reagents. Despite the widespread use of pyridine derivatives in pharmaceutical synthesis, their toxic vapors and environmental persistence necessitate highly controlled usage and disposal[2].
Quantitative Data & Hazard Assessment
| Chemical Feature / Property | Specification | Operational Implication (Causality) |
| Chemical Class | Nitrogenous Organic Base | Must be segregated from general organic waste; forms toxic NOx gases upon uncontrolled combustion[1]. |
| Amine/Amide Reactivity | Incompatible with Hypochlorites | CRITICAL HAZARD: Mixing with bleach generates highly unstable and toxic N-chloramines[1]. |
| Nitrosation Potential | Incompatible with Nitrites | Reacts with nitrous acid to form nitrosamines, which are potent carcinogens[1]. |
| Environmental Fate | High Aqueous Solubility | Pyridine moieties mix easily with water, meaning spills can rapidly contaminate aqueous systems and must be kept out of sewers[3]. |
| Oxidation Hazard | Incompatible with Peroxides | Rapid oxidation can lead to violent exothermic reactions and the evolution of corrosive gases[1]. |
Chemical Incompatibilities & Reaction Pathways
A common, yet dangerous, laboratory error is the instinctive use of bleach (sodium hypochlorite) for surface decontamination. When applied to secondary amines or carboxamides, bleach induces a halogenation reaction that produces explosive and highly toxic N-chloramine gases[1].
The following diagram illustrates the critical chemical incompatibilities you must avoid when managing N-(Pyridin-3-YL)piperidine-4-carboxamide waste.
Caption: Chemical incompatibilities and hazardous reaction pathways for piperidine derivatives.
Step-by-Step Spill Response Methodology
In the event of a spill, immediate isolation and the use of chemically inert materials are required. Do not use combustible materials (like sawdust) to absorb organic bases.
Phase 1: Isolation and PPE
-
Evacuate: Clear the immediate area of unnecessary personnel and move upwind[3].
-
Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside a hood, increase room ventilation.
-
Equip PPE: Don a full-body lab coat, nitrile gloves (double-gloved), and chemical splash goggles[2]. If vapor concentration is high, a respirator with an organic vapor cartridge is required.
Phase 2: Containment and Absorption
-
Source Control: Stop the leak or right the tipped container only if it is safe to do so[3].
-
Inert Absorption: Surround and cover the spilled material with an inert absorbent such as dry sand, earth, or vermiculite[3]. Do not use paper towels for large concentrated spills.
-
Neutralization: If the compound is in a highly basic solution, carefully neutralize the residue using a dilute, weak acid (e.g., 5% citric acid) to reduce volatility before collection.
Phase 3: Collection and Decontamination
-
Sweep and Seal: Use non-sparking tools to sweep up the absorbed mixture. Place the solid residue into a wide-mouth High-Density Polyethylene (HDPE) container[1].
-
Surface Decontamination: Wash the spill area thoroughly with water and a mild detergent[3]. NEVER use bleach [1].
-
Labeling: Seal the container and immediately label it as "Hazardous Waste: Nitrogenous Organic Spill Debris."
Waste Segregation and Disposal Workflow
Because N-(Pyridin-3-YL)piperidine-4-carboxamide is a nitrogenous organic waste, standard protocol dictates that it must be destroyed via high-temperature incineration to prevent aquatic toxicity and environmental accumulation[1].
Step-by-Step Disposal Preparation
-
Determine the Waste State: Identify whether the waste is a pure solid (expired stock), an aqueous solution, or mixed with organic solvents.
-
Container Selection: Use HDPE containers for collection. Avoid metal containers if the compound is stored as a hydrochloride salt, as the acidic moiety can cause corrosion[1].
-
Segregation: Keep this waste stream strictly separated from diazotization wastes (nitrites) and halogenated oxidizers[1].
-
Manifesting: Label the waste clearly as "Nitrogenous Organic Waste." While it may not be explicitly P-listed by the EPA, it must be handled as a characteristic hazardous waste due to its toxicity and environmental persistence[4].
-
Final Destruction: Transfer the manifested waste to your Environmental Health and Safety (EHS) department. The required disposal method is high-temperature incineration in a licensed apparatus equipped with NOx scrubbers to capture nitrogen oxide emissions[3].
Caption: Workflow for the segregation and disposal of nitrogenous organic waste.
References
Sources
Personal protective equipment for handling N-(Pyridin-3-YL)piperidine-4-carboxamide
Handling N-(Pyridin-3-YL)piperidine-4-carboxamide (CAS: 110106-25-7) requires a rigorous, scientifically grounded approach to safety. As a critical building block in the synthesis of GPCR modulators and kinase inhibitors, this compound is a staple in drug development. However, its chemical structure necessitates precise operational and logistical controls to protect researchers and maintain laboratory integrity.
This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.
Mechanistic Basis for Safety Protocols (E-E-A-T)
To understand the required PPE, one must first understand the molecule. N-(Pyridin-3-YL)piperidine-4-carboxamide contains two highly reactive nitrogenous features: a secondary amine within the piperidine ring and a pyridine moiety.
-
Dermal and Ocular Toxicity: The moderate basicity and nucleophilicity of these nitrogen groups allow the molecule to readily interact with and disrupt the lipid bilayers of cellular membranes. Direct contact can cause localized saponification of skin lipids, leading to severe irritation (H315) and serious eye damage (H319) .
-
Inhalation Hazards: The compound is typically supplied as a fine, crystalline powder. The molecular geometry allows it to hold a static charge, making it highly prone to aerosolization. Inhalation of these micro-particulates leads to respiratory tract irritation (H335) as the basic powder dissolves in the mucosal lining of the lungs .
Because of these mechanistic realities, safety cannot rely on PPE alone. You must employ a self-validating safety system where engineering controls (like active ventilation) are your primary defense, and PPE serves as a secondary, fail-safe barrier.
Quantitative Hazard and PPE Specifications
The following table synthesizes the quantitative safety standards required for handling this compound, directly linking the hazard to the protective specification and its underlying mechanistic rationale.
| Hazard Classification | PPE / Engineering Specification | Mechanistic Rationale |
| Skin Irritation (H315) | Nitrile gloves (Thickness ≥ 0.11 mm) | Nitrile provides a non-polar barrier that resists penetration by basic secondary amines better than latex. |
| Eye Irritation (H319) | EN166 / ANSI Z87.1 tight-fitting goggles | Protects the corneal epithelium from alkaline dust particulates; standard safety glasses leave gaps for aerosols. |
| Respiratory (H335) | Fume hood face velocity ≥ 0.5 m/s | Captures aerosolized micro-particles before they breach the researcher's breathing zone. |
| Chemical Permeation | Breakthrough time > 480 minutes | Ensures a sustained dermal barrier during prolonged, multi-step synthesis workflows. |
Self-Validating Operational Protocol
Do not simply follow steps; verify them. This step-by-step methodology incorporates immediate feedback loops to ensure the safety system is actively functioning during the weighing and transfer of N-(Pyridin-3-YL)piperidine-4-carboxamide.
Phase 1: Engineering Control Validation
-
Activate the Fume Hood: Turn on the fume hood and set the sash to the designated safe operating height.
-
Self-Validation Step: Tape a small strip of tissue paper to the bottom edge of the sash. If the paper is actively drawn inward toward the baffle, you have visually confirmed active negative pressure. Do not proceed if the paper hangs straight down.
Phase 2: PPE Donning Sequence
-
Inspect Gloves: Don standard nitrile gloves.
-
Self-Validation Step: Before handling the chemical, trap air in the glove and roll the cuff down to inflate the fingers. If it holds pressure, there are no micro-tears.
-
Body and Eye Protection: Button a cotton/polyester lab coat entirely to the top to prevent electrostatic attraction of the powder to street clothes. Equip tight-fitting safety goggles.
Phase 3: Anti-Static Handling and Transfer
-
Prepare the Receptacle: Place an anti-static weighing boat on the analytical balance.
-
Transfer: Use a grounded, stainless-steel spatula to transfer the powder. Causality: Piperidine derivatives hold static charge; using plastic spatulas can cause the powder to "jump," contaminating the workspace and increasing aerosolization risks.
-
Self-Validation Step: After transferring the required mass and removing the tared boat, the balance must read exactly 0.000 g. Any deviation indicates micro-spillage on the pan, requiring immediate decontamination.
Phase 4: Decontamination and Doffing
-
Surface Decontamination: Wipe down the balance and surrounding area with a paper towel dampened with a 70% Ethanol/Water solution to capture any unreacted dust.
-
Doffing: Remove gloves using the "glove-in-glove" peel-back technique, ensuring the contaminated outer surface is trapped inside the inverted glove. Wash hands thoroughly with soap and water.
Visual Workflow
The following diagram illustrates the logical progression and decision matrix for handling this compound safely.
Fig 1: Self-validating safety workflow for handling N-(Pyridin-3-YL)piperidine-4-carboxamide.
Emergency Response and Disposal Logistics
Improper disposal of basic nitrogenous heterocycles can lead to severe environmental toxicity, particularly in aquatic ecosystems where they resist biodegradation .
Spill Response Plan:
-
Do NOT dry sweep. Dry sweeping will immediately aerosolize the piperidine-4-carboxamide powder, creating an inhalation hazard.
-
Containment: Moisten the spilled solid with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to bind the dust.
-
Collection: Wipe up the dampened material with absorbent pads and place them directly into a designated hazardous waste container.
Disposal Logistics:
-
Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, gloves, and absorbent pads) in a chemically compatible, sealable container (e.g., HDPE). Label clearly as "Hazardous Solid Waste - Basic Amines."
-
Liquid Waste: If the compound is dissolved in organic solvents (such as DMSO or DMF for assay preparation), segregate this into non-halogenated organic waste carboys. Never discharge into laboratory drains.
-
Final Destruction: Transfer all sealed waste to an approved environmental processing facility for high-temperature incineration, which safely breaks down the pyridine and piperidine rings into simple carbon and nitrogen oxides.
References
-
MilliporeSigma. "Safety Data Sheet: Piperidine-4-carboxamide." Sigma-Aldrich. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
